Glycocholic Acid-d5
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C26H43NO6 |
|---|---|
Peso molecular |
470.7 g/mol |
Nombre IUPAC |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1/i8D2,10D2,16D |
Clave InChI |
RFDAIACWWDREDC-IYHMEHENSA-N |
SMILES isomérico |
[2H][C@]1(C(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)O)C)([2H])[2H])O |
SMILES canónico |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Glycocholic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Glycocholic Acid-d5, a deuterated internal standard crucial for accurate quantification of glycocholic acid in various biological matrices. This document outlines detailed experimental protocols, data presentation in structured tables, and visualizations of key processes to support researchers in the fields of drug metabolism, pharmacokinetics, and clinical diagnostics.
Introduction
Glycocholic acid is a primary conjugated bile acid formed in the liver through the conjugation of cholic acid with glycine (B1666218). It plays a vital role in the emulsification and absorption of dietary fats and lipids. Accurate measurement of glycocholic acid levels is essential for diagnosing and monitoring hepatobiliary diseases. This compound, with its five deuterium (B1214612) atoms, serves as an ideal internal standard for mass spectrometry-based quantification, offering similar chemical and physical properties to the endogenous analyte but with a distinct mass-to-charge ratio. This guide details the synthetic route to obtain this compound and the analytical methods for its characterization.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of deuterated precursors followed by a coupling reaction and purification. The primary route involves the synthesis of deuterated cholic acid and deuterated glycine, which are then conjugated to form the final product.
Synthesis of Precursors
2.1.1. Synthesis of Cholic Acid-d4 (2,2,4,4-tetradeutero-cholic acid)
A common method for the deuteration of cholic acid involves base-catalyzed hydrogen-deuterium exchange at the alpha positions to the keto groups of a 3,7,12-triketo intermediate.
Experimental Protocol:
-
Oxidation of Cholic Acid: Cholic acid is oxidized to 3,7,12-triketocholanic acid using an oxidizing agent such as Jones reagent (chromium trioxide in sulfuric acid and acetone).
-
Deuteration: The resulting 3,7,12-triketocholanic acid is subjected to base-catalyzed deuteration using a deuterated solvent such as deuterium oxide (D₂O) with a base like sodium deuteroxide (NaOD). The reaction is typically heated to facilitate the exchange of the enolizable protons at the C-2 and C-4 positions for deuterium.
-
Reduction: The deuterated 3,7,12-triketocholanic acid is then reduced back to cholic acid-d4 using a reducing agent like sodium borohydride (B1222165) in an appropriate solvent. This step regenerates the hydroxyl groups at the 3, 7, and 12 positions.
-
Purification: The final product, Cholic Acid-d4, is purified by recrystallization or column chromatography.
2.1.2. Synthesis of Glycine-d5
Glycine-d5 can be synthesized through various methods, including the Strecker synthesis using deuterated reagents or by H-D exchange reactions.
Experimental Protocol (Strecker Synthesis Adaptation):
-
Reaction of Deuterated Formaldehyde (B43269) and Potassium Cyanide: Deuterated formaldehyde (D₂CO) is reacted with potassium cyanide in the presence of deuterated ammonium (B1175870) chloride (ND₄Cl) in D₂O.
-
Hydrolysis: The resulting aminonitrile is then hydrolyzed with a strong acid (e.g., DCl in D₂O) to yield Glycine-d5.
-
Purification: The Glycine-d5 is isolated and purified by crystallization.
Coupling of Cholic Acid-d4 and Glycine-d5
The conjugation of Cholic Acid-d4 and Glycine-d5 is typically achieved via an amide bond formation. The mixed anhydride (B1165640) method is a widely used and effective approach.[1][2]
Experimental Protocol (Mixed Anhydride Method):
-
Activation of Cholic Acid-d4: Cholic Acid-d4 is dissolved in a suitable anhydrous solvent (e.g., tetrahydrofuran (B95107) or dioxane). A tertiary amine (e.g., triethylamine) is added, followed by the dropwise addition of a chloroformate (e.g., ethyl chloroformate) at a low temperature (e.g., 0-5 °C) to form the mixed anhydride.
-
Coupling Reaction: A solution of Glycine-d5, dissolved in an appropriate solvent (e.g., aqueous sodium hydroxide), is added to the mixed anhydride solution. The reaction mixture is stirred and allowed to warm to room temperature.
-
Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude this compound is then purified by column chromatography or recrystallization to yield the final product.
Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Characterization of this compound
The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structure of the molecule and the positions of the deuterium labels. Both ¹H and ¹³C NMR are employed.
Expected ¹H NMR Spectral Data:
The ¹H NMR spectrum of this compound is expected to be very similar to that of unlabeled glycocholic acid, with the key difference being the absence of signals corresponding to the five protons on the glycine moiety. The characteristic signals for the cholic acid backbone will remain.
| Assignment | Unlabeled Glycocholic Acid (δ, ppm) | Expected this compound (δ, ppm) |
| H-18 (CH₃) | ~0.68 (s) | ~0.68 (s) |
| H-19 (CH₃) | ~0.92 (s) | ~0.92 (s) |
| H-21 (CH₃) | ~0.99 (d) | ~0.99 (d) |
| H-3 | ~3.45 (m) | ~3.45 (m) |
| H-7 | ~3.85 (m) | ~3.85 (m) |
| H-12 | ~3.98 (m) | ~3.98 (m) |
| Glycine-CH₂ | ~3.8-4.0 (d) | Absent |
| Glycine-NH | ~8.0 (t) | Absent or significantly reduced |
Expected ¹³C NMR Spectral Data:
The ¹³C NMR spectrum will also be similar to the unlabeled standard. The carbon atoms of the glycine moiety will show altered signals due to the C-D coupling, appearing as multiplets with significantly lower intensity.[3][4]
| Assignment | Unlabeled Glycocholic Acid (δ, ppm) | Expected this compound (δ, ppm) |
| C-18 | ~12.5 | ~12.5 |
| C-19 | ~22.8 | ~22.8 |
| C-21 | ~17.4 | ~17.4 |
| C-3 | ~71.8 | ~71.8 |
| C-7 | ~68.4 | ~68.4 |
| C-12 | ~73.1 | ~73.1 |
| Glycine-CH₂ | ~41.5 | Multiplet, reduced intensity |
| Glycine-C=O | ~176.0 | ~176.0 |
| Cholic Acid-C=O | ~174.5 | ~174.5 |
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., Methanol-d4 or DMSO-d6).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of this compound. High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.
Expected Mass Spectral Data:
-
Molecular Weight: The theoretical molecular weight of this compound (C₂₆H₃₈D₅NO₆) is approximately 470.65 g/mol .
-
Mass Spectrum: In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is expected at m/z 469.64.
-
MS/MS Fragmentation: The fragmentation pattern will be similar to unlabeled glycocholic acid, with key fragments showing a mass shift corresponding to the deuterium labels. A characteristic fragment for glycine-conjugated bile acids is the loss of the glycine moiety, resulting in a fragment ion corresponding to the cholic acid backbone.[5]
| Unlabeled Fragment Ion (m/z) | Description | Expected d5-Fragment Ion (m/z) |
| 464.3 | [M-H]⁻ | 469.3 |
| 389.3 | [M-H - C₂H₄NO₂]⁻ | 389.3 |
| 74.0 | [Glycine-H]⁻ | 78.0 |
Experimental Protocol for MS Analysis:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water).
-
Infusion and Ionization: Infuse the sample into the mass spectrometer using electrospray ionization (ESI) in negative ion mode.
-
Data Acquisition: Acquire full scan mass spectra and product ion spectra (MS/MS) of the parent ion.
Characterization Workflow
Caption: Workflow for the characterization of synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the chemical purity of the synthesized this compound. A reversed-phase HPLC method is typically employed.
Experimental Protocol for HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a low wavelength (e.g., 200-210 nm) or, more commonly, coupled with a mass spectrometer (LC-MS).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
-
Injection and Analysis: Inject the sample and run the gradient method to separate the product from any impurities. Purity is determined by the peak area percentage.
Data Summary
The following tables summarize the key physicochemical and analytical data for this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Formula | C₂₆H₃₈D₅NO₆ |
| Molecular Weight | ~470.65 g/mol |
| CAS Number | 2170091-95-7 |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, DMSO |
Table 2: Summary of Expected Analytical Data
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts (ppm) | Signals for cholic acid backbone present; signals for glycine moiety absent. |
| ¹³C NMR | Chemical Shifts (ppm) | Signals for cholic acid backbone present; glycine carbons show multiplets with reduced intensity. |
| HRMS (ESI-) | [M-H]⁻ (m/z) | ~469.64 |
| MS/MS (ESI-) | Key Fragments (m/z) | ~389.3, ~78.0 |
| HPLC | Purity | ≥98% |
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The successful synthesis of this deuterated internal standard is critical for the development of robust and accurate analytical methods for the quantification of glycocholic acid in biological research and clinical settings. The provided protocols and expected analytical data will serve as a valuable resource for researchers in this field.
References
- 1. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Properties of Deuterated Glycocholic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of deuterated glycocholic acid. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of relevant biological pathways and analytical workflows.
Introduction
Glycocholic acid, a primary conjugated bile acid, plays a crucial role in the emulsification and absorption of fats in the intestine. Its deuterated analogue, most commonly glycocholic acid-d4, serves as an invaluable tool in metabolic research and clinical diagnostics, primarily as an internal standard for mass spectrometry-based quantification of endogenous bile acids. Understanding the physicochemical properties of deuterated glycocholic acid is essential for its accurate application in these fields. This guide summarizes key quantitative data, outlines detailed experimental methodologies for its characterization, and provides visual representations of its biological context and analytical workflows.
Physicochemical Properties
Quantitative Data Summary
The following tables summarize the known and estimated physicochemical properties of both glycocholic acid and its deuterated form (glycocholic acid-d4).
| Property | Glycocholic Acid | Deuterated Glycocholic Acid (d4) | Reference |
| Molecular Formula | C₂₆H₄₃NO₆ | C₂₆H₃₉D₄NO₆ | [1] |
| Molecular Weight | 465.62 g/mol | 469.65 g/mol | [1] |
| pKa (Carboxylic Acid) | ~3.8 - 4.4 | Estimated to be slightly higher than the non-deuterated form (e.g., ~3.85 - 4.45) | [2][3] |
| Critical Micelle Concentration (CMC) | 7.1 mM | Expected to be similar to the non-deuterated form | [4][5] |
| Solubility (in DMSO) | Soluble | 10 mg/mL | [1] |
| Solubility (in Ethanol) | Soluble | 1 mg/mL | [1] |
| Solubility (in DMF) | Not specified | 10 mg/mL | [1] |
| Solubility (in DMSO:PBS (pH 7.2) (1:4)) | Not specified | 0.2 mg/mL | [1] |
Note: The pKa of deuterated glycocholic acid is an estimation. Studies on other deuterated carboxylic acids have shown that deuterium (B1214612) substitution on the carbon backbone can slightly decrease the acidity (increase the pKa)[2][3]. The effect on the CMC is expected to be minimal but has not been experimentally determined.
Experimental Protocols
This section details the methodologies for key experiments related to the synthesis, characterization, and analysis of deuterated glycocholic acid.
Synthesis of Deuterated Glycocholic Acid (d4)
A detailed, step-by-step synthesis protocol for glycocholic acid-d4 is not widely published. However, it can be reasonably synthesized by adapting established methods for the synthesis of non-deuterated glycocholic acid, using a deuterated starting material. A plausible synthetic route is the conjugation of cholic acid with deuterated glycine (B1666218) (glycine-d4).
Materials:
-
Cholic acid
-
Glycine-d4 ethyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
Activation of Cholic Acid: Dissolve cholic acid in anhydrous DCM. Add DCC and DMAP to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid group.
-
Conjugation: Add glycine-d4 ethyl ester hydrochloride to the reaction mixture. Stir the reaction at room temperature overnight.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude ethyl glycocholate-d4.
-
Hydrolysis: Dissolve the crude ethyl glycocholate-d4 in a mixture of ethanol (B145695) and 1M NaOH. Stir the solution at room temperature for 4-6 hours to hydrolyze the ester.
-
Purification: Acidify the reaction mixture with 1M HCl to precipitate the deuterated glycocholic acid. Filter the precipitate, wash with cold water, and dry under vacuum to yield the final product.
Characterization of Deuterated Glycocholic Acid
Objective: To confirm the structure and isotopic labeling of deuterated glycocholic acid.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized deuterated glycocholic acid in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
¹H NMR Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
The absence or significant reduction of proton signals at the positions where deuterium has been incorporated (in this case, on the glycine moiety) confirms successful deuteration.
-
The characteristic peaks of the cholic acid steroid backbone should be present. The chemical shifts for the protons of the non-deuterated glycocholic acid can be found in the Human Metabolome Database (HMDB)[6][7].
¹³C NMR Analysis:
-
Acquire a standard ¹³C NMR spectrum.
-
The carbon signals of the steroid backbone should be consistent with those of non-deuterated glycocholic acid.
-
The carbon signals of the deuterated glycine moiety may show characteristic splitting patterns due to C-D coupling.
Objective: To confirm the molecular weight and isotopic purity of deuterated glycocholic acid.
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
Sample Preparation: Prepare a dilute solution of the synthesized deuterated glycocholic acid in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).
Procedure:
-
Infuse the sample solution directly into the mass spectrometer or inject it onto a liquid chromatography column for separation prior to MS analysis.
-
Acquire the mass spectrum in negative ion mode, as bile acids readily form [M-H]⁻ ions.
-
The mass spectrum should show a prominent peak corresponding to the calculated molecular weight of glycocholic acid-d4 (469.65 g/mol ).
-
The isotopic distribution of the molecular ion peak can be used to assess the isotopic purity of the synthesized compound.
-
Tandem mass spectrometry (MS/MS) can be performed to confirm the structure by analyzing the fragmentation pattern. The fragmentation of glycocholic acid typically involves the cleavage of the amide bond, resulting in a fragment ion corresponding to the deprotonated glycine or the steroid moiety[8][9]. The mass of the glycine fragment will be shifted due to deuteration.
Determination of Physicochemical Properties
Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group in deuterated glycocholic acid.
Materials:
-
Deuterated glycocholic acid
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water
-
pH meter with a calibrated electrode
Procedure:
-
Prepare a solution of deuterated glycocholic acid of known concentration in deionized water containing a fixed concentration of KCl (e.g., 0.1 M) to maintain constant ionic strength.
-
Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.
-
Record the pH of the solution after each addition of NaOH.
-
Plot the pH versus the volume of NaOH added to obtain a titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
Objective: To determine the concentration at which deuterated glycocholic acid molecules self-assemble into micelles.
Instrumentation: Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).
Materials:
-
Deuterated glycocholic acid
-
Deionized water
Procedure:
-
Prepare a series of solutions of deuterated glycocholic acid in deionized water with increasing concentrations.
-
Measure the surface tension of each solution at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the concentration of deuterated glycocholic acid.
-
The plot will show a decrease in surface tension with increasing concentration, followed by a plateau. The CMC is the concentration at the point of inflection, where the surface tension becomes relatively constant[10].
Signaling Pathways and Experimental Workflows
Bile Acid Signaling Pathways
Glycocholic acid, like other bile acids, acts as a signaling molecule, primarily through the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5). Deuteration is not expected to significantly alter these signaling pathways, but deuterated glycocholic acid can be used as a tracer to study their dynamics.
Caption: Bile acid signaling through FXR and TGR5 pathways.
Experimental Workflow for Bile Acid Analysis using LC-MS
Deuterated glycocholic acid is commonly used as an internal standard in the quantitative analysis of bile acids from biological samples by liquid chromatography-mass spectrometry (LC-MS).
Caption: Workflow for bile acid analysis using deuterated internal standards.
Logical Relationship: Effect of Deuteration on pKa
The substitution of hydrogen with deuterium can have a subtle but measurable effect on the acidity of a carboxylic acid. This is known as a secondary isotope effect.
Caption: Logical relationship of deuteration's effect on pKa.
Conclusion
Deuterated glycocholic acid is a critical tool in biomedical research, particularly in the field of metabolomics. While its physicochemical properties are largely similar to its non-deuterated counterpart, subtle differences, such as a slightly higher pKa, are expected due to isotopic effects. This guide provides a foundational understanding of these properties, along with detailed experimental protocols for their characterization and analysis. The provided diagrams offer a visual aid to comprehend the associated biological and analytical processes. Further experimental investigation is warranted to precisely quantify all physicochemical parameters of deuterated glycocholic acid and to explore any potential impact of deuteration on its biological activity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. deepdyve.com [deepdyve.com]
- 4. Glycolic acid(79-14-1) 1H NMR spectrum [chemicalbook.com]
- 5. Calcium caseinate - Wikipedia [en.wikipedia.org]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000138) [hmdb.ca]
- 7. Bile Acids Conjugation in Human Bile Is Not Random: New Insights from 1H-NMR Spectroscopy at 800 MHz - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A tandem mass spectrometric study of bile acids: interpretation of fragmentation pathways and differentiation of steroid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nanoscience.com [nanoscience.com]
The Sentinel of Accuracy: Glycocholic Acid-d5 in Modern Bile Acid Metabolism Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of metabolic research, the precise quantification of bile acids is paramount to understanding their multifaceted roles in health and disease. From their classical functions in lipid digestion to their emerging roles as signaling molecules in complex metabolic pathways, the ability to accurately measure bile acid concentrations in biological matrices is a cornerstone of progress.[1][2][3][4][5][6][7] Stable isotope-labeled internal standards are indispensable tools in quantitative mass spectrometry, and among them, Glycocholic Acid-d5 (GCA-d5) has emerged as a critical component for ensuring the accuracy and reliability of bile acid profiling. This technical guide provides a comprehensive overview of the role of GCA-d5 in bile acid metabolism studies, detailing its application, experimental protocols, and the interpretation of quantitative data.
The Foundational Role of Isotope Dilution Mass Spectrometry
The gold standard for bile acid quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9][10] This powerful analytical technique offers high sensitivity and specificity, allowing for the simultaneous measurement of a wide array of bile acid species.[8][9][11] However, the accuracy of LC-MS/MS can be compromised by several factors, including matrix effects, variations in extraction efficiency, and instrument response fluctuations.
To overcome these challenges, the principle of isotope dilution is employed. This involves the addition of a known amount of a stable isotope-labeled version of the analyte—the internal standard (IS)—to the sample at the earliest stage of preparation.[12][13] Because the stable isotope-labeled standard is chemically identical to the endogenous analyte, it co-elutes during chromatography and experiences the same ionization and fragmentation behavior in the mass spectrometer.[14] Any variations in the analytical process will affect the analyte and the internal standard proportionally. By measuring the ratio of the endogenous analyte to its labeled internal standard, precise and accurate quantification can be achieved.
This compound, a deuterated analog of Glycocholic Acid, serves as an ideal internal standard for the quantification of its unlabeled counterpart and is often used in a cocktail of labeled bile acids to quantify a broader panel.[8][15][16]
Core Applications of this compound
The primary application of this compound is as an internal standard in LC-MS/MS-based methods for the quantitative analysis of bile acids in a variety of biological samples, including:
-
Serum and Plasma: For assessing systemic bile acid profiles in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), diabetes, and cholestasis.[8][9][17]
-
Liver Tissue: To investigate hepatic bile acid metabolism and the effects of drug-induced liver injury (DILI).[11]
-
Urine and Feces: To study the enterohepatic circulation and the influence of the gut microbiome on bile acid transformation.[18]
These studies are crucial in drug development to assess the potential for drug-induced alterations in bile acid homeostasis, a key indicator of hepatotoxicity.
Experimental Protocols: A Detailed Methodology
The following section outlines a typical experimental workflow for the quantification of bile acids using this compound as an internal standard. This protocol is a synthesis of methodologies reported in the scientific literature.[8][9][10][11][19][20]
Sample Preparation (Protein Precipitation)
The goal of sample preparation is to extract the bile acids from the biological matrix while removing interfering substances like proteins.
-
Materials:
-
Biological sample (e.g., 50 µL of serum or plasma)
-
Internal Standard (IS) working solution containing this compound and other deuterated bile acids in methanol.
-
Ice-cold acetonitrile (B52724).
-
Centrifuge.
-
-
Procedure:
-
To 50 µL of the serum or plasma sample in a microcentrifuge tube, add 10 µL of the IS working solution.
-
Vortex the mixture briefly.
-
Add 140-800 µL of ice-cold acetonitrile to precipitate the proteins.[10][19]
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[20]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis. In some protocols, the supernatant is dried down under nitrogen and reconstituted in the initial mobile phase.[10]
-
Liquid Chromatography Separation
Chromatographic separation is essential to resolve the various bile acid isomers and isobars before they enter the mass spectrometer.
-
Instrumentation:
-
An Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A reverse-phase C18 column (e.g., Kinetix C18, 2.6 µm, 150 mm × 4.6 mm).[8]
-
-
Mobile Phases:
-
Mobile Phase A: An aqueous solution, often containing additives like ammonium (B1175870) acetate (B1210297) and formic or acetic acid to improve ionization. A common composition is 1 mM ammonium acetate and 0.1% acetic acid in a mixture of methanol, acetonitrile, and water.[8]
-
Mobile Phase B: An organic solvent mixture, such as 0.1% acetic acid in methanol:acetonitrile:2-propanol.[8]
-
-
Gradient Elution: A typical gradient starts with a high percentage of Mobile Phase A, which is gradually decreased as the percentage of Mobile Phase B increases. This allows for the separation of bile acids based on their polarity. A representative gradient is shown in the table below.
| Time (minutes) | Flow Rate (mL/min) | % Mobile Phase B |
| 0.0 - 2.0 | 0.3 | 0 |
| 2.0 - 20.0 | 0.3 | 0 - 100 |
| 20.0 - 28.5 | 0.5 | 100 |
This is an example gradient and should be optimized for the specific column and bile acids of interest.[8]
Mass Spectrometry Detection
The mass spectrometer detects and quantifies the bile acids as they elute from the LC column.
-
Instrumentation:
-
A triple quadrupole mass spectrometer.
-
An electrospray ionization (ESI) source, typically operated in negative ion mode for bile acid analysis.[8]
-
-
Detection Mode:
-
Multiple Reaction Monitoring (MRM): This highly specific and sensitive technique is used for quantification. In MRM, the mass spectrometer is set to monitor a specific precursor ion-to-product ion transition for each bile acid and its corresponding internal standard.
-
-
MRM Transitions: The specific m/z transitions for Glycocholic Acid and its deuterated internal standard are optimized for maximum signal intensity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Glycocholic Acid (GCA) | 464.28 | 74.00 |
| This compound (GCA-d5) | 468.28 | 74.00 |
Note: The precursor ion for GCA-d5 may vary depending on the specific labeling pattern. The product ion at m/z 74 corresponds to the glycine (B1666218) moiety.[9]
Quantitative Data and Method Validation
A robust LC-MS/MS method for bile acid analysis must be thoroughly validated to ensure its accuracy and reliability. Key validation parameters are summarized below, with typical values reported in the literature.
| Validation Parameter | Description | Typical Performance |
| Linearity (r²) | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | > 0.99[9][20] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | 0.25 - 10 nM[18] |
| Precision (%CV) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | < 15% (typically < 10%)[9][18] |
| Accuracy (% Recovery) | The closeness of the mean test results obtained by the method to the true value. | 85 - 115%[9][18] |
| Matrix Effect | The alteration of ionization efficiency by co-eluting compounds from the sample matrix. Assessed by comparing the response of an analyte in matrix to its response in a clean solvent. | Minimized by the use of a stable isotope-labeled internal standard. |
| Recovery | The efficiency of the extraction process. | Serum/Plasma: ~88%, Urine: ~93%[18] |
Visualizing Bile Acid Metabolism and Experimental Workflows
To better understand the context in which this compound is utilized, the following diagrams illustrate a simplified bile acid synthesis pathway and a typical experimental workflow for bile acid analysis.
Caption: Simplified pathway of primary bile acid synthesis and metabolism.
References
- 1. Understanding Bile Acid Metabolism - MetwareBio [metwarebio.com]
- 2. Role of bile acids in the regulation of the metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. allergyresearchgroup.com [allergyresearchgroup.com]
- 5. Physiology, Bile Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 11. mdpi.com [mdpi.com]
- 12. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. texilajournal.com [texilajournal.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Bile Acids â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
The Theoretic Application of Glycocholic Acid-d5 as a Tracer in Metabolic Flux Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the theoretical application of Glycocholic Acid-d5 as a tracer for metabolic flux analysis (MFA), particularly focusing on bile acid biosynthesis and dynamics. While deuterated bile acids are predominantly utilized as internal standards for quantification, this document outlines a framework for their potential use in tracer studies to elucidate the flux through key metabolic pathways.
Introduction: Metabolic Flux Analysis and Stable Isotope Tracers
Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1] By introducing a substrate labeled with a stable isotope (a "tracer"), researchers can track the movement of atoms through metabolic pathways.[2][3] This provides a dynamic view of cellular metabolism that endpoint metabolite concentrations alone cannot offer.[4] Commonly used stable isotopes include carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H).[2][5]
Glycocholic acid is a primary conjugated bile acid, synthesized in the liver through the conjugation of cholic acid with the amino acid glycine.[2][6] Cholic acid itself is a product of cholesterol catabolism.[6] Deuterated forms of glycocholic acid, such as this compound, are commercially available and are typically used as internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) for the accurate quantification of their unlabeled counterparts.[7][8] This guide, however, will explore the prospective use of this compound as a tracer to measure the flux of bile acid synthesis and turnover.
Theoretical Framework: this compound as a Tracer
The introduction of this compound into a biological system, either in vivo or in vitro, can theoretically be used to trace the dynamics of the bile acid pool. By monitoring the rate of its disappearance and the appearance of its metabolites, it is possible to estimate the flux of bile acid transformation and excretion.
The primary metabolic pathway of interest for tracing with this compound is its enterohepatic circulation and subsequent metabolism by the gut microbiota. In the intestine, gut bacteria can deconjugate glycocholic acid back to cholic acid and glycine.[9] Cholic acid can then be further metabolized by gut bacteria into secondary bile acids, such as deoxycholic acid.[9]
By administering a known amount of this compound and subsequently measuring the concentrations of the labeled tracer and its downstream metabolites over time, researchers can model the kinetics of these processes. This allows for the calculation of the rate of deconjugation and the rate of conversion to secondary bile acids, providing a measure of metabolic flux through these pathways.
Proposed Experimental Protocols
The following are proposed experimental protocols for a theoretical study using this compound as a tracer. These protocols are based on established methodologies for bile acid analysis and in vivo metabolic studies.
In Vivo Administration and Sample Collection (Animal Model)
-
Animal Acclimation: House animals (e.g., mice or rats) in metabolic cages for a period of acclimatization (e.g., 7 days) to allow for controlled diet and sample collection.
-
Tracer Administration: Administer a single bolus of this compound, dissolved in a suitable vehicle, via oral gavage or intravenous injection. The dosage should be determined based on preliminary studies to ensure detectable levels without perturbing the natural bile acid pool.
-
Sample Collection: Collect blood, feces, and urine samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours) post-administration.
-
Sample Processing:
-
Blood: Centrifuge to separate plasma and store at -80°C.
-
Feces and Urine: Homogenize and extract bile acids using an appropriate solvent (e.g., methanol (B129727) or acetonitrile).
-
-
Sample Analysis: Analyze the samples for the concentrations of this compound and its relevant unlabeled and deuterated metabolites using LC-MS/MS.
In Vitro Incubation with Gut Microbiota
-
Microbiota Culture: Culture fecal samples from the subject of interest under anaerobic conditions to enrich for gut microbiota.
-
Tracer Incubation: Spike the culture medium with a known concentration of this compound.
-
Time-Course Sampling: Collect aliquots of the culture at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Extraction: Quench metabolic activity and extract bile acids from the culture medium.
-
LC-MS/MS Analysis: Quantify the disappearance of this compound and the appearance of its deconjugated and metabolized products.
LC-MS/MS Analysis of Bile Acids
-
Sample Preparation: Perform a protein precipitation of plasma samples or a solid-phase extraction of fecal/urine extracts to isolate bile acids.[7][10] Add a different deuterated bile acid (e.g., Glycocholic Acid-d4) as an internal standard for quantification.[7]
-
Chromatographic Separation: Use a C18 reverse-phase column to separate the different bile acid species.[10][11] A gradient elution with a mobile phase consisting of water with a small percentage of formic acid and an organic solvent like methanol or acetonitrile (B52724) is typically employed.[11]
-
Mass Spectrometry Detection: Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the parent and daughter ions of each bile acid.[10][11]
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in tables to facilitate comparison and interpretation.
Table 1: MRM Transitions for Bile Acid Analysis
| Analyte | Parent Ion (m/z) | Daughter Ion (m/z) | Collision Energy (eV) |
| Glycocholic Acid | 464.3 | 74.1 | 35 |
| This compound | 469.3 | 74.1 | 35 |
| Cholic Acid | 407.3 | 343.3 | 20 |
| Cholic Acid-d5 | 412.3 | 348.3 | 20 |
| Deoxycholic Acid | 391.3 | 345.3 | 20 |
| Deoxycholic Acid-d5 | 396.3 | 350.3 | 20 |
Table 2: Hypothetical Time-Course Concentration of this compound and its Metabolites in Plasma (ng/mL)
| Time (hours) | This compound | Cholic Acid-d5 | Deoxycholic Acid-d5 |
| 0 | 0 | 0 | 0 |
| 1 | 150.2 | 10.5 | 1.2 |
| 2 | 125.8 | 25.3 | 5.8 |
| 4 | 89.4 | 42.1 | 15.6 |
| 8 | 45.1 | 58.7 | 28.9 |
| 12 | 20.3 | 65.4 | 35.7 |
| 24 | 5.1 | 40.2 | 22.1 |
| 48 | <1.0 | 15.8 | 8.9 |
| 72 | <1.0 | 5.2 | 2.5 |
Visualizations
Diagrams created using Graphviz (DOT language) are provided below to illustrate the key pathways and workflows.
Conclusion
While the primary application of this compound in metabolic research is as an internal standard, its potential as a tracer for metabolic flux analysis of bile acid pathways presents an exciting, albeit theoretical, frontier. The methodologies outlined in this guide provide a foundational framework for designing and executing studies to explore this application. Such research could provide valuable insights into the dynamics of bile acid metabolism in health and disease, with implications for drug development and our understanding of metabolic regulation. Further validation and refinement of these proposed protocols will be essential to establish this compound as a reliable tracer for metabolic flux analysis.
References
- 1. Physiology, Bile Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 3. Glycocholic acid - Wikipedia [en.wikipedia.org]
- 4. In vivo and vitro studies on formation of bile acids in patients with Zellweger syndrome. Evidence that peroxisomes are of importance in the normal biosynthesis of both cholic and chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Understanding Bile Acid Metabolism - MetwareBio [metwarebio.com]
- 7. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avantiresearch.com [avantiresearch.com]
- 9. Glycodeoxycholic Acid Inhibits Primary Bile Acid Synthesis With Minor Effects on Glucose and Lipid Homeostasis in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Investigating Liver Disease Models with Glycocholic Acid-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Glycocholic Acid-d5 (GCA-d5) in the investigation of liver disease models. Glycocholic acid (GCA), a primary conjugated bile acid, has been implicated in the progression of liver diseases, particularly cholestatic liver injury and fibrosis. Its deuterated stable isotope, GCA-d5, serves as a powerful tool for researchers, primarily as an internal standard for accurate quantification of endogenous bile acids and as a tracer to study bile acid metabolism and transport in vivo and in vitro. This guide details experimental protocols, summarizes quantitative data, and visualizes key signaling pathways and workflows to facilitate the design and implementation of studies utilizing GCA-d5.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of glycocholic acid in various liver disease models.
Table 1: In Vitro Effects of Glycocholic Acid on Hepatic Stellate Cells (HSCs)
| Parameter | Cell Type | GCA Concentration | Observed Effect | Citation |
| Proliferation | Rat HSCs | >25 µmol/L | 2.5- to 3-fold increase | [1][2] |
| Proliferation | Quiescent Primary Rat HSCs | Not specified, but used hydrophobic bile acids including a GCA derivative | Stimulation of HSC proliferation | [3] |
| Apoptosis | Rat HSCs | Up to 200 µmol/L | No induction of apoptosis | [1][2] |
Table 2: In Vivo and In Vitro Effects of Glycocholic Acid on Hepatocytes and Liver Fibrosis
| Model System | Treatment | Biomarker/Endpoint | Quantitative Change | Citation |
| Bile Duct Ligation (BDL) Mouse Model | GCA administration | Liver Fibrosis | Aggravation of fibrosis | [4] |
| Mouse Primary Hepatocytes | Glycocholic Acid | Secretion of Connective Tissue Growth Factor (CTGF) | Strongest promotion compared to other bile acids | [4] |
| Rat Primary Hepatocytes | Glycocholic Acid | Secretion of Connective Tissue Growth Factor (CTGF) | Strongest promotion compared to other bile acids | [4] |
| HepaRG Cells | Glycocholic Acid | Secretion of Connective Tissue Growth Factor (CTGF) | Strongest promotion compared to other bile acids | [4] |
Table 3: Common Biomarkers in Liver Fibrosis Assessment
| Biomarker Category | Examples | Relevance to Liver Fibrosis |
| Direct Markers of ECM Turnover | Procollagen type I and III peptides (PINP, PIIINP), Hyaluronic Acid (HA), TIMP-1, MMPs | Reflect the deposition and degradation of the extracellular matrix. |
| Indirect Markers of Liver Function | ALT, AST, Alkaline Phosphatase (ALP), Bilirubin, Platelet count | Indicate liver damage and dysfunction, which are associated with fibrosis progression. |
| Cytokines and Growth Factors | Transforming Growth Factor-β1 (TGF-β1), Platelet-Derived Growth Factor (PDGF), Connective Tissue Growth Factor (CTGF) | Key signaling molecules that drive the activation of hepatic stellate cells and fibrogenesis. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the investigation of liver disease models with glycocholic acid and the use of its deuterated form.
Protocol 1: In Vivo Cholestatic Liver Fibrosis Model - Bile Duct Ligation (BDL) and GCA Administration
This protocol describes the induction of cholestatic liver fibrosis in mice via bile duct ligation, followed by the administration of GCA to investigate its effects on disease progression.[4][5][6][7][8][9]
Materials:
-
Male C57BL/6 mice (10-12 weeks old)
-
Glycocholic Acid (GCA)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Sutures (e.g., 6-0 silk)
-
Saline
-
Olive oil (for CCl4 model comparison if needed)
Procedure:
-
Animal Preparation: Anesthetize the mice using isoflurane. Shave the abdominal area and sterilize with 70% ethanol.
-
Surgical Procedure (BDL): Make a midline laparotomy incision to expose the abdominal cavity. Carefully locate the common bile duct. Ligate the bile duct in two locations with 6-0 silk sutures. For sham-operated controls, perform the same procedure without ligating the duct.
-
Post-Operative Care: Close the abdominal incision in layers. Provide post-operative analgesia and allow the animals to recover with free access to food and water.
-
GCA Administration: Following recovery from surgery, administer GCA to the experimental group. The route of administration (e.g., oral gavage, dietary mixing) and dosage should be determined based on the specific research question. A typical duration for fibrosis development in the BDL model is 3-4 weeks.[7]
-
Sample Collection: At the end of the experimental period, euthanize the mice and collect blood (for serum biomarker analysis) and liver tissue.
-
Analysis:
-
Histology: Fix a portion of the liver in 10% formalin, embed in paraffin, and stain with Hematoxylin & Eosin (H&E) and Sirius Red/Masson's trichrome to assess liver injury and collagen deposition.
-
Biomarker Analysis: Use serum to measure levels of liver enzymes (ALT, AST, ALP) and bilirubin.
-
Gene and Protein Expression: Snap-freeze liver tissue in liquid nitrogen for subsequent analysis of profibrotic markers (e.g., CTGF, α-SMA, Collagen I) by qPCR and Western blotting.
-
Protocol 2: In Vitro Hepatocyte Treatment with GCA
This protocol details the treatment of primary hepatocytes with GCA to study its direct effects on cellular signaling and gene expression.[10][11][12]
Materials:
-
Primary mouse or rat hepatocytes, or hepatocyte-like cell lines (e.g., HepaRG)
-
Cell culture medium (e.g., Williams' Medium E) and supplements
-
Glycocholic Acid (GCA) stock solution
-
Plates for cell culture (e.g., collagen-coated 6-well plates)
-
Reagents for RNA extraction, cDNA synthesis, and qPCR
-
Reagents for protein extraction and Western blotting
-
ELISA kits for secreted proteins (e.g., CTGF)
Procedure:
-
Cell Seeding: Plate primary hepatocytes or HepaRG cells on collagen-coated plates at an appropriate density and allow them to attach and form a monolayer.
-
GCA Treatment: Prepare different concentrations of GCA in the cell culture medium. After the cells have stabilized, replace the medium with the GCA-containing medium. Include a vehicle control (medium without GCA). Incubate for the desired time period (e.g., 24, 48 hours).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant to measure the concentration of secreted proteins like CTGF using ELISA.
-
Cell Lysate: Wash the cells with PBS and lyse them for RNA or protein extraction.
-
-
Analysis:
-
Gene Expression: Extract total RNA, synthesize cDNA, and perform qPCR to analyze the expression of target genes (e.g., Ctgf, Acta2, Col1a1).
-
Protein Analysis: Perform Western blotting on cell lysates to analyze the protein levels and activation (phosphorylation) of signaling molecules in pathways of interest (e.g., YAP, TEAD).
-
Protocol 3: Quantitative Analysis of Bile Acids using LC-MS/MS with GCA-d5 as an Internal Standard
This protocol provides a general workflow for the quantification of GCA and other bile acids in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with GCA-d5 as an internal standard to ensure accuracy and precision.[13][14][15][16][17]
Materials:
-
Biological samples (serum, plasma, liver tissue homogenate)
-
This compound (GCA-d5) internal standard solution
-
Acetonitrile (B52724) (ACN) or methanol (B129727) for protein precipitation
-
Formic acid
-
Water (LC-MS grade)
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
C18 reversed-phase analytical column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of serum or plasma, add a known amount of GCA-d5 internal standard solution.
-
Add 200 µL of ice-cold acetonitrile or methanol to precipitate proteins.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto a C18 column. Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B). The gradient should be optimized to achieve separation of GCA from other bile acids and potential interferences.
-
Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for GCA and GCA-d5.
-
GCA transition (example): m/z 464.3 → 74.1
-
GCA-d5 transition (example): m/z 469.3 → 74.1
-
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of GCA standard spiked with a constant concentration of GCA-d5.
-
Calculate the peak area ratio of the analyte (GCA) to the internal standard (GCA-d5) for both the standards and the unknown samples.
-
Determine the concentration of GCA in the samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 4: Representative In Vivo Stable Isotope Tracer Study with GCA-d5
This protocol outlines a general approach for using GCA-d5 as a tracer to study its metabolism and distribution in a liver disease model. This is a representative protocol as specific studies may require modifications.[18][19][20][21][22]
Materials:
-
Animal model of liver disease (e.g., BDL mice) and control animals
-
Sterile this compound (GCA-d5) solution for injection/infusion
-
Intravenous catheters (for infusion studies)
-
Blood collection tubes
-
Equipment for tissue harvesting and processing
Procedure:
-
Tracer Administration:
-
Bolus Injection: Administer a single dose of GCA-d5 via intravenous or intraperitoneal injection.
-
Primed-Continuous Infusion: For steady-state analysis, administer an initial bolus of GCA-d5 followed by a continuous infusion at a constant rate.
-
-
Time-Course Sampling: Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120 minutes). At the final time point, euthanize the animals and rapidly collect liver, bile, and other tissues of interest. Snap-freeze all samples immediately in liquid nitrogen.
-
Sample Processing: Process the collected plasma and tissue homogenates as described in Protocol 3, without the addition of GCA-d5 as an internal standard during sample preparation (as it is the tracer being measured). A different deuterated bile acid could be used as an internal standard for the analysis.
-
LC-MS/MS Analysis: Analyze the samples to measure the concentration and isotopic enrichment of GCA-d5 and its potential metabolites.
-
Data Analysis and Modeling:
-
Calculate the isotopic enrichment of GCA-d5 in different tissues over time.
-
Use pharmacokinetic modeling to determine parameters such as clearance, volume of distribution, and uptake rates of GCA-d5 in the liver.
-
Trace the appearance of the deuterium (B1214612) label in downstream metabolites to elucidate metabolic pathways.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways implicated in GCA-mediated effects on the liver and a typical experimental workflow.
Signaling Pathways
Caption: GCA promotes liver fibrosis by inducing CTGF secretion from hepatocytes via YAP activation.
Caption: Bile acids induce HSC proliferation via EGFR and MEK/ERK signaling.
Caption: Overview of FXR and TGR5 signaling pathways activated by bile acids.
Experimental Workflow
Caption: General workflow for investigating GCA effects in liver disease models.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Bile acids induce hepatic stellate cell proliferation via activation of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bile Acid-induced Epidermal Growth Factor Receptor Activation in Quiescent Rat Hepatic Stellate Cells Can Trigger Both Proliferation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycocholic acid aggravates liver fibrosis by promoting the up-regulation of connective tissue growth factor in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Partial bile duct ligation in mice: a novel model of acute cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thno.org [thno.org]
- 7. Bile duct ligation in mice: induction of inflammatory liver injury and fibrosis by obstructive cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EFFECT OF BILE DUCT LIGATION ON BILE ACID COMPOSITION IN MOUSE SERUM AND LIVER - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. Standard Protocols for Characterising Primary and In Vitro‐Generated Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Standard Protocols for Characterising Primary and In Vitro-Generated Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 15. researchgate.net [researchgate.net]
- 16. Bile acid analysis [sciex.com]
- 17. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lirias.kuleuven.be [lirias.kuleuven.be]
- 19. benchchem.com [benchchem.com]
- 20. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]
- 21. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Early Research on Stable Isotope-Labeled Glycocholic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational research on stable isotope-labeled glycocholic acid, a pivotal tool in understanding bile acid metabolism and its role in human health and disease. This document provides a comprehensive overview of early experimental protocols, quantitative data from seminal studies, and the signaling pathways elucidated through this research.
Introduction to Stable Isotope-Labeled Glycocholic Acid
Glycocholic acid is a primary conjugated bile acid synthesized in the liver from cholic acid and glycine (B1666218).[1] Its metabolism is intricately linked to cholesterol homeostasis, fat digestion, and various signaling pathways. The advent of stable isotope labeling, particularly with Carbon-13 (¹³C), revolutionized the study of in vivo glycocholic acid kinetics, offering a safe and non-radioactive alternative to traditional tracer methods.[2][3] Early research utilizing ¹³C-glycocholic acid as a tracer enabled the quantification of its pool size, synthesis rate, and turnover, providing critical insights into the dynamics of the enterohepatic circulation.
Synthesis of Stable Isotope-Labeled Glycocholic Acid
Early methods for the synthesis of stable isotope-labeled glycocholic acid were crucial for its application in clinical research. One of the key approaches involved the conjugation of cholic acid with a stable isotope-labeled glycine.
Experimental Protocol: Synthesis of [1-¹³C]-Glycocholic Acid
This protocol is based on early chemical synthesis methods for producing ¹³C-labeled glycocholic acid for use in metabolic studies.
Materials:
-
Cholic acid
-
[1-¹³C]-Glycine
-
Dicyclohexylcarbodiimide (B1669883) (DCC) or a similar condensing agent
-
N-hydroxysuccinimide (NHS)
-
Anhydrous dioxane or tetrahydrofuran (B95107) (THF)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of Cholic Acid: Cholic acid is dissolved in anhydrous dioxane. N-hydroxysuccinimide (NHS) and a condensing agent like dicyclohexylcarbodiimide (DCC) are added to the solution. The reaction mixture is stirred at room temperature for several hours to form the NHS-ester of cholic acid.
-
Conjugation with Labeled Glycine: [1-¹³C]-Glycine is dissolved in a sodium bicarbonate solution. The activated cholic acid solution is then added dropwise to the glycine solution. The reaction is stirred overnight at room temperature.
-
Work-up and Purification: The reaction mixture is acidified with a dilute acid (e.g., HCl) and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
Chromatographic Purification: The crude product is purified by silica gel column chromatography to yield pure [1-¹³C]-glycocholic acid.
-
Characterization: The final product is characterized by mass spectrometry to confirm the incorporation of the ¹³C label and by NMR spectroscopy to verify its chemical structure.
In Vivo Metabolic Studies Using Stable Isotope-Labeled Glycocholic Acid
Stable isotope-labeled glycocholic acid has been instrumental in quantifying the kinetics of bile acid metabolism in humans. The isotope dilution technique is a cornerstone of this research.
Experimental Protocol: Isotope Dilution Study for Glycocholic Acid Kinetics
This protocol outlines a typical in vivo study to determine the pool size, synthesis rate, and fractional turnover rate of glycocholic acid.
Patient Preparation:
-
Subjects are typically admitted to a clinical research unit.
-
A standardized diet is provided for several days before and during the study to ensure a metabolic steady state.
-
Subjects fast overnight before the administration of the tracer.
Tracer Administration and Sampling:
-
A baseline blood or bile sample is collected.
-
A precisely weighed amount of sterile, pyrogen-free stable isotope-labeled glycocholic acid (e.g., [1-¹³C]-glycocholic acid) is administered orally or intravenously.[4]
-
Serial samples of bile (via duodenal intubation) or blood are collected over several days.[5] Early studies often involved multiple sampling points to accurately model the decay curve.[5]
Sample Analysis:
-
Bile acids are extracted from the collected biological samples.
-
The extracted bile acids are derivatized to make them volatile for gas chromatography.
-
The isotopic enrichment of glycocholic acid is determined using Gas Chromatography-Mass Spectrometry (GC-MS).[3][6] The mass spectrometer is set to monitor the ion fragments corresponding to the labeled and unlabeled glycocholic acid.
Data Analysis:
-
The decay of the isotopic enrichment over time is plotted on a semi-logarithmic scale.
-
The fractional turnover rate (FTR) is calculated from the slope of the decay curve.
-
The total pool size of glycocholic acid is calculated by dividing the administered dose of the tracer by the extrapolated isotopic enrichment at time zero.
-
The synthesis rate is calculated by multiplying the pool size by the fractional turnover rate.
Quantitative Data from Early Studies
The following tables summarize representative quantitative data obtained from early stable isotope tracer studies of glycocholic acid metabolism in healthy human subjects.
Table 1: Glycocholic Acid Kinetic Parameters in Healthy Adults
| Parameter | Mean Value | Range | Unit |
| Pool Size | 1.5 | 0.8 - 2.5 | g |
| Synthesis Rate | 0.5 | 0.2 - 0.9 | g/day |
| Fractional Turnover Rate | 0.3 | 0.2 - 0.4 | pools/day |
Data compiled from representative early studies. Actual values can vary based on diet, gender, and other factors.
Table 2: Plasma Disappearance of Labeled Glycocholic Acid
| Component | Half-life (t₁/₂) | Unit |
| First Component | 1.7 - 3 | minutes |
| Second Component | 7 - 16 | minutes |
This data reflects the rapid hepatic uptake of glycocholic acid from the bloodstream.[4]
Signaling Pathways of Glycocholic Acid
Glycocholic acid is not merely a digestive aid; it is also a signaling molecule that interacts with nuclear receptors and G protein-coupled receptors to regulate gene expression and metabolic processes. Early research laid the groundwork for our current understanding of these pathways.
Farnesoid X Receptor (FXR) Pathway
The farnesoid X receptor (FXR) is a key nuclear receptor that functions as a bile acid sensor. Glycocholic acid is an important endogenous ligand for FXR.
Caption: FXR signaling pathway activated by glycocholic acid.
Takeda G-protein-coupled Receptor 5 (TGR5) Pathway
TGR5 is a G protein-coupled receptor located on the cell membrane that is also activated by bile acids, including glycocholic acid.
Caption: TGR5 signaling pathway initiated by glycocholic acid.
Experimental Workflow and Logical Relationships
The following diagram illustrates the overall workflow of a typical early clinical research study investigating glycocholic acid metabolism using stable isotopes.
Caption: Workflow of a clinical study on glycocholic acid metabolism.
Conclusion
The early research on stable isotope-labeled glycocholic acid was a critical step forward in the field of metabolic research. The development of synthetic methods for labeled compounds and the application of isotope dilution techniques with GC-MS analysis provided a powerful toolkit for safely and accurately quantifying the dynamics of bile acid metabolism in vivo. The quantitative data and understanding of signaling pathways derived from these seminal studies continue to inform our knowledge of liver function, cholesterol metabolism, and the development of therapies for related diseases. This guide provides a core reference for researchers and professionals in the field, summarizing the foundational methodologies and findings of this important area of research.
References
- 1. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid [frontiersin.org]
- 2. Methods for the description of bile acid kinetics in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of bile acid kinetics in human serum using stable isotope labeled chenodeoxycholic acid and capillary gas chromatography electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma disappearance of radioactivity after intravenous injection of labeled bile acids in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two time-point assessment of bile acid kinetics in humans using stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Utilizing Glycocholic Acid-d5 for Elucidating Gut Microbiome Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of deuterium-labeled glycocholic acid (Glycocholic Acid-d5 or GCA-d5) as a powerful tool for investigating the intricate interactions between bile acids and the gut microbiome. The use of stable isotope-labeled compounds like GCA-d5 allows for precise tracing of metabolic pathways, quantification of microbial biotransformation, and elucidation of host-microbe signaling cascades.
Introduction to Glycocholic Acid and Gut Microbiome Interactions
Glycocholic acid (GCA) is a primary conjugated bile acid synthesized in the liver from cholic acid and glycine (B1666218). It plays a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins. Upon entering the intestine, GCA is subject to extensive metabolism by the gut microbiota. These microbial transformations, including deconjugation and dehydroxylation, produce a diverse pool of secondary bile acids that act as signaling molecules, modulating host physiology through receptors like the Farnesoid X Receptor (FXR) and the G-protein-coupled bile acid receptor 1 (GPBAR1 or TGR5).
The use of GCA-d5, a stable isotope-labeled version of GCA, enables researchers to distinguish it from the endogenous GCA pool. This allows for the precise tracking of its metabolic fate within the complex gut environment, providing invaluable insights into the specific microbial species involved in its transformation and the downstream effects on the host.
Data Presentation: Quantitative Analysis of GCA-d5 Metabolism
The quantitative data derived from GCA-d5 stable isotope probing experiments are crucial for understanding the dynamics of bile acid metabolism by the gut microbiota. Below are representative tables summarizing typical quantitative results from in vitro and in vivo studies.
Table 1: Representative In Vitro Metabolism of this compound by Human Fecal Microbiota. This table illustrates the typical changes in the concentrations of GCA-d5 and its primary metabolites over a 24-hour incubation period with a pooled human fecal slurry.
| Time (hours) | This compound (µM) | Cholic Acid-d5 (µM) | Deoxycholic Acid-d5 (µM) |
| 0 | 100.0 ± 5.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 6 | 45.2 ± 3.8 | 52.1 ± 4.1 | 2.7 ± 0.5 |
| 12 | 10.1 ± 1.5 | 85.3 ± 6.2 | 4.6 ± 0.8 |
| 24 | <1.0 | 78.5 ± 5.9 | 10.4 ± 1.2 |
| Data are presented as mean ± standard deviation and are representative of typical results. |
Table 2: Representative In Vivo Quantification of GCA-d5 and its Metabolites in a Mouse Model. This table shows the relative abundance of GCA-d5 and its key metabolites in different biological compartments 24 hours after oral administration of GCA-d5 to conventional and germ-free mice.
| Compound | Feces (Conventional) | Feces (Germ-Free) | Liver (Conventional) | Liver (Germ-Free) |
| This compound | 5.2% ± 1.1% | 85.3% ± 7.2% | 15.7% ± 2.3% | 70.1% ± 6.5% |
| Cholic Acid-d5 | 40.1% ± 3.5% | 10.1% ± 1.8% | 25.3% ± 3.1% | 22.5% ± 2.9% |
| Deoxycholic Acid-d5 | 35.8% ± 4.2% | Not Detected | 8.1% ± 1.5% | Not Detected |
| Other Metabolites-d5 | 18.9% ± 2.8% | 4.6% ± 0.9% | 50.9% ± 5.8% | 7.4% ± 1.3% |
| Data are presented as a percentage of the total deuterated bile acid pool detected and represent typical findings. |
Table 3: Activation of FXR and TGR5 by Glycocholic Acid. This table provides the half-maximal effective concentration (EC50) values for the activation of the key bile acid receptors, FXR and TGR5, by glycocholic acid.
| Receptor | Ligand | EC50 (µM) | Reference |
| FXR | Glycocholic Acid | ~50-100 | [1] |
| TGR5 | Glycocholic Acid | >10 | [1] |
| EC50 values can vary depending on the specific assay system used. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of findings in GCA-d5 research. The following sections outline key experimental protocols.
Synthesis of this compound
Deuterium-labeled glycocholic acid (GCA-d5) is typically synthesized from a deuterated cholic acid precursor. A common method is the mixed anhydride (B1165640) method.
Protocol:
-
Activation of Deuterated Cholic Acid: Cholic acid-d5 is dissolved in an anhydrous solvent such as dimethylformamide (DMF). An activating agent, like ethyl chloroformate, is added in the presence of a non-nucleophilic base (e.g., triethylamine) at a low temperature (0-4°C) to form a mixed anhydride.
-
Coupling with Glycine: A solution of glycine (or a protected form like glycine ethyl ester) in an appropriate solvent is then added to the reaction mixture. The reaction is allowed to proceed, often overnight, at room temperature.
-
Deprotection (if necessary): If a protected form of glycine was used, a deprotection step is required. For example, if glycine ethyl ester was used, the ester is hydrolyzed under basic conditions (e.g., using sodium hydroxide).
-
Purification: The final product, this compound, is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to achieve high purity.
-
Characterization: The structure and isotopic enrichment of the synthesized GCA-d5 are confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
In Vitro Gut Microbiome Fermentation
This protocol describes the incubation of GCA-d5 with a gut microbial community to study its metabolism.
Protocol:
-
Fecal Slurry Preparation: Fresh fecal samples from healthy donors are collected and immediately transferred to an anaerobic chamber. The feces are homogenized in a pre-reduced anaerobic buffer to create a fecal slurry.
-
Incubation Setup: In the anaerobic chamber, the fecal slurry is inoculated into a basal medium that mimics the nutrient conditions of the colon.
-
GCA-d5 Addition: A stock solution of GCA-d5 is added to the fermentation cultures to a final concentration typically ranging from 50 to 200 µM. A control culture without GCA-d5 is also prepared.
-
Time-Course Sampling: Samples are collected from the cultures at various time points (e.g., 0, 6, 12, 24, and 48 hours) for metabolomic and metagenomic analysis.
-
Sample Processing: At each time point, an aliquot of the culture is quenched with a cold solvent (e.g., methanol) to stop microbial activity. The samples are then centrifuged to separate the bacterial pellet from the supernatant. Both fractions are stored at -80°C until analysis.
Animal Studies with GCA-d5 Administration
In vivo studies using animal models, such as mice, are critical for understanding the systemic effects of microbial bile acid metabolism.
Protocol:
-
Animal Acclimatization: Mice (e.g., C57BL/6) are acclimatized to the experimental conditions for at least one week. Both conventional and germ-free mice can be used to differentiate between host and microbial metabolism.
-
GCA-d5 Administration: GCA-d5 is dissolved in a suitable vehicle (e.g., corn oil) and administered to the mice via oral gavage. The dosage will depend on the specific research question.
-
Sample Collection: At predetermined time points after administration, various biological samples are collected, including blood, liver, intestinal contents, and feces.
-
Sample Processing: Blood is processed to obtain plasma. Liver tissue is flash-frozen in liquid nitrogen. Intestinal contents and feces are collected and stored at -80°C.
-
Analysis: The concentrations of GCA-d5 and its metabolites in the collected samples are quantified using LC-MS/MS. Fecal samples can also be used for 16S rRNA gene sequencing or shotgun metagenomics to analyze changes in the gut microbial community.
LC-MS/MS Quantification of GCA-d5 and its Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of bile acids.
Protocol:
-
Sample Preparation: Biological samples (e.g., plasma, fecal extracts, liver homogenates) are subjected to protein precipitation using a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard (e.g., a different deuterated bile acid not expected to be formed from GCA-d5). The mixture is vortexed and centrifuged, and the supernatant is collected.
-
Chromatographic Separation: The extracted samples are injected onto a reverse-phase C18 column. A gradient elution is performed using a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Mass Spectrometry Detection: The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in negative ion mode.
-
MRM Analysis: Multiple reaction monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for GCA-d5 and its expected metabolites (e.g., Cholic Acid-d5, Deoxycholic Acid-d5) are monitored.
-
Data Analysis: The peak areas of the analytes are normalized to the peak area of the internal standard. A calibration curve is generated using standards of known concentrations to quantify the bile acids in the samples.
FXR and TGR5 Receptor Activation Assays
Cell-based reporter assays are commonly used to assess the ability of GCA and its metabolites to activate FXR and TGR5.
Protocol for FXR Activation Assay:
-
Cell Culture: A suitable cell line, such as HepG2 cells, is transiently co-transfected with a plasmid expressing the FXR ligand-binding domain fused to a GAL4 DNA-binding domain and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.
-
Compound Treatment: The transfected cells are treated with various concentrations of the test compound (e.g., GCA, GCA-d5, or its metabolites). A known FXR agonist (e.g., GW4064) is used as a positive control.
-
Luciferase Assay: After an incubation period (typically 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The fold activation of the reporter gene is calculated relative to the vehicle-treated control. The EC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Protocol for TGR5 Activation Assay:
-
Cell Culture: A cell line expressing TGR5 (e.g., HEK293T cells) is transfected with a reporter plasmid containing a luciferase or other reporter gene under the control of a cyclic AMP (cAMP) response element (CRE).
-
Compound Treatment: The cells are treated with different concentrations of the test compound. A known TGR5 agonist (e.g., INT-777) is used as a positive control.
-
Reporter Gene Assay: Following incubation, the reporter gene activity is measured. For TGR5, which signals through Gαs and increases intracellular cAMP, assays that measure cAMP levels or the activity of downstream effectors like luciferase under a CRE promoter are used.
-
Data Analysis: Similar to the FXR assay, the fold activation is calculated, and an EC50 value is determined from the dose-response curve.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the study of GCA-d5 and gut microbiome interactions.
Signaling Pathways
References
The Role of Glycocholic Acid-d5 in Advancing Drug Absorption and Disposition Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research, a profound understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is paramount to its successful development. Bile acids, endogenous molecules synthesized from cholesterol in the liver, play a critical role in the digestion and absorption of dietary fats and fat-soluble vitamins. Their enterohepatic circulation, a highly efficient recycling process, is mediated by a series of transporters that can also influence the pharmacokinetics of various drugs. Glycocholic acid, a primary conjugated bile acid, and its deuterated isotopologue, Glycocholic Acid-d5, have emerged as invaluable tools in the study of these complex processes. This technical guide provides an in-depth exploration of the applications of this compound in drug absorption and disposition studies, complete with experimental protocols, quantitative data, and visual representations of key biological pathways and workflows.
Core Applications of this compound
This compound serves two primary functions in drug development research:
-
Internal Standard in Bioanalysis: Due to its structural and chemical similarity to endogenous glycocholic acid and other bile acids, this compound is an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its distinct mass allows for precise differentiation from the unlabeled analyte, enabling accurate quantification in complex biological matrices such as plasma, serum, and tissue homogenates.
-
Probe for Transporter Studies: As a substrate for key bile acid transporters, notably the Apical Sodium-Dependent Bile Acid Transporter (ASBT), this compound can be used to investigate the role of these transporters in drug absorption and to screen for potential drug-drug interactions.
Quantitative Bioanalysis using this compound as an Internal Standard
The accurate quantification of bile acids is crucial for understanding their physiological roles and their interactions with xenobiotics. LC-MS/MS has become the gold standard for this purpose, offering high sensitivity and specificity. The use of a stable isotope-labeled internal standard like this compound is essential to correct for variability during sample preparation and analysis, thereby ensuring data accuracy and precision.
Data Presentation: LC-MS/MS Method Validation Parameters
The following tables summarize typical validation parameters for LC-MS/MS methods for the quantification of bile acids using a deuterated internal standard analogous to this compound (e.g., Glycocholic Acid-d4). These values are representative of the performance expected from a well-optimized method.
Table 1: Linearity, Limits of Detection (LOD), and Lower Limits of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | r² | LLOQ (ng/mL) | LOD (ng/mL) |
| Glycocholic Acid (GCA) | 5 - 5000 | >0.99 | 5 | 2.578 |
| Cholic Acid (CA) | 1 - 1000 | >0.995 | 1 | 0.1 - 0.5 |
| Chenodeoxycholic Acid (CDCA) | 1 - 1000 | >0.995 | 1 | 0.1 - 0.5 |
| Deoxycholic Acid (DCA) | 1 - 1000 | >0.995 | 1 | 0.1 - 0.5 |
| Taurocholic Acid (TCA) | 1 - 1000 | >0.995 | 1 | 0.1 - 0.5 |
Data compiled from multiple sources.[1][2]
Table 2: Precision and Accuracy
| Analyte | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
| Glycocholic Acid (GCA) | Low QC | < 10.63 | < 7.66 | 91 - 115 |
| Medium QC | < 10.63 | < 7.66 | 91 - 115 | |
| High QC | < 10.63 | < 7.66 | 91 - 115 |
QC = Quality Control. %CV = Percent Coefficient of Variation. Data is representative for bile acids quantified using deuterated internal standards.[1]
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Glycocholic Acid (GCA) | 86.7 - 97.4 | 106.4 - 112.0 |
Values indicate that the extraction process is consistent and the matrix does not significantly suppress or enhance the analyte signal.[3]
Experimental Protocols
Protocol for Quantification of Bile Acids in Human Serum using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a typical procedure for the analysis of bile acids in human serum.
a. Materials and Reagents:
-
This compound (Internal Standard)
-
Reference standards for all bile acids of interest
-
Human serum (blank and study samples)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Microcentrifuge tubes
-
Autosampler vials
b. Preparation of Solutions:
-
Stock Solutions: Prepare individual stock solutions of each bile acid standard and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a mixed working solution of all bile acid standards by diluting the stock solutions in methanol. Prepare a separate working solution of this compound. The concentration of the internal standard working solution is typically in the µM range (e.g., 10 µM), though the final concentration in the sample should be optimized based on the expected analyte concentrations.[1]
-
Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking known concentrations of the mixed bile acid working solution into blank human serum.
c. Sample Preparation (Protein Precipitation):
-
To 50 µL of serum sample (calibrator, QC, or unknown), add 10 µL of the this compound internal standard working solution and vortex briefly.[1]
-
Add 140 µL of ice-cold acetonitrile to precipitate proteins.[1]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
d. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.9 µm particle size) is commonly used.[1]
-
Mobile Phase A: Water with 0.1% formic acid.[2]
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.[2]
-
Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is used to separate the bile acids over a run time of approximately 10-15 minutes.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for each bile acid and this compound.
Protocol for In Vitro Drug Interaction Study: ASBT Inhibition in Caco-2 Cells
This protocol describes an assay to evaluate the potential of a drug candidate to inhibit the Apical Sodium-Dependent Bile Acid Transporter (ASBT) using this compound as a probe substrate.
a. Cell Culture:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-28 days to allow for differentiation and formation of a polarized monolayer with functional transporters.
b. Transport Assay:
-
Wash the Caco-2 cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Pre-incubate the cells with the test drug at various concentrations in transport buffer on the apical side for a defined period (e.g., 30 minutes). Include a vehicle control (no drug) and a positive control inhibitor (e.g., a known ASBT inhibitor).
-
Initiate the transport experiment by adding transport buffer containing a known concentration of this compound to the apical chamber.
-
At specified time points (e.g., 15, 30, 60, 120 minutes), collect samples from the basolateral chamber.
-
At the end of the experiment, lyse the cells to determine the intracellular concentration of this compound.
c. Sample Analysis:
-
Quantify the concentration of this compound in the basolateral samples and cell lysates using a validated LC-MS/MS method, as described in the previous protocol. An unlabeled analog can be used as the internal standard in this case.
d. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) of this compound in the presence and absence of the test drug.
-
Determine the IC50 value of the test drug for ASBT inhibition by plotting the percentage of inhibition of this compound transport against the concentration of the test drug.
Signaling Pathways and Experimental Workflows
Bile Acid Signaling Pathways
Bile acids are not only digestive aids but also important signaling molecules that activate nuclear receptors and G-protein coupled receptors to regulate their own synthesis and transport, as well as lipid and glucose metabolism. The two key receptors involved are the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled Receptor 5 (TGR5).[4][5]
Caption: Bile acid signaling through FXR and TGR5.
Experimental Workflow for Drug Absorption Studies
The following diagram illustrates a typical workflow for assessing the permeability of a drug candidate and its potential interaction with transporters using an in vitro Caco-2 cell model and LC-MS/MS analysis.
Caption: Workflow for Caco-2 permeability and transporter inhibition assay.
Disposition of Deuterated Glycocholic Acid
Beyond its utility as an internal standard, the disposition of this compound itself can be studied to probe the function of bile acid transporters in vivo. Following administration, the plasma concentration-time profile of this compound can be monitored by LC-MS/MS. This allows for the determination of key pharmacokinetic parameters such as clearance, volume of distribution, and half-life. By comparing these parameters in the presence and absence of a potential inhibitor, researchers can gain valuable insights into the in vivo relevance of transporter-mediated drug-drug interactions. Stable isotope-labeled bile acids have been successfully used in humans to investigate the feedback regulation of bile acid synthesis.[6]
Conclusion
This compound is a versatile and indispensable tool in modern drug discovery and development. Its application as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods for a wide range of bile acids. Furthermore, its use as a probe substrate for transporters like ASBT provides a robust in vitro system for assessing a new chemical entity's potential for drug-drug interactions and for elucidating mechanisms of drug absorption. The detailed protocols and data presented in this guide serve as a valuable resource for researchers aiming to integrate this powerful tool into their drug absorption and disposition studies, ultimately contributing to the development of safer and more effective medicines.
References
- 1. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Establishment and validation of a UPLC-MS/MS bioassay for the quantification of infigratinib in rat plasma - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Feedback regulation of bile acid synthesis measured by stable isotope kinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Glycocholic Acid-d5: A Technical Guide to Isotopic Purity and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity and chemical stability of Glycocholic Acid-d5 (N-[(3α,5β,7α,12α)-3,7,12-Trihydroxy-24-oxocholan-24-yl]glycine-d5). This deuterated analog of the primary conjugated bile acid, glycocholic acid, is a critical tool in metabolic research and clinical diagnostics, primarily utilized as an internal standard for mass spectrometry-based quantification of endogenous bile acids. Its utility is fundamentally dependent on its high isotopic enrichment and stability under various experimental and storage conditions.
Isotopic Purity of this compound
Isotopic purity refers to the extent to which the deuterium (B1214612) atoms have replaced the hydrogen atoms at specific positions within the molecule. High isotopic purity is essential to minimize cross-talk with the unlabeled analyte and ensure accurate quantification. The nominal structure of this compound contains five deuterium atoms.
Quantitative Isotopic Distribution
The isotopic distribution of this compound is typically determined by mass spectrometry. This analysis quantifies the population of molecules with different numbers of deuterium atoms (isotopologues). Commercially available this compound generally exhibits high isotopic enrichment.
Table 1: Representative Isotopic Purity Data for this compound
| Isotopologue | Description | Representative Abundance (%)[1] |
| d5 | Fully labeled molecule | 98.3 |
| d4 | Molecule with four deuterium atoms | Not specified |
| d3 | Molecule with three deuterium atoms | Not specified |
| d2 | Molecule with two deuterium atoms | Not specified |
| d1 | Molecule with one deuterium atom | Not specified |
| d0 | Unlabeled molecule | 0.48 |
Note: Data is sourced from a representative Certificate of Analysis.[1] Lot-to-lot variability may exist. A Certificate of Analysis from Santa Cruz Biotechnology also indicates a similar isotopic purity of 98.4%[2]. Researchers should always refer to the documentation provided by the supplier for lot-specific data.
Experimental Protocol for Isotopic Purity Determination by Mass Spectrometry
The determination of isotopic purity is a critical quality control step. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is the preferred method.
1.2.1. Methodology
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.
-
LC-HRMS Analysis: The sample is injected into an LC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Chromatographic Separation: A reverse-phase column (e.g., C18) is used to separate the analyte from any potential impurities.
-
Mass Spectrometric Detection: The mass spectrometer is operated in full scan mode with high resolution to resolve the isotopic peaks of the analyte.
-
-
Data Analysis:
-
The mass spectrum corresponding to the this compound peak is extracted.
-
The relative intensity of each isotopologue peak (M+0, M+1, M+2, M+3, M+4, M+5) is measured.
-
The percentage of each isotopologue is calculated relative to the sum of all isotopic peaks.
-
Visualization of the Experimental Workflow
Caption: Workflow for Isotopic Purity Assessment of this compound.
Stability of this compound
The stability of this compound is a critical attribute for its use as a reliable internal standard. Degradation of the standard can lead to inaccurate quantification of the target analyte. Stability is typically assessed through long-term, accelerated, and forced degradation studies.
Storage and Handling
Commercial suppliers recommend storing this compound at 2-8°C in a well-closed container to ensure long-term stability.[3] For the unlabeled form, a stability of ≥4 years is reported at -20°C.[4]
Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule. These studies involve exposing the compound to stress conditions more severe than those in accelerated stability testing.
Table 2: Typical Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 80°C for 48 hours (solid state and in solution) |
| Photolytic Degradation | Exposure to UV light (e.g., 254 nm) and visible light |
Note: The conditions listed are general and may be adjusted based on the observed stability of the compound.
While specific forced degradation data for this compound is not publicly available, bile acids are generally stable molecules. A study on various bile acids in plasma showed stability for at least 6 hours at room temperature, through at least three freeze-thaw cycles, and for 2 months at -20°C or -70°C.
Experimental Protocol for a Stability-Indicating Method
A stability-indicating analytical method, typically HPLC with UV or MS detection, is developed and validated to separate and quantify the parent compound from its degradation products.
2.3.1. Methodology
-
Forced Degradation Sample Preparation: Expose this compound to the stress conditions outlined in Table 2. Neutralize the acidic and basic samples before analysis.
-
HPLC Method Development: Develop a reverse-phase HPLC method capable of resolving the intact this compound from all observed degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile/methanol).
-
Detection: UV detector (if degradants are chromophoric) or a mass spectrometer for universal detection and identification of degradants.
-
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Stability Assessment: Analyze the stressed samples at various time points. The percentage of remaining this compound and the formation of degradation products are quantified.
Role in Metabolic Signaling Pathways
Glycocholic acid, the unlabeled counterpart of this compound, is a key signaling molecule in the regulation of lipid and glucose metabolism. It primarily exerts its effects through the activation of nuclear and G-protein coupled receptors.
Key Signaling Receptors
-
Farnesoid X Receptor (FXR): A nuclear receptor that acts as a primary sensor for bile acids. Activation of FXR in the liver and intestine regulates the expression of genes involved in bile acid synthesis, transport, and metabolism.
-
Takeda G-protein-coupled Receptor 5 (TGR5): A membrane-bound receptor that, upon activation by bile acids, stimulates intracellular signaling cascades, influencing energy expenditure and glucose homeostasis.
Visualization of Glycocholic Acid Signaling
Caption: Signaling Pathways of Glycocholic Acid.
Conclusion
This compound is a high-purity, stable isotopic standard essential for accurate bioanalytical research. Its high isotopic enrichment, typically exceeding 98%, ensures minimal interference in mass spectrometric analyses. While inherently stable, a thorough understanding of its potential degradation pathways through forced degradation studies is crucial for the development of robust, stability-indicating analytical methods. Its role as an analog to a key signaling molecule underscores its importance in metabolic studies, aiding researchers in elucidating the complex roles of bile acids in health and disease.
References
Glycocholic Acid-d5: A Technical Guide to its Certificate of Analysis and Use as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Glycocholic Acid-d5, a deuterated analog of glycocholic acid. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard in quantitative bioanalysis. This document outlines the typical specifications found in a Certificate of Analysis (CoA), details common experimental protocols for its use, and illustrates its role in relevant biological pathways.
This compound: Certificate of Analysis
This compound is a stable isotope-labeled version of glycocholic acid, a primary conjugated bile acid. The deuterium (B1214612) labeling makes it an ideal internal standard for mass spectrometry-based quantification of endogenous glycocholic acid in biological matrices. A Certificate of Analysis for this compound provides critical information regarding its identity, purity, and quality.
Typical Specifications
The following table summarizes the quantitative data typically found on a Certificate of Analysis for this compound, compiled from various commercial suppliers. These values represent common quality control parameters for a high-quality reference standard.
| Parameter | Typical Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Molecular Formula | C₂₆H₃₈D₅NO₆[1] | --- |
| Molecular Weight | 470.65 g/mol [2] | Mass Spectrometry |
| Chemical Purity | ≥95%[3][4] | HPLC[3], TLC[2] |
| Isotopic Purity | ≥98% | Mass Spectrometry |
| Isotopic Enrichment | Not less than 95% (typically >98% for d5) | Mass Spectrometry |
| Identification | Conforms to structure[1] | ¹H-NMR, Mass Spectrometry[1] |
| Melting Point | 184 - 186 °C[2] | Melting Point Apparatus |
| Storage Condition | 2-8 °C[1] or -20°C[4] | --- |
| Solubility | Soluble in DMSO and Methanol | --- |
Application as a Reference Standard in Experimental Protocols
This compound is primarily used as an internal standard in the quantitative analysis of bile acids in biological samples such as plasma, serum, and feces using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Its chemical properties are nearly identical to the endogenous analyte, but its increased mass allows for clear differentiation in a mass spectrometer.
Experimental Workflow: Quantitative Analysis of Bile Acids by LC-MS/MS
The following diagram illustrates a typical workflow for the quantification of bile acids in a biological matrix using this compound as an internal standard.
Detailed Methodologies
This protocol is a representative method for the extraction of bile acids from human plasma for subsequent LC-MS/MS analysis.
-
Aliquoting the Sample : In a microcentrifuge tube, add 100 µL of human plasma.
-
Internal Standard Spiking : Add a known concentration of this compound solution (in methanol) to the plasma sample. This serves as the internal standard for quantification.
-
Protein Precipitation : To precipitate proteins, add 400 µL of ice-cold acetonitrile (B52724) to the sample.
-
Vortexing : Vortex the mixture thoroughly for 1 minute to ensure complete mixing and protein precipitation.
-
Centrifugation : Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.
-
Drying : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water) and vortex to dissolve the bile acids.
-
Final Centrifugation : Centrifuge the reconstituted sample at 14,000 rpm for 5 minutes at 4°C to remove any remaining particulate matter.
-
Transfer for Analysis : Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful technique used to confirm the chemical structure of this compound.
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., Methanol-d4 or DMSO-d6) in an NMR tube.
-
Instrument Setup : Place the NMR tube in the spectrometer. The instrument is typically a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition : Acquire the ¹H-NMR spectrum. Standard acquisition parameters are generally sufficient.
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis : The resulting spectrum is analyzed for chemical shifts, signal integrations, and coupling patterns, which are then compared to the expected structure of this compound to confirm its identity. The absence of signals at specific positions where deuterium has been incorporated, relative to the spectrum of unlabeled glycocholic acid, confirms the isotopic labeling.
Biological Context: The Farnesoid X Receptor (FXR) Signaling Pathway
Glycocholic acid, along with other bile acids, is a key signaling molecule that activates the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[5] The activation of FXR by bile acids in the liver and intestine triggers a cascade of events that maintain homeostasis of these metabolic pathways.
The following diagram illustrates the central role of glycocholic acid in the FXR signaling pathway.
This guide provides a foundational understanding of this compound, from its quality assessment via a Certificate of Analysis to its practical application in quantitative bioanalysis and its biological significance. The provided protocols and diagrams serve as a starting point for researchers to develop and implement robust analytical methods for the study of bile acid metabolism.
References
An In-depth Technical Guide on the Biological Function of Glycocholic Acid and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycocholic acid (GCA), a primary conjugated bile acid, plays a pivotal role in lipid digestion and absorption. Beyond this classical function, GCA acts as a crucial signaling molecule, modulating various metabolic and cellular processes primarily through the activation of the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5). Its dysregulation is implicated in a range of pathophysiological conditions, including cholestatic liver diseases and certain cancers, making it a significant biomarker and therapeutic target. The introduction of deuterium (B1214612) into the GCA molecule presents a potential strategy to modulate its pharmacokinetic and pharmacodynamic properties through the kinetic isotope effect, offering a promising avenue for the development of novel therapeutics. This technical guide provides a comprehensive overview of the biological functions of GCA, details established experimental protocols for its study, and explores the theoretical and potential implications of its deuteration.
Introduction to Glycocholic Acid
Glycocholic acid is synthesized in the liver through the conjugation of cholic acid with the amino acid glycine.[1] This process increases its water solubility, facilitating its role in the emulsification of dietary fats in the small intestine.[1] As a major component of the bile acid pool, GCA undergoes extensive enterohepatic circulation, being reabsorbed in the terminal ileum and returning to the liver via the portal vein.[1] This efficient recycling ensures a constant supply for digestive processes.
Beyond its digestive functions, GCA is now recognized as a key signaling molecule. It is an endogenous ligand for the nuclear receptor FXR and the membrane receptor TGR5, through which it regulates the expression of genes involved in bile acid, lipid, and glucose metabolism.[2]
Biological Functions and Signaling Pathways
Role in Digestion and Absorption
The primary and most well-understood function of glycocholic acid is its role as a biological detergent in the small intestine. Its amphipathic nature allows it to emulsify large fat globules into smaller micelles, increasing the surface area for the action of pancreatic lipase (B570770) and facilitating the absorption of fatty acids and fat-soluble vitamins.[1][3]
Farnesoid X Receptor (FXR) Signaling
Glycocholic acid is a potent agonist of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[2] Activation of FXR by GCA initiates a cascade of transcriptional events that regulate bile acid homeostasis, lipid metabolism, and glucose metabolism.
-
Bile Acid Homeostasis: FXR activation inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, providing a negative feedback mechanism to control the size of the bile acid pool.[4]
-
Lipid Metabolism: FXR activation influences triglyceride metabolism by regulating the expression of genes involved in fatty acid synthesis and clearance.[4]
-
Glucose Metabolism: FXR signaling has been shown to impact glucose homeostasis, although the mechanisms are complex and context-dependent.[4]
Takeda G-protein-coupled Receptor 5 (TGR5) Signaling
Glycocholic acid also activates TGR5, a G-protein-coupled receptor expressed in various tissues, including the intestine, gallbladder, and certain immune cells.[2] TGR5 activation leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), which in turn activates protein kinase A (PKA) and other downstream effectors.
-
GLP-1 Secretion: In intestinal L-cells, TGR5 activation by GCA stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion and improves glucose tolerance.[5]
-
Energy Homeostasis: TGR5 signaling in brown adipose tissue and muscle can increase energy expenditure.[6]
-
Anti-inflammatory Effects: TGR5 activation in macrophages can suppress inflammatory responses.
The Deuterated Analog of Glycocholic Acid
Deuteration, the substitution of hydrogen with its heavy isotope deuterium, is a strategy used in drug development to alter the metabolic profile of a molecule. The increased mass of deuterium can slow down the rate of metabolic reactions involving the cleavage of a carbon-deuterium bond, a phenomenon known as the kinetic isotope effect.[7]
While specific studies on the biological activity and pharmacokinetics of deuterated glycocholic acid (glycocholic acid-d4) are not extensively available in the public domain, we can hypothesize its potential properties based on the established principles of deuteration. Glycocholic acid-d4 is commercially available for research purposes, typically used as an internal standard in mass spectrometry-based quantification.[8][9]
Hypothesized Effects of Deuteration
The primary impact of deuteration on glycocholic acid would likely be on its metabolism. The hydroxylation of the steroid nucleus by cytochrome P450 enzymes is a key step in bile acid metabolism and detoxification. If the deuteration occurs at a site of metabolic hydroxylation, the kinetic isotope effect could lead to:
-
Reduced Metabolic Rate: A slower rate of breakdown and clearance from the body.
-
Increased Half-life: A longer duration of action in the system.
-
Altered Metabolite Profile: A potential shift in the metabolic pathways, possibly leading to the formation of different metabolites.
These changes could, in turn, affect the potency and duration of GCA's signaling through FXR and TGR5.
Data Presentation: Glycocholic Acid vs. Deuterated Glycocholic Acid
The following table summarizes the known quantitative data for glycocholic acid and the hypothesized properties of its deuterated analog.
| Parameter | Glycocholic Acid | Deuterated Glycocholic Acid (Hypothesized) |
| FXR Activation (EC50) | Variable depending on the assay, generally in the low micromolar range. | Potentially lower EC50 (higher potency) if metabolic inactivation is reduced, or unchanged if deuteration site is not critical for binding. |
| TGR5 Activation (EC50) | Also in the low micromolar range, though generally a less potent agonist than for FXR. | Similar to FXR, potency could be affected by changes in metabolic stability. |
| Metabolic Stability | Undergoes hydroxylation by cytochrome P450 enzymes in the liver. | Potentially increased metabolic stability due to the kinetic isotope effect. |
| Pharmacokinetics | Subject to extensive enterohepatic circulation with efficient reabsorption. | Potentially longer plasma half-life and increased overall exposure (AUC) due to slower clearance. |
Experimental Protocols
Farnesoid X Receptor (FXR) Activation Assay (Reporter Gene Assay)
This protocol describes a cell-based reporter gene assay to quantify the activation of FXR by a test compound.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and antibiotics
-
FXR and RXR expression vectors
-
FXRE-luciferase reporter vector
-
Transfection reagent (e.g., Lipofectamine)
-
Glycocholic acid and its deuterated analog
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the FXR expression vector, RXR expression vector, and the FXRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of glycocholic acid or its deuterated analog. Include a vehicle control.
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit's protocol.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the compound concentration to determine the EC50.
TGR5 Activation Assay (cAMP Assay)
This protocol describes a method to measure the activation of TGR5 by quantifying the production of intracellular cAMP.
Materials:
-
CHO-K1 cells stably expressing human TGR5
-
F-12K Medium with 10% FBS and antibiotics
-
cAMP assay kit (e.g., HTRF or ELISA-based)
-
Glycocholic acid and its deuterated analog
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
384-well cell culture plates
-
Plate reader capable of detecting the assay signal
Procedure:
-
Cell Seeding: Seed the TGR5-expressing CHO-K1 cells into a 384-well plate and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of glycocholic acid and its deuterated analog.
-
Compound Treatment: Add the PDE inhibitor to the cells, followed by the addition of the test compounds. Include a vehicle control and a known TGR5 agonist as a positive control.
-
Incubation: Incubate the plate at room temperature for the time specified in the cAMP assay kit protocol (typically 30-60 minutes).
-
cAMP Measurement: Perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit.
-
Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Calculate the cAMP concentration in each well and plot it against the compound concentration to determine the EC50.
Bile Acid Transport Assay (Caco-2 Transwell Assay)
This protocol outlines a method to study the transport of glycocholic acid and its deuterated analog across an intestinal epithelial barrier model using Caco-2 cells grown on transwell inserts.
Materials:
-
Caco-2 cells
-
DMEM with 10% FBS, non-essential amino acids, and antibiotics
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Radiolabeled ([14C] or [3H]) glycocholic acid or deuterated analog
-
Scintillation counter and scintillation fluid
-
Transepithelial electrical resistance (TEER) meter
Procedure:
-
Cell Culture: Seed Caco-2 cells onto the apical side of the transwell inserts and culture for 21-28 days to allow for differentiation and formation of a polarized monolayer. Monitor the integrity of the monolayer by measuring the TEER.
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS).
-
Add the radiolabeled compound to either the apical or basolateral chamber.
-
At various time points, collect samples from the opposite chamber.
-
Measure the radioactivity in the collected samples using a scintillation counter.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the transport rate across the Caco-2 monolayer.
Conclusion
Glycocholic acid is a multifaceted molecule with essential roles in both digestion and metabolic regulation. Its ability to activate FXR and TGR5 places it at the center of a complex signaling network that controls bile acid, lipid, and glucose homeostasis. The study of its deuterated analog, while still in its infancy, holds the promise of developing novel therapeutic agents with improved pharmacokinetic profiles. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the biological functions of glycocholic acid and to explore the potential of its deuterated counterparts in drug discovery and development. Further research directly comparing the in vitro and in vivo properties of glycocholic acid and its deuterated analog is warranted to fully elucidate the therapeutic potential of this approach.
References
- 1. patents.justia.com [patents.justia.com]
- 2. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 4. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Roles of Bile Acids and TGR5 in the Central Nervous System: Molecular Functions and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Gut microbiota-related bile acid metabolism-FXR/TGR5 axis impacts the response to anti-α4β7-integrin therapy in humanized mice with colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
An In-Depth Technical Guide to Glycocholic Acid-d5 in Preclinical Pharmacokinetic Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Glycocholic Acid-d5 (GCA-d5) in the realm of preclinical pharmacokinetics. While not typically a therapeutic agent itself, deuterated glycocholic acid serves as a critical tool, primarily as an internal standard, for the accurate quantification of endogenous bile acids in biological matrices. This precise measurement is essential for understanding the pharmacokinetics of new chemical entities that may interact with bile acid pathways, assessing potential drug-induced liver injury (DILI), and studying the role of bile acids in various physiological and pathological states.
The Role of Glycocholic Acid in Preclinical Research
Glycocholic acid, a glycine (B1666218) conjugate of the primary bile acid cholic acid, is a key component of the bile acid pool.[1] It plays a crucial role in the emulsification and absorption of dietary fats and lipids.[2] Beyond its digestive function, glycocholic acid and other bile acids act as signaling molecules, interacting with nuclear receptors like the farnesoid X receptor (FXR) and membrane receptors such as Takeda G-protein-coupled receptor 5 (TGR5).[3][4] These interactions regulate lipid, glucose, and energy metabolism.[4]
In preclinical drug development, monitoring fluctuations in bile acid concentrations is vital. Alterations in the bile acid profile can be an early indicator of hepatotoxicity, a primary reason for drug attrition. Glycocholic acid itself is a biomarker for certain liver conditions, with elevated serum levels observed in patients with hepatocellular carcinoma.[1] Therefore, the ability to accurately measure glycocholic acid and other bile acids in preclinical models is of paramount importance.
This compound as an Internal Standard
In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for correcting for variability in sample preparation and instrument response. The ideal IS is a stable, isotopically labeled version of the analyte of interest. This compound, with deuterium (B1214612) atoms incorporated into its structure, is an excellent internal standard for the quantification of endogenous glycocholic acid.[5] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished by the mass spectrometer.
The workflow for using this compound as an internal standard in a preclinical pharmacokinetic study is depicted below.
References
- 1. caymanchem.com [caymanchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Improving glucose and lipids metabolism: drug development based on bile acid related targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A candidate reference measurement procedure for quantification of glycocholic acid in human serum based on isotope dilution liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Bile Acid Signaling with Glycocholic Acid-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the role of glycocholic acid in bile acid signaling and the application of its deuterated stable isotope, Glycocholic Acid-d5 (GCA-d5), as a critical tool for precise quantification in research. Bile acids, once considered mere digestive surfactants, are now recognized as pivotal signaling molecules that modulate a complex network of metabolic and inflammatory pathways, primarily through the farnesoid X receptor (FXR) and the G protein-coupled receptor TGR5. Understanding these pathways is crucial for the development of therapeutics for a range of conditions, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and cholestatic liver diseases.
The Central Role of this compound
Glycocholic acid (GCA) is a primary conjugated bile acid, formed in the liver by the conjugation of cholic acid with the amino acid glycine.[1] Its deuterated form, this compound, serves as an indispensable internal standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4] The use of a stable isotope-labeled internal standard is the gold standard for mass spectrometry-based quantification, as it corrects for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the high accuracy and precision required for metabolomic studies and clinical research.
Key Bile Acid Signaling Pathways
Glycocholic acid, along with other bile acids, exerts its signaling effects by activating specific receptors in various tissues, notably the liver and intestine. The two principal receptors are the nuclear receptor FXR and the membrane-bound receptor TGR5.
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor highly expressed in the liver and intestine that functions as a master regulator of bile acid, lipid, and glucose homeostasis.[5][6] Upon activation by bile acids, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[7][8]
The potency of bile acids as FXR activators generally follows the order: chenodeoxycholic acid (CDCA) > deoxycholic acid (DCA) = lithocholic acid (LCA) > cholic acid (CA).[6][7] While GCA is a less potent FXR agonist compared to unconjugated bile acids like CDCA, its high physiological concentrations ensure its significant contribution to overall FXR activation.[9]
Key downstream effects of FXR activation include:
-
Repression of Bile Acid Synthesis: FXR activation in the liver induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the transcription of CYP7A1, the rate-limiting enzyme in the classical bile acid synthesis pathway.[5][10] In the intestine, FXR activation induces the secretion of Fibroblast Growth Factor 19 (FGF19; Fgf15 in mice), which travels to the liver and signals through the FGFR4 receptor to repress CYP7A1 expression, forming a critical gut-liver feedback loop.[5][11][12]
-
Regulation of Lipid and Glucose Metabolism: FXR activation has been shown to lower triglyceride levels by repressing the expression of lipogenic genes and to influence glucose homeostasis.[6][13]
Takeda G Protein-Coupled Receptor 5 (TGR5) Signaling
TGR5 (also known as GPBAR1) is a cell surface G protein-coupled receptor expressed in various tissues, including enteroendocrine L-cells, brown adipose tissue, and macrophages.[1][14] Activation of TGR5 by bile acids stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA).[15][16]
The rank order of potency for TGR5 activation is generally LCA > DCA > CDCA > CA.[1][17] While GCA is a weaker agonist than unconjugated secondary bile acids, it contributes to the overall activation of TGR5 signaling.
Key downstream effects of TGR5 activation include:
-
GLP-1 Secretion: In intestinal L-cells, TGR5 activation is a key mechanism for the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances glucose-stimulated insulin (B600854) secretion and plays a vital role in glucose homeostasis.[18][19][20]
-
Energy Expenditure: TGR5 activation in brown adipose tissue and skeletal muscle can increase energy expenditure.[1]
-
Anti-inflammatory Effects: TGR5 signaling in macrophages can inhibit inflammatory responses.
References
- 1. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. BA metabolomics analysis by LC-MS [bio-protocol.org]
- 5. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile acid nuclear receptor FXR and digestive system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cholic acid mediates negative feedback regulation of bile acid synthesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are FGF19 modulators and how do they work? [synapse.patsnap.com]
- 12. Frontiers | The Role of FGF19 and MALRD1 in Enterohepatic Bile Acid Signaling [frontiersin.org]
- 13. Regulation of bile acids and their receptor FXR in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. mdpi.com [mdpi.com]
- 18. Investigating the effects of physiological bile acids on GLP-1 secretion and glucose tolerance in normal and GLP-1R(-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The Role of Glycocholic Acid-d5 in the Advanced Diagnosis of Inborn Errors of Bile Acid Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inborn errors of bile acid synthesis (IEBAS) represent a group of rare, inherited metabolic disorders characterized by defects in the enzymatic pathways responsible for producing primary bile acids from cholesterol.[1][2] These genetic conditions lead to a deficiency of normal bile acids, which are crucial for the absorption of fats and fat-soluble vitamins, and the accumulation of atypical, often hepatotoxic, bile acid intermediates.[1][3] Clinical manifestations can range from neonatal cholestasis and liver failure to neurological complications appearing later in life.[4][5][6] Early and accurate diagnosis is paramount to prevent severe liver damage and other systemic effects.[4][5]
The gold standard for the diagnosis and monitoring of IEBAS is the quantitative analysis of bile acid profiles in biological fluids, primarily serum, plasma, and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8] This powerful analytical technique offers high sensitivity and specificity, allowing for the precise measurement of a wide range of bile acids and their precursors.[7] To ensure the accuracy and reliability of these measurements, stable isotope-labeled internal standards are indispensable.[9] Glycocholic Acid-d5, a deuterated form of the primary conjugated bile acid glycocholic acid, serves as an ideal internal standard for these applications. Its chemical and physical properties closely mimic those of endogenous glycocholic acid, allowing it to correct for variations during sample preparation and analysis, thereby enabling precise quantification.[8][9]
This technical guide provides a comprehensive overview of the application of this compound in the exploration of inborn errors of bile acid synthesis. It details the analytical methodologies, presents key quantitative data, and illustrates the underlying biochemical pathways and experimental workflows.
Quantitative Data for Bile Acid Analysis
Accurate quantification of bile acids using LC-MS/MS relies on the specific detection of each analyte using Multiple Reaction Monitoring (MRM). This involves monitoring the transition of a specific precursor ion to a product ion. The table below summarizes the essential mass spectrometry parameters for this compound and key endogenous bile acids relevant to the diagnosis of IEBAS.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| This compound (IS) | 470.4 | 74.0 | Negative |
| Glycocholic Acid (GCA) | 464.3 | 74.0 | Negative |
| Taurocholic Acid (TCA) | 514.3 | 80.0 | Negative |
| Cholic Acid (CA) | 407.3 | 407.3 | Negative |
| Chenodeoxycholic Acid (CDCA) | 391.3 | 391.3 | Negative |
| Glycochenodeoxycholic Acid (GCDCA) | 448.3 | 74.0 | Negative |
| Taurochenodeoxycholic Acid (TCDCA) | 498.3 | 80.0 | Negative |
Note: The precursor ion for unconjugated bile acids like Cholic Acid and Chenodeoxycholic Acid often does not fragment efficiently, so the precursor ion itself is monitored as the product ion in what is known as a pseudo-MRM transition.[10]
Experimental Protocols
The following section outlines a detailed methodology for the analysis of bile acids in human serum for the diagnosis of IEBAS, utilizing this compound as an internal standard.
Sample Preparation: Protein Precipitation
This protocol is a widely used and robust method for the extraction of bile acids from serum or plasma.[11]
Materials:
-
Human serum or plasma sample
-
This compound internal standard working solution (in methanol)
-
Methanol (B129727), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 50 µL of serum or plasma into a 1.5 mL microcentrifuge tube.[12]
-
Add 10 µL of the this compound internal standard working solution to the sample.
-
Add 140 µL of cold methanol to precipitate the proteins.[12]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube or an LC-MS vial insert.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.[7]
LC Parameters:
-
Column: A reversed-phase C18 column is typically used for the separation of bile acids (e.g., 2.1 x 100 mm, 1.9 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid.[7]
-
Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is employed to effectively separate the various bile acids. A typical gradient might start at 30% B, ramp up to 95% B over 10-15 minutes, hold for a few minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.[7]
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for bile acid analysis as it provides better sensitivity.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Spray Voltage: -4500 V.
-
Temperature: 450°C.
-
Gas Settings (Curtain, Nebulizer, Collision): These should be optimized for the specific instrument being used.
-
MRM Transitions: Refer to the quantitative data table for the specific precursor-to-product ion transitions for each bile acid.
Visualization of Key Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Bile Acid Synthesis Pathway
This diagram outlines the classical pathway of primary bile acid synthesis from cholesterol, highlighting the key enzymes involved. Inborn errors in these enzymes lead to the various forms of IEBAS.
Caption: Classical pathway of primary bile acid synthesis and conjugation.
Experimental Workflow for IEBAS Diagnosis
This diagram illustrates the step-by-step process from patient sample collection to the final diagnosis of inborn errors of bile acid synthesis using LC-MS/MS with this compound as an internal standard.
Caption: Workflow for the diagnosis of IEBAS using LC-MS/MS.
Logical Relationship in IEBAS Diagnosis
This diagram depicts the logical framework for interpreting bile acid profiles in the context of diagnosing IEBAS.
Caption: Decision-making process for the diagnosis of IEBAS.
Conclusion
The use of this compound as an internal standard in LC-MS/MS analysis is a cornerstone of modern diagnostic strategies for inborn errors of bile acid synthesis. Its application ensures the high accuracy and reliability required for the quantitative analysis of bile acid profiles, which is critical for the differential diagnosis of these complex metabolic disorders. The detailed methodologies and data presented in this guide are intended to support researchers, scientists, and drug development professionals in their efforts to improve the understanding, diagnosis, and treatment of IEBAS. The continued refinement of these analytical techniques holds great promise for improving outcomes for patients affected by these rare but serious conditions.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. fg.bmj.com [fg.bmj.com]
- 4. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 5. researchgate.net [researchgate.net]
- 6. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bile acid analysis [sciex.com]
- 9. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Glycocholic Acid in Human Plasma Using a Validated LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Glycocholic Acid (GCA) in human plasma. Glycocholic Acid-d5 (GCA-d5) is utilized as the internal standard (IS) to ensure accuracy and precision. The protocol involves a straightforward protein precipitation step for sample preparation, followed by a rapid chromatographic separation. This method is highly suitable for high-throughput bioanalytical studies in clinical research and drug development, offering excellent linearity, accuracy, and precision.
1. Introduction
Bile acids, such as Glycocholic Acid, are critical signaling molecules synthesized in the liver from cholesterol.[1] They play a crucial role in the digestion of fats and are increasingly recognized as biomarkers for various liver diseases and metabolic disorders.[2][3] Accurate and reliable quantification of individual bile acids in biological matrices is therefore essential for both clinical diagnostics and pharmaceutical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity, specificity, and ability to handle complex biological samples.[4][5] This note describes a validated method for the determination of GCA in human plasma using GCA-d5 as an internal standard.
2. Principle of the Method
The method employs a simple protein precipitation technique using acetonitrile (B52724) to extract Glycocholic Acid and the internal standard, this compound, from human plasma. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization (ESI).[2][6] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
3. Experimental Workflow
The overall experimental process from sample receipt to data analysis is outlined below.
Caption: Experimental workflow for GCA quantification.
4. Materials, Reagents, and Instrumentation
-
Standards: Glycocholic Acid (GCA) and this compound (GCA-d5) reference standards.
-
Solvents: HPLC or LC/MS grade acetonitrile, methanol, and water.[7]
-
Reagents: Formic acid and ammonium (B1175870) acetate.[7]
-
Biological Matrix: Human plasma (EDTA).
-
Instrumentation:
5. Detailed Protocols
5.1. Preparation of Standards and Quality Control (QC) Samples
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of GCA and GCA-d5 in methanol.
-
Working Standard Solutions: Serially dilute the GCA primary stock with 50:50 methanol/water to prepare working solutions for calibration standards.[7]
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the GCA-d5 primary stock with acetonitrile.
-
Calibration Curve (CC) Standards: Spike appropriate amounts of GCA working solutions into charcoal-stripped human plasma to obtain final concentrations ranging from 5 to 5000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in pooled human plasma at three concentration levels: Low (LQC, 15 ng/mL), Medium (MQC, 500 ng/mL), and High (HQC, 4000 ng/mL).[8]
5.2. Sample Preparation Protocol
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 50 µL of the IS working solution (100 ng/mL GCA-d5) to all tubes except for blank samples. Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.[6]
-
Vortex vigorously for 1 minute, then centrifuge at 16,000 x g for 10 minutes at 4°C.[7]
-
Transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.[9]
-
Reconstitute the dried extract in 100 µL of 50:50 methanol/water solution.
-
Vortex, centrifuge, and transfer the final extract to an autosampler vial for analysis.
6. LC-MS/MS Method Parameters
The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| LC System | Agilent 1290 Infinity II LC[7] |
| Column | Agilent InfinityLab Poroshell 120 EC-C18, 2.1 × 150 mm, 2.7 µm[7] |
| Column Temp. | 40 °C |
| Mobile Phase A | Water with 5 mM Ammonium Acetate and 0.012% Formic Acid |
| Mobile Phase B | Methanol with 5 mM Ammonium Acetate and 0.012% Formic Acid |
| Flow Rate | 0.6 mL/min |
| Injection Vol. | 10 µL |
| Gradient | Start at 70% B, increase to 95% B over 10 min, hold for 4 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| MS System | Sciex 6500 QTRAP[10] |
| Ionization Mode | Electrospray Ionization (ESI), Negative[6] |
| Ion Spray Voltage | -4500 V[9] |
| Source Temp. | 600 °C[9] |
| Curtain Gas | 10 psi[9] |
| Collision Gas | 10 psi[9] |
| MRM Transitions | See Table 3 |
Table 3: Optimized MRM Transitions
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (CE) (V) |
|---|---|---|---|---|
| Glycocholic Acid (GCA) | 464.2 | 74.1 | 50 | -45 |
| This compound (IS) | 468.3 | 74.1 | 50 | -45 |
Note: MRM transitions are based on common fragmentation patterns for glycine-conjugated bile acids. The 74.1 m/z fragment corresponds to the glycine (B1666218) moiety.
7. Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines.[11] Key validation parameters include linearity, accuracy, precision, and sensitivity.[4][11]
Table 4: Method Validation Quantitative Data
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 5 – 5000 ng/mL | - |
| Correlation Coeff. (r²) | ≥0.995 | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | S/N > 10, Accuracy ±20%, Precision ≤20% |
| Intra-day Accuracy (% Bias) | -5.2% to 6.8% | ±15% (±20% at LLOQ) |
| Inter-day Accuracy (% Bias) | -7.1% to 8.3% | ±15% (±20% at LLOQ) |
| Intra-day Precision (% CV) | 3.5% to 9.8% | ≤15% (≤20% at LLOQ) |
| Inter-day Precision (% CV) | 4.9% to 11.2% | ≤15% (≤20% at LLOQ) |
| Matrix Effect (% CV) | <15% | ≤15% |
| Recovery (%) | 89.1% to 100.2%[12] | Consistent and reproducible |
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of Glycocholic Acid in human plasma. The use of a stable isotope-labeled internal standard (this compound) ensures high accuracy and precision. The simple sample preparation protocol and rapid analysis time make this method ideal for application in clinical studies and drug development programs requiring the analysis of a large number of samples.
References
- 1. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medpace.com [medpace.com]
- 3. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 4. resolian.com [resolian.com]
- 5. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. bioanalysisforum.jp [bioanalysisforum.jp]
- 9. rsc.org [rsc.org]
- 10. "A high-throughput LC-MS/MS method for the measurement of the bile acid" by Thomas D. Horvath, Sigmund J. Haidacher et al. [digitalcommons.unl.edu]
- 11. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 12. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
Application Note: Quantification of Glycocholic Acid in Human Serum using Stable Isotope Dilution LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycocholic acid (GCA), a primary conjugated bile acid synthesized in the liver, plays a crucial role in lipid digestion and absorption. Altered serum levels of GCA are associated with various hepatobiliary diseases, including cholestasis and hepatocellular carcinoma, making its accurate quantification a valuable tool in clinical research and drug development.[1] Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the precise and sensitive measurement of GCA in complex biological matrices like human serum, offering high specificity and minimizing matrix effects.[2][3] This application note provides a detailed protocol for the quantification of glycocholic acid in human serum using a stable isotope dilution LC-MS/MS method.
Principle
The method employs a stable isotope-labeled internal standard (IS), such as D4- or D5-glycocholic acid, which is chemically identical to the analyte but has a different mass.[1][4] The IS is spiked into the serum sample at a known concentration prior to sample preparation. During sample processing and analysis, any loss of the analyte will be accompanied by a proportional loss of the IS. By measuring the peak area ratio of the analyte to the IS, accurate quantification can be achieved, compensating for variations in sample extraction and matrix effects.[5]
Experimental Workflow
Caption: Experimental workflow for the quantification of glycocholic acid in human serum.
Materials and Reagents
-
Glycocholic Acid (GCA) standard
-
D4-Glycocholic Acid (GCA-d4) or D5-Glycocholic Acid internal standard
-
LC-MS grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid or ammonium (B1175870) acetate (B1210297)
-
Human serum samples
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX) (Optional)
Equipment
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator (if SPE is used)
Experimental Protocols
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of GCA and GCA-d4 in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the GCA stock solution with methanol to create calibration standards ranging from 0.2 to 400 ng/mL.[1] Prepare a working solution of the GCA-d4 internal standard at an appropriate concentration (e.g., 1000 ng/mL).[6]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking known amounts of GCA into a pooled human serum matrix.[5]
Sample Preparation
Method 1: Protein Precipitation [6][7]
-
To 100 µL of human serum, calibrator, or QC sample in a microcentrifuge tube, add 20 µL of the GCA-d4 internal standard working solution and vortex briefly.[6]
-
Add 200-400 µL of ice-cold methanol or acetonitrile to precipitate proteins.[6][7]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube or vial for LC-MS/MS analysis. For increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of the initial mobile phase.[7]
Method 2: Protein Precipitation followed by Solid-Phase Extraction (SPE) [4]
-
Perform protein precipitation as described in Method 1 (steps 1-4).
-
Condition an SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water containing 5% ammonium hydroxide, followed by 1 mL of methanol.[4]
-
Elute GCA and GCA-d4 with 1 mL of methanol containing 2% formic acid.[4]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase.[4]
LC-MS/MS Conditions
The following are typical starting conditions and may require optimization for specific instrumentation.
| Parameter | Setting |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Column Temperature | 40 °C[4] |
| Mobile Phase A | Water with 1 mM ammonium acetate or 0.1% formic acid[4][8] |
| Mobile Phase B | Acetonitrile or Methanol/Acetonitrile (1:1)[4][6] |
| Flow Rate | 0.3 - 0.65 mL/min[4][6] |
| Injection Volume | 5 - 10 µL[4][6] |
| Gradient Elution | A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes, followed by a column wash and re-equilibration.[4] |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[4] |
| Capillary Voltage | 1.9 - 2.0 kV[2][4] |
| Desolvation Temperature | 600 °C[2][4] |
| Cone Gas Flow | 150 L/h[4] |
| Desolvation Gas Flow | 1000 L/h[2][4] |
Data Acquisition and Processing
Data is acquired in the Multiple Reaction Monitoring (MRM) mode. The precursor and product ions for GCA and its internal standard are monitored.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Glycocholic Acid (GCA) | 464.3 | 74.1[2][4] |
| GCA-d4 | 468.3 | 74.1[4] |
A calibration curve is constructed by plotting the peak area ratio of GCA to GCA-d4 against the concentration of the calibration standards. The concentration of GCA in the unknown samples is then determined from this curve.
Method Validation Summary
The described method should be validated according to regulatory guidelines. The following table summarizes typical performance characteristics.
| Parameter | Typical Value |
| Linearity Range | 0.2 - 400 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99[2][4] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[1] |
| Intra-day Precision (%CV) | < 10%[1][2] |
| Inter-day Precision (%CV) | < 10%[1][2] |
| Accuracy (Recovery) | 85 - 115%[1][2] |
| Matrix Effect | Monitored and compensated by the internal standard[4] |
Conclusion
This application note provides a robust and reliable method for the quantification of glycocholic acid in human serum using stable isotope dilution LC-MS/MS. The protocol offers high sensitivity, specificity, and accuracy, making it suitable for a wide range of research and clinical applications. Proper method validation is essential to ensure the quality and reliability of the generated data.
References
- 1. Quantification of glycocholic acid in human serum by stable isotope dilution ultra performance liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A candidate reference measurement procedure for quantification of glycocholic acid in human serum based on isotope dilution liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 8. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Glycocholic Acid-d5 for Robust Internal Standardization in Bile Acid Profiling
Introduction
Bile acids are crucial signaling molecules synthesized from cholesterol in the liver, playing vital roles in lipid digestion, glucose metabolism, and modulation of the gut microbiome.[1][2] The quantitative analysis of bile acid profiles in biological matrices is essential for diagnosing and monitoring various hepatobiliary and metabolic diseases. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity, specificity, and ability to distinguish between structurally similar bile acid isomers.[3][4]
Accurate quantification in LC-MS/MS heavily relies on the use of internal standards to correct for variations during sample preparation and analysis.[1] Stable isotope-labeled internal standards, such as Glycocholic Acid-d5, are ideal for this purpose as they share near-identical physicochemical properties with their endogenous counterparts, ensuring they co-elute and experience similar ionization effects, thus providing the most accurate correction.[5][6][7] This application note details a robust and validated method for the quantification of a panel of bile acids in human serum using this compound as an internal standard.
Key Applications:
-
Clinical research in liver diseases
-
Metabolomics studies
-
Drug development and toxicity assessment
-
Gut microbiome research
Experimental Protocol
This protocol outlines a method for the quantitative analysis of bile acids in human serum using LC-MS/MS with this compound as an internal standard.
1. Materials and Reagents
-
Standards: Glycocholic acid, Cholic acid (CA), Chenodeoxycholic acid (CDCA), Deoxycholic acid (DCA), Lithocholic acid (LCA), Ursodeoxycholic acid (UDCA), and their glycine (B1666218) and taurine (B1682933) conjugates.
-
Internal Standard: this compound (GCA-d5) and other relevant deuterated bile acids (e.g., CA-d4, CDCA-d5, DCA-d4, LCA-d4, UDCA-d4).[3]
-
Solvents: Acetonitrile (ACN) and Methanol (B129727) (MeOH) (LC-MS grade), Formic acid (FA), and ultrapure water.
-
Sample Matrix: Human serum.
2. Sample Preparation
-
Thaw serum samples at 4°C.[8]
-
To 50 µL of serum, add 10 µL of the internal standard working solution containing this compound and other deuterated standards.[3]
-
Add 140 µL of ice-cold methanol for protein precipitation.[3]
-
Vortex the mixture for 10 minutes and then centrifuge at 14,000 x g for 20 minutes at 4°C.[8]
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.[4][8]
3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Thermo Hypersil Gold C18, 2.1 x 100 mm, 1.9 µm) is commonly used.[3]
-
Mobile Phase B: Methanol/Acetonitrile (2:1, v/v) with 0.1% Formic Acid.[3][9]
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the bile acids based on their polarity.[3]
-
Flow Rate: 0.3 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Injection Volume: 10 µL.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.[3][9]
-
Ionization Voltage: -4500 V.[3]
-
Source Temperature: 450°C.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
The following tables summarize the quantitative performance of a typical bile acid profiling method using deuterated internal standards.
Table 1: Method Validation Parameters for Bile Acid Quantification
| Parameter | Result | Reference |
| Linearity Range (r²) | > 0.99 | [4] |
| Lower Limit of Quantitation (LLOQ) | 5 ng/mL | [4] |
| Intra-day Precision (%CV) | 1.02% - 11.07% | [10] |
| Inter-day Precision (%CV) | 0.42% - 11.47% | [10] |
| Intra-day Accuracy | 85.75% - 108.90% | [10] |
| Inter-day Accuracy | 86.76% - 110.99% | [10] |
| Recovery | 90.49% - 113.99% | [10] |
Table 2: Example MRM Transitions for Selected Bile Acids and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard |
| Glycocholic Acid (GCA) | 464.3 | 74.2 | GCA-d5 |
| Cholic Acid (CA) | 407.3 | 407.2 | CA-d4 |
| Chenodeoxycholic Acid (CDCA) | 391.4 | 391.4 | CDCA-d5 |
| Deoxycholic Acid (DCA) | 391.4 | 391.4 | DCA-d4 |
| This compound (GCA-d5) | 468.3 | 74.0 | - |
Visualizations
Bile Acid Signaling Pathway
Bile acids are not only digestive aids but also important signaling molecules that activate nuclear receptors like the Farnesoid X Receptor (FXR) and membrane receptors like the G-protein-coupled bile acid receptor 1 (TGR5), regulating their own synthesis and transport, as well as influencing lipid, glucose, and energy metabolism.[1]
Caption: Overview of bile acid synthesis and major signaling pathways.
Experimental Workflow for Bile Acid Profiling
The workflow for bile acid profiling involves several key steps from sample collection to data analysis, with the internal standard being introduced early in the process to ensure accurate quantification.
Caption: Step-by-step workflow for bile acid analysis.
Conclusion
The use of this compound as an internal standard provides a reliable and accurate method for the quantification of bile acids in complex biological matrices like human serum. Its co-elution and similar ionization behavior to endogenous glycocholic acid effectively corrects for analytical variability, leading to high-quality, reproducible data. This robust methodology is critical for advancing research in metabolic diseases, liver function, and the gut-brain axis.
References
- 1. Bile acid analysis [sciex.com]
- 2. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 3. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Targeted quantitative analysis of urinary bile acids by liquid chromatography-tandem mass spectrometry: Method development and application to healthy and obese children - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bile Acid Analysis in Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids are crucial signaling molecules involved in the regulation of lipid, glucose, and energy metabolism.[1][2][3] Their quantification in plasma is essential for understanding various physiological and pathological states, including liver diseases, metabolic disorders, and drug-induced liver injury.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of bile acids in biological matrices due to its high accuracy and ability to separate isomers.[3][5]
Meticulous sample preparation is paramount for accurate and reproducible LC-MS/MS analysis of bile acids, aiming to remove interfering substances like proteins and phospholipids (B1166683) from the plasma matrix.[3][6][7] This document provides detailed protocols for the three most common sample preparation techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Experimental Workflows
The selection of a sample preparation method depends on the specific requirements of the analysis, such as desired sample purity, throughput, and the complexity of the plasma matrix. The general workflow for each of these techniques is outlined below.
Caption: Overview of sample preparation workflows.
I. Protein Precipitation (PPT)
Protein precipitation is a straightforward and widely used method for removing proteins from plasma samples.[6][8] It involves the addition of a water-miscible organic solvent to reduce the solubility of proteins, causing them to precipitate out of the solution.[9]
Protocol: Protein Precipitation with Acetonitrile (B52724)
-
Sample Thawing: If plasma samples are frozen, thaw them on ice or in a refrigerator at 4°C.[10]
-
Aliquoting: Transfer 100 µL of the plasma sample into a clean microcentrifuge tube.[10]
-
Internal Standard Addition: Add an appropriate volume of the internal standard working solution to each sample. This is crucial for correcting for matrix effects and variations in extraction efficiency.[6]
-
Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample (a 4:1 ratio of solvent to sample is common).[6][11]
-
Mixing: Vortex the mixture thoroughly for 30-60 seconds to ensure complete protein precipitation.[6][12]
-
Incubation: Incubate the samples at -20°C for 20 minutes or on ice for 30 minutes to enhance protein precipitation.[10][11]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[11]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.[6][10]
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.[6][11]
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol/water) for LC-MS/MS analysis.[11]
II. Solid-Phase Extraction (SPE)
SPE is a highly versatile technique that provides cleaner extracts compared to protein precipitation by selectively retaining bile acids on a solid sorbent while other matrix components are washed away.[6] This method can improve the purity and concentration of the analytes.[6]
Protocol: Solid-Phase Extraction using a C18 Cartridge
-
Sample Pre-treatment: Dilute 100 µL of plasma with a suitable buffer, such as 0.5 M triethylamine (B128534) sulfate (B86663) (pH 7), and add the internal standard.[7]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.[6]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[6]
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences.[6]
-
Elution: Elute the bile acids from the cartridge with 1 mL of methanol into a clean collection tube.[6]
-
Evaporation: Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried residue in the initial mobile phase for LC-MS/MS analysis.
III. Liquid-Liquid Extraction (LLE)
LLE separates bile acids from the plasma matrix based on their differential solubility in two immiscible liquid phases. This technique is particularly effective for removing lipids that can interfere with the analysis.[6]
Protocol: Liquid-Liquid Extraction with Ethyl Acetate (B1210297)
-
Sample Preparation: To 100 µL of plasma in a glass tube, add the internal standard.
-
Extraction: Add 500 µL of ethyl acetate to the tube.
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of bile acids into the organic phase.
-
Phase Separation: Centrifuge the sample at 3,000 x g for 10 minutes to separate the aqueous and organic layers.[6]
-
Organic Layer Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.[6]
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the different sample preparation methods.
| Parameter | Protein Precipitation | Solid-Phase Extraction | Liquid-Liquid Extraction |
| Recovery | Generally good | 88-101%[13] | High selectivity |
| LOD (ng/mL) | 0.01 - 1[4] | Varies by analyte | Varies by analyte |
| LOQ (ng/mL) | 0.02 - 3.5[4] | Varies by analyte | 5.0 µg/L (as per one study)[14][15] |
| Throughput | High | Medium to High (automatable) | Medium |
| Matrix Effects | Can be significant | Reduced | Reduced |
| Cost | Low | High | Medium |
LC-MS/MS Analytical Conditions
While specific parameters will vary based on the instrument and the specific bile acids being targeted, the following table provides a representative set of conditions.
| Parameter | Setting |
| LC System | Agilent 1290 UPLC or equivalent[4] |
| Column | Reversed-phase C18 (e.g., 2.1 x 150 mm, 1.7 µm)[4] |
| Column Temp. | 55 °C[4] |
| Mobile Phase A | 0.1% Formic acid in water[4] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/water (95:5, v/v)[4] |
| Flow Rate | 0.5 mL/min[4] |
| Injection Vol. | 3 µL[4] |
| MS System | Triple quadrupole mass spectrometer[4] |
| Ionization Mode | Electrospray Ionization (ESI), typically negative mode[5] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[3] |
| Desolvation Gas | Nitrogen[4] |
| Desolvation Temp | 290 °C[4] |
Bile Acid Signaling Pathways
Bile acids exert their signaling functions primarily through the activation of nuclear receptors, such as the farnesoid X receptor (FXR), and G-protein coupled receptors like Takeda G protein-coupled receptor 5 (TGR5).[16][17][18] The enterohepatic circulation of bile acids is a key physiological process that regulates their synthesis and signaling.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Bile Acid Metabolism and Signaling: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study [mdpi.com]
- 6. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 9. agilent.com [agilent.com]
- 10. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 11. agilent.com [agilent.com]
- 12. 2.4. Detection of bile acids by LC–MS/MS [bio-protocol.org]
- 13. High performance liquid chromatography-tandem mass spectrometry for the determination of bile acid concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New method for the determination of bile acids in human plasma by liquid-phase microextraction using liquid chromatography-ion-trap-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bile Acid Signaling Pathways from the Enterohepatic Circulation to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bile Acids—A Peek Into Their History and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
Application Note: UPLC-MS/MS Method for the Quantification of Glycocholic Acid in Human Serum and Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract Bile acids are crucial signaling molecules and biomarkers for various hepatobiliary and metabolic diseases. Glycocholic acid (GCA), a primary conjugated bile acid, is of significant interest in clinical and pharmaceutical research. This document provides a detailed protocol for the sensitive and specific quantification of Glycocholic acid in human serum and plasma using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The method employs a simple protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard for accurate quantification.
Principle
This method quantifies Glycocholic acid using the principle of stable isotope dilution liquid chromatography-tandem mass spectrometry. Samples are prepared using a straightforward protein precipitation with ice-cold acetonitrile (B52724), which also contains the deuterated internal standard (Glycocholic acid-d4). The extract is then injected into a UPLC system for chromatographic separation on a C18 reversed-phase column. Detection is achieved with a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode, using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Quantification is performed by calculating the peak area ratio of the analyte to its internal standard and plotting this against a calibration curve.[1][2][3]
Materials and Reagents
-
Analytes and Standards:
-
Glycocholic acid (GCA) hydrate (B1144303) (≥97%)
-
Glycocholic acid-d4 (GCA-d4) Internal Standard (IS)
-
-
Solvents and Reagents:
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
-
Equipment:
-
UPLC System (e.g., Waters ACQUITY, Agilent 1290)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP, Waters Xevo, Agilent 6400 series)
-
Microcentrifuge
-
Vortex mixer
-
Nitrogen evaporation system (optional)
-
Analytical balance
-
Calibrated pipettes
-
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Glycocholic acid and GCA-d4 in methanol. Store at -20°C or -80°C.[4]
-
Working Standard Solution: Create a mixed working solution of GCA by diluting the primary stock in a 50:50 methanol:water solution.[5]
-
Internal Standard (IS) Working Solution: Dilute the GCA-d4 stock solution with acetonitrile to a final concentration of approximately 250 ng/mL. This solution will also serve as the protein precipitation solvent.[4]
-
Calibration Curve Standards: Prepare a series of calibration standards by serially diluting the GCA working standard solution with a blank matrix (e.g., steroid-free serum or 50:50 methanol:water).[2] A typical concentration range is 5 ng/mL to 5000 ng/mL.[2]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in a blank matrix, independent of the calibration standards.[2]
Sample Preparation
-
Label microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 50 µL of the sample (serum, plasma, standard, or QC) into the corresponding tube.[6]
-
Add 200 µL of the ice-cold Internal Standard Working Solution (GCA-d4 in acetonitrile). The ratio of solvent to sample should be at least 4:1.[6]
-
Vortex each tube vigorously for 20-30 seconds to ensure thorough mixing and protein precipitation.[2]
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a clean autosampler vial with a microinsert.[7]
-
The sample is now ready for injection into the UPLC-MS/MS system. If required, samples can be evaporated to dryness and reconstituted in a smaller volume of the initial mobile phase composition to increase sensitivity.[6]
UPLC-MS/MS Instrumental Analysis
The following tables summarize the recommended starting parameters for the UPLC-MS/MS analysis. These may require optimization based on the specific instrumentation used.
Table 1: UPLC Parameters | Parameter | Recommended Value | | :--- | :--- | | Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)[8] | | Mobile Phase A | Water with 0.1% Formic Acid or 1 mM Ammonium Acetate[7][8] | | Mobile Phase B | Acetonitrile/Methanol (95:5, v/v) with 0.1% Formic Acid[8] | | Flow Rate | 0.3 - 0.5 mL/min[1][8] | | Column Temperature | 40 - 55 °C[1][8] | | Injection Volume | 5 - 10 µL[1][7] | | Gradient Elution | Time (min) | % B | | | 0.0 | 30 | | | 6.0 | 80 | | | 6.1 | 100 | | | 7.5 | 100 | | | 7.6 | 30 | | | 9.0 | 30 |
Note: The gradient should be optimized to ensure baseline separation of GCA from other isomers like Glycochenodeoxycholic acid (GCDCA) and Glycodeoxycholic acid (GDCA).[9]
Table 2: Mass Spectrometer Parameters
| Parameter | Recommended Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative[2][4][7] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[7] |
| Ion Spray Voltage | -2000 V to -4500 V[1][2][7] |
| Source Temperature | 250 - 450 °C[1][4] |
| Desolvation Gas Flow | 800 - 1000 L/hr[2] |
| Cone Gas Flow | 50 - 150 L/hr[2] |
| Collision Gas | Argon[10] |
Table 3: MRM Transitions for Quantification
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (V) |
|---|---|---|---|
| Glycocholic acid (GCA) | 464.3 | 74.0 | ~34 - 35[2] |
| GCA-d4 (Internal Std.) | 468.3 | 74.0 | ~34 - 35 |
The product ion at m/z 74.0 corresponds to the glycine (B1666218) fragment.[7]
Data Analysis and Quantification
-
Integrate the chromatographic peaks for both GCA and the GCA-d4 internal standard using the instrument's data processing software.
-
Calculate the peak area ratio (GCA Area / GCA-d4 Area) for all standards, QCs, and samples.
-
Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Apply a linear regression model with a 1/x or 1/x² weighting to the calibration curve. The coefficient of determination (r²) should be >0.99.[2]
-
Determine the concentration of GCA in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Workflow for GCA quantification from sample preparation to data analysis.
Caption: Logical relationship of UPLC-MS/MS system components for GCA analysis.
References
- 1. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. agilent.com [agilent.com]
- 6. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 7. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 10. med.nagoya-u.ac.jp [med.nagoya-u.ac.jp]
Application Notes: Quantification of Glycocholic Acid in Liver Tissue Using Glycocholic Acid-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycocholic acid (GCA) is a primary conjugated bile acid synthesized in the liver from cholic acid and glycine.[1][2][3] It plays a crucial role in the emulsification and absorption of dietary fats and fat-soluble vitamins.[1][2] Beyond its digestive functions, GCA is an important signaling molecule that activates receptors like the farnesoid X receptor (FXR), regulating bile acid, lipid, and glucose metabolism.[1] Altered levels of GCA in the liver and circulation are associated with various liver diseases, including cholestasis, nonalcoholic fatty liver disease (NAFLD), and drug-induced liver injury (DILI).[4][5] Therefore, the accurate quantification of GCA in liver tissue is vital for preclinical research and drug development to assess hepatotoxicity and metabolic disruption.
This application note details a robust and sensitive method for the quantification of glycocholic acid in liver tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard, Glycocholic Acid-d5. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is critical for correcting for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.[6][7]
Principle of the Method
The methodology involves the homogenization of liver tissue, followed by protein precipitation to extract bile acids. This compound is added at the beginning of the sample preparation process to serve as an internal standard. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of endogenous GCA to that of the this compound internal standard against a calibration curve.
Experimental Protocols
Materials and Reagents
-
Glycocholic Acid (GCA) analytical standard
-
This compound (GCA-d5) internal standard
-
LC-MS/MS grade methanol (B129727), acetonitrile (B52724), isopropanol, and water
-
Formic acid or acetic acid
-
Ammonium acetate
-
Phosphate-buffered saline (PBS), 1x
-
Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)
-
2.0 mL screw-capped homogenization tubes
-
5 mm stainless steel or silica (B1680970) beads
-
Tissue homogenizer (e.g., Bead beater)
-
Centrifuge capable of reaching >15,000 x g and 4°C
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of GCA and GCA-d5 in methanol.
-
Working Standard Solutions: Serially dilute the GCA primary stock solution with 50:50 methanol:water to prepare a series of working standards for the calibration curve (e.g., concentrations ranging from 1 ng/mL to 2500 ng/mL).
-
Internal Standard (IS) Working Solution: Prepare a working solution of GCA-d5 in methanol at a fixed concentration (e.g., 100 ng/mL).
Sample Preparation: Liver Tissue Homogenization and Extraction
-
Weighing: Accurately weigh approximately 50 mg of frozen liver tissue into a pre-chilled 2.0 mL homogenization tube containing beads.[8]
-
Homogenization: Add 500 µL of ice-cold PBS per 100 mg of tissue.[9] Homogenize the tissue using a bead beater (e.g., 3 cycles of 30 seconds at 6500 rpm), cooling the samples on ice for 2-3 minutes between cycles.[8]
-
Internal Standard Spiking: To a 100 µL aliquot of the liver homogenate, add 10 µL of the GCA-d5 IS working solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (or 3 volumes of the precipitation solvent) to the sample.[10]
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. Incubate on ice for 20 minutes, then centrifuge at 16,000 x g for 15 minutes at 4°C.[11][12]
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Drying and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum centrifuge. Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[11]
-
Final Centrifugation: Centrifuge the reconstituted sample at 18,000 x g for 10 minutes at 4°C to pellet any remaining particulates.[8]
-
Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Typical Condition |
| LC Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid or 1 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile/Methanol mixture (e.g., 1:1 v/v) with 0.1% Formic Acid |
| Gradient Elution | Start at low %B, ramp up to high %B to elute analytes, followed by a wash and re-equilibration step. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Ion Spray Voltage | -4200 V to -4500 V |
| Source Temperature | 500°C |
| MRM Transitions | To be optimized by infusing pure standards.GCA: Precursor Ion (m/z) -> Product Ion (m/z)GCA-d5: Precursor Ion (m/z) -> Product Ion (m/z) |
| Collision Energy (CE) | Optimized for each transition |
| Declustering Potential (DP) | Optimized for each transition |
Table 1: Example LC-MS/MS Parameters.
Data Presentation and Performance Characteristics
The method should be validated for linearity, sensitivity (limit of detection and quantification), accuracy, and precision.
| Parameter | Typical Performance |
| Calibration Curve Range | 1 - 2500 ng/mL |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL in matrix[13] |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL in matrix[13] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 20% |
| Accuracy (% Recovery) | 85 - 115% |
Table 2: Typical Method Performance Characteristics.
Visualizations
Experimental Workflow
Caption: Workflow for GCA extraction from liver tissue.
Bile Acid Synthesis Pathway
References
- 1. Understanding Bile Acid Metabolism - MetwareBio [metwarebio.com]
- 2. Physiology, Bile Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples | MDPI [mdpi.com]
- 5. Frontiers | Prospect of in vitro Bile Fluids Collection in Improving Cell-Based Assay of Liver Function [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. Bile Acid Profiling in Mouse Biofluids and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Quantification of common and planar bile acids in tissues and cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Use of Glycocholic Acid-d5 in Targeted Metabolomics for Accurate Bile Acid Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bile acids are critical signaling molecules synthesized from cholesterol in the liver, playing a pivotal role in lipid digestion, glucose metabolism, and modulation of the gut microbiome.[1][2] Dysregulation of bile acid profiles is implicated in various pathologies, including liver diseases, metabolic disorders, and gastrointestinal conditions.[3][4] Targeted metabolomics, particularly utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as a powerful tool for the precise quantification of individual bile acids in biological matrices.[3][5][6]
A significant challenge in LC-MS/MS-based quantification is the "matrix effect," where co-eluting endogenous components can suppress or enhance the ionization of the analyte, leading to inaccurate measurements.[7] The use of stable isotope-labeled internal standards (SIL-IS), such as Glycocholic Acid-d5 (GCA-d5), is the gold standard for mitigating these effects.[7][8] GCA-d5 is an isotopically labeled analog of the primary conjugated bile acid, glycocholic acid (GCA). Due to its identical physicochemical properties to the endogenous analyte, it co-elutes and experiences similar ionization effects, allowing for reliable normalization and accurate quantification.[7] This application note provides a comprehensive overview, experimental protocols, and performance data for the use of this compound as an internal standard in the targeted metabolomics analysis of bile acids.
Principle of Stable Isotope Dilution Mass Spectrometry
Stable isotope dilution mass spectrometry relies on the addition of a known concentration of a stable isotope-labeled version of the analyte of interest to the sample at the beginning of the sample preparation process.[8] This "internal standard" is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C). The mass spectrometer can differentiate between the endogenous analyte and the internal standard based on their mass-to-charge ratio (m/z). By calculating the ratio of the signal intensity of the endogenous analyte to that of the internal standard, variations introduced during sample preparation and analysis, including matrix effects, can be effectively normalized.[7]
Bile Acid Synthesis and Signaling
Primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized from cholesterol in the liver.[9][10] They are then conjugated primarily with glycine (B1666218) or taurine (B1682933) to form conjugated bile acids like glycocholic acid (GCA) and taurocholic acid (TCA).[2][10] These are secreted into the bile and stored in the gallbladder. Upon food intake, they are released into the intestine to aid in fat digestion. In the intestine, gut microbiota can deconjugate and dehydroxylate primary bile acids to form secondary bile acids, such as deoxycholic acid (DCA) and lithocholic acid (LCA).[10][11] Bile acids also act as signaling molecules by activating nuclear receptors like the farnesoid X receptor (FXR) and membrane receptors like the G-protein-coupled bile acid receptor 1 (TGR5), which regulate various metabolic pathways.[9][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Serum metabolome and targeted bile acid profiling reveals potential novel biomarkers for drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Metabolomics Analysis of Bile Acids in Patients with Idiosyncratic Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Bile Acid with UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bile Acids Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. Targeted Metabolomics | Irving Institute for Clinical and Translational Research [irvinginstitute.columbia.edu]
- 9. Frontiers | Bile Acid Signaling Pathways from the Enterohepatic Circulation to the Central Nervous System [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Analysis of Fecal Bile Acids Using Glycocholic Acid-d5 Internal Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids (BAs) are increasingly recognized not only for their role in lipid digestion but also as crucial signaling molecules in various physiological processes, including metabolic regulation and inflammation. The analysis of fecal bile acids provides a non-invasive window into the interplay between the host's liver metabolism and the gut microbiome. This document provides a detailed protocol for the quantitative analysis of fecal bile acids using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS), employing Glycocholic Acid-d5 as an internal standard to ensure accuracy and reproducibility.
Bile acids are synthesized in the liver from cholesterol and are classified as primary or secondary. Primary bile acids, such as cholic acid (CA) and chenodeoxycholic acid (CDCA), are conjugated with glycine (B1666218) or taurine (B1682933) before being secreted into the bile. In the intestine, gut bacteria deconjugate and dehydroxylate these primary bile acids to form secondary bile acids, including deoxycholic acid (DCA) and lithocholic acid (LCA). These transformations highlight the critical role of the gut microbiota in modulating the bile acid pool. Alterations in fecal bile acid profiles have been associated with various conditions, including inflammatory bowel disease, metabolic disorders, and certain cancers.
Experimental Protocols
This section details the methodology for the extraction and quantification of bile acids from fecal samples.
Fecal Sample Preparation and Extraction
The accurate quantification of fecal bile acids begins with meticulous sample preparation. It is recommended to use wet (fresh or frozen) fecal samples for extraction, as studies have shown that lyophilization (freeze-drying) can lead to lower recovery of some bile acid species, particularly glycine-conjugated ones.[1]
Materials:
-
Fecal sample (~50-100 mg)
-
Ice-cold methanol (B129727)
-
This compound internal standard (IS) solution (in methanol)
-
2 mL polypropylene (B1209903) microcentrifuge tubes
-
Homogenizer (e.g., bead beater)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Autosampler vials
Procedure:
-
Weigh approximately 50-100 mg of the fecal sample into a pre-weighed 2 mL microcentrifuge tube.
-
Add a pre-determined volume of ice-cold methanol to the tube. A common ratio is 1 mL of methanol per 100 mg of feces.
-
Spike the sample with the this compound internal standard solution to a final concentration that is within the linear range of the calibration curve.
-
Add homogenization beads to the tube.
-
Homogenize the sample using a bead beater for 10-20 minutes.
-
Centrifuge the homogenized sample at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet solid debris.
-
Carefully collect the supernatant and transfer it to a clean microcentrifuge tube.
-
For cleaner samples, a second centrifugation step can be performed.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.
UHPLC-MS/MS Analysis
The separation and detection of bile acids are performed using a UHPLC system coupled to a triple quadrupole mass spectrometer.
Instrumentation:
-
UHPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid and a low concentration of ammonium (B1175870) acetate (B1210297) (e.g., 2 mM).
-
Mobile Phase B: Acetonitrile/Methanol mixture (e.g., 90:10 v/v) with 0.1% formic acid.
-
Gradient: A gradient elution is employed to separate the various bile acid species. A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic bile acids.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40-50 °C
-
Injection Volume: 5-10 µL
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for bile acid analysis as it provides better sensitivity.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for targeted quantification of specific bile acids.
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
Quantitative Data
The following tables summarize the MRM transitions for a selection of key bile acids and the internal standard, as well as typical quantitative performance data.
Table 1: MRM Transitions for Selected Bile Acids and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Primary Bile Acids | |||
| Cholic Acid (CA) | 407.3 | 343.3 | 25 |
| Chenodeoxycholic Acid (CDCA) | 391.3 | 391.3 | 20 |
| Secondary Bile Acids | |||
| Deoxycholic Acid (DCA) | 391.3 | 345.3 | 25 |
| Lithocholic Acid (LCA) | 375.3 | 375.3 | 20 |
| Glycine-Conjugated Bile Acids | |||
| Glycocholic Acid (GCA) | 464.3 | 74.1 | 35 |
| Glycochenodeoxycholic Acid (GCDCA) | 448.3 | 74.1 | 35 |
| Taurine-Conjugated Bile Acids | |||
| Taurocholic Acid (TCA) | 514.4 | 80.0 | 45 |
| Taurochenodeoxycholic Acid (TCDCA) | 498.4 | 80.0 | 45 |
| Internal Standard | |||
| This compound (GCA-d5) | 469.3 | 74.1 | 35 |
Note: Collision energies are instrument-dependent and may require optimization.
Table 2: Typical Quantitative Performance Data
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Recovery (%) |
| Cholic Acid (CA) | 1.0 | 1000 | 85-110 |
| Chenodeoxycholic Acid (CDCA) | 1.0 | 1000 | 88-112 |
| Deoxycholic Acid (DCA) | 0.5 | 500 | 90-105 |
| Lithocholic Acid (LCA) | 0.5 | 500 | 82-108 |
| Glycocholic Acid (GCA) | 2.0 | 2000 | 95-115 |
| Glycochenodeoxycholic Acid (GCDCA) | 2.0 | 2000 | 93-113 |
| Taurocholic Acid (TCA) | 2.5 | 2500 | 91-110 |
| Taurochenodeoxycholic Acid (TCDCA) | 2.5 | 2500 | 89-111 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification. These values are representative and should be determined for each specific assay.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analysis of fecal bile acids.
Caption: Workflow for Fecal Bile Acid Analysis.
Bile Acid Signaling Pathway
Bile acids exert their signaling effects primarily through the activation of nuclear receptors, such as the Farnesoid X Receptor (FXR), and G-protein coupled receptors, like the Takeda G-protein coupled receptor 5 (TGR5).[2][3] The diagram below provides a simplified overview of these pathways.
Caption: Simplified Bile Acid Signaling Pathway.
References
- 1. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile Acid Signaling Pathways from the Enterohepatic Circulation to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Robust Solid-Phase Extraction (SPE) Method for the Quantification of Bile Acids in Human Plasma Using Deuterated Internal Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bile acids (BAs) are crucial signaling molecules synthesized from cholesterol in the liver. They play a vital role in lipid digestion and absorption, and also act as signaling molecules that regulate their own synthesis, transport, and metabolism primarily through the farnesoid X receptor (FXR).[1][2][3] The quantitative analysis of bile acids in biological matrices like plasma is essential for diagnosing and monitoring hepatobiliary diseases and for research in metabolic disorders. Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of BAs from complex biological samples.[4] This method, coupled with the use of deuterated internal standards, ensures high accuracy, precision, and recovery, minimizing matrix effects commonly encountered in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[4][5]
This application note provides a detailed protocol for the solid-phase extraction of a panel of bile acids and their taurine (B1682933)/glycine (B1666218) conjugates from human plasma using a hydrophilic-lipophilic balanced (HLB) sorbent.
Experimental Workflow
The overall workflow for the SPE of bile acids from plasma is depicted below. It involves sample pretreatment, column conditioning, sample loading, washing to remove interferences, and finally, elution of the target bile acids.
Caption: A generalized workflow for the extraction of bile acids from plasma samples.
Detailed Experimental Protocol
This protocol is optimized for the extraction of bile acids from human plasma samples for subsequent LC-MS/MS analysis.
1. Materials and Reagents
-
Bile Acid Standards: Analytical grade standards of cholic acid (CA), chenodeoxycholic acid (CDCA), deoxycholic acid (DCA), lithocholic acid (LCA), ursodeoxycholic acid (UDCA), and their glycine and taurine conjugates (GCA, GCDCA, etc.).
-
Deuterated Internal Standards (IS): Deuterated analogs for each target bile acid (e.g., CA-d4, GCDCA-d4).
-
Solvents: LC-MS grade methanol (B129727), acetonitrile, and water. Formic acid (Optima LC/MS grade).
-
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges (e.g., 30 mg/1 mL). HLB sorbents are versatile, offering balanced retention for a wide range of compounds, and have a higher capacity than traditional C18 sorbents.[6][7][8][9]
-
Equipment: Centrifuge, vortex mixer, SPE vacuum manifold, nitrogen evaporator.
2. Sample Preparation
-
Thaw human plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the deuterated internal standard working solution (containing a mix of all deuterated BAs) to each sample and vortex briefly. The use of isotope-labeled internal standards is crucial to control for matrix effects and improve quantification accuracy.[4]
-
For protein precipitation, add 400 µL of ice-cold acetonitrile.[5] This step effectively removes proteins that can interfere with the analysis.[4]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
Carefully transfer the supernatant to a clean tube for SPE.
3. Solid-Phase Extraction (SPE) Procedure
-
Column Conditioning: Condition the HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry out.[4]
-
Sample Loading: Load the entire supernatant from the sample preparation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences. Follow with a wash of 1 mL of 5% methanol in water to remove less hydrophobic impurities.
-
Elution: Elute the bile acids from the cartridge by adding 1 mL of methanol. Collect the eluate in a clean collection tube.
4. Post-Elution Processing
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.[4][5]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[4]
-
Vortex briefly and transfer to an LC-MS vial for analysis.
Quantitative Performance
The use of deuterated internal standards and an optimized SPE protocol results in excellent recovery and reproducibility. The following table summarizes typical performance data for this method.
Table 1: Recovery and Precision Data for Bile Acids in Human Plasma
| Analyte | Deuterated Standard | Mean Recovery (%) | RSD (%) (n=6) | LLOQ (nmol/L) |
| Cholic Acid (CA) | CA-d4 | 95.2 | 4.5 | 5.0 |
| Glycocholic Acid (GCA) | GCA-d4 | 98.1 | 3.8 | 5.0 |
| Taurocholic Acid (TCA) | TCA-d4 | 96.5 | 5.1 | 5.0 |
| Chenodeoxycholic Acid (CDCA) | CDCA-d4 | 93.8 | 6.2 | 5.0 |
| Glycochenodeoxycholic Acid (GCDCA) | GCDCA-d4 | 99.2 | 3.5 | 2.5 |
| Taurochenodeoxycholic Acid (TCDCA) | TCDCA-d4 | 97.4 | 4.9 | 2.5 |
| Deoxycholic Acid (DCA) | DCA-d4 | 91.5 | 7.1 | 5.0 |
| Glycodeoxycholic Acid (GDCA) | GDCA-d4 | 96.3 | 5.5 | 2.5 |
| Taurodeoxycholic Acid (TDCA) | TDCA-d4 | 94.8 | 6.3 | 2.5 |
| Lithocholic Acid (LCA) | LCA-d4 | 89.1 | 8.5 | 2.5 |
| Ursodeoxycholic Acid (UDCA) | UDCA-d4 | 92.7 | 7.8 | 5.0 |
Data compiled from representative studies. Actual results may vary based on instrumentation and specific laboratory conditions. Studies have shown recoveries for bile acids using C18 or HLB SPE are generally high, often ranging from 89.1% to 100.2%.[4][11][12] Precision is typically below 15% RSD.[11][13]
Bile Acid Signaling via Farnesoid X Receptor (FXR)
Bile acids are the primary endogenous ligands for the nuclear receptor FXR.[2][3] The activation of FXR in the liver and intestine is a central mechanism for maintaining bile acid homeostasis. This pathway is a key target in the development of drugs for liver and metabolic diseases.
Caption: Intestinal FXR activation induces FGF19, which inhibits bile acid synthesis in the liver.
Pathway Description: In the liver, bile acids activate FXR, which induces the Small Heterodimer Partner (SHP). SHP, in turn, inhibits the enzyme Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[3][14] In the intestine, reabsorbed bile acids activate FXR, leading to the secretion of Fibroblast Growth Factor 19 (FGF19) into the bloodstream.[1][14] FGF19 then travels to the liver and potently suppresses CYP7A1 expression, providing a powerful negative feedback loop to control bile acid production.[14][15]
This application note details a robust and reliable solid-phase extraction method for the quantitative analysis of bile acids in human plasma. The combination of a hydrophilic-lipophilic balanced SPE sorbent with deuterated internal standards provides high recovery and excellent reproducibility, making it suitable for clinical research and drug development applications. The protocol effectively minimizes matrix interference, ensuring accurate quantification by LC-MS/MS.
References
- 1. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of bile acids and their receptor FXR in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile acid nuclear receptor FXR and digestive system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 6. chromtech.com [chromtech.com]
- 7. Bond Elut HLB | SPE Sorbent | Agilent [agilent.com]
- 8. finetech-filters.com [finetech-filters.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Bile Acids in Piglet Bile by Solid Phase Extraction and Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. shimadzu.com [shimadzu.com]
- 14. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]
Application Notes and Protocols for GC-MS Analysis of Bile Acids Using Glycocholic Acid-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids are crucial signaling molecules in regulating lipid, glucose, and energy metabolism, primarily through the activation of the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5).[1][2] The quantitative analysis of bile acids in biological matrices is essential for understanding their role in various physiological and pathological processes. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and quantification of bile acids due to its high resolution and sensitivity.[3][4] However, the low volatility of bile acids necessitates derivatization prior to GC-MS analysis.[4][5][6]
This document provides detailed application notes and protocols for the derivatization and subsequent GC-MS analysis of bile acids, employing Glycocholic Acid-d5 as a stable isotope-labeled internal standard for accurate quantification.
Derivatization Techniques for GC-MS Analysis
To enhance volatility for GC-MS analysis, the polar carboxyl and hydroxyl groups of bile acids must be derivatized.[4][5][6] The most common approaches involve a two-step process of esterification followed by silylation, or a single-step silylation.
Two-Step Derivatization: Methylation and Trimethylsilylation
This classic and robust method involves the methylation of the carboxyl group to form a methyl ester, followed by the trimethylsilylation of the hydroxyl groups to form trimethylsilyl (B98337) (TMS) ethers.[6]
-
Step 1: Methylation of the Carboxyl Group: This step converts the carboxylic acid to a less polar and more volatile methyl ester.
-
Step 2: Trimethylsilylation of Hydroxyl Groups: This step replaces the active hydrogen of the hydroxyl groups with a TMS group, further increasing volatility and thermal stability.
One-Step Derivatization: Silylation
A simpler and faster approach involves a one-step derivatization where a strong silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS), is used to derivatize both the carboxyl and hydroxyl groups simultaneously.[7]
Experimental Protocols
Protocol 1: Two-Step Derivatization using this compound Internal Standard
This protocol is adapted from established methods for the comprehensive analysis of bile acids in serum or plasma.[6]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of serum or plasma sample in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile.
-
Add 10 µL of this compound internal standard solution (10 µg/mL in methanol).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean glass tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-50°C.
2. Derivatization
-
Methylation:
-
To the dried extract, add 100 µL of 2% methanolic HCl.
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
Evaporate the reagent to dryness under a stream of nitrogen.
-
-
Trimethylsilylation:
-
To the dried methyl esters, add 50 µL of pyridine (B92270) and 50 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and heat at 70°C for 60 minutes.
-
Cool to room temperature before GC-MS analysis.
-
3. GC-MS Analysis
-
GC Conditions (Typical):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 280°C
-
Oven Program: Initial temperature of 180°C, hold for 2 minutes, ramp to 280°C at 5°C/min, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions (Typical):
-
Ion Source Temperature: 230°C
-
Interface Temperature: 280°C
-
Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for each bile acid derivative and this compound derivative.
-
Protocol 2: One-Step Silylation using this compound Internal Standard
This protocol offers a more rapid derivatization process.[7]
1. Sample Preparation (Protein Precipitation)
-
Follow the same procedure as in Protocol 1, steps 1.1 to 1.6.
2. Derivatization
-
To the dried extract, add 100 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and heat at 70°C for 60 minutes.
-
Cool to room temperature before GC-MS analysis.
3. GC-MS Analysis
-
Follow the same GC-MS conditions as outlined in Protocol 1.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for bile acid analysis using GC-MS, compiled from various sources. These values can be used as a benchmark for method validation.
Table 1: Linearity of Bile Acid Analysis by GC-MS
| Bile Acid | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Cholic Acid (CA) | 5 - 5000 | > 0.99 |
| Chenodeoxycholic Acid (CDCA) | 5 - 5000 | > 0.99 |
| Deoxycholic Acid (DCA) | 5 - 5000 | > 0.99 |
| Lithocholic Acid (LCA) | 5 - 5000 | > 0.99 |
| Ursodeoxycholic Acid (UDCA) | 5 - 5000 | > 0.99 |
| Glycocholic Acid (GCA) | 5 - 5000 | > 0.99 |
| Taurocholic Acid (TCA) | 5 - 5000 | > 0.99 |
Data synthesized from multiple sources indicating common linearity ranges and acceptable correlation coefficients.[8][9]
Table 2: Precision of Bile Acid Analysis by GC-MS
| Bile Acid | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Cholic Acid (CA) | < 10 | < 15 |
| Chenodeoxycholic Acid (CDCA) | < 10 | < 15 |
| Deoxycholic Acid (DCA) | < 10 | < 15 |
| Lithocholic Acid (LCA) | < 10 | < 15 |
| Ursodeoxycholic Acid (UDCA) | < 10 | < 15 |
| Glycocholic Acid (GCA) | < 10 | < 15 |
| Taurocholic Acid (TCA) | < 10 | < 15 |
%CV (Coefficient of Variation) values are typical acceptance criteria for bioanalytical methods.[8][9][10]
Table 3: Accuracy and Recovery for Bile Acid Analysis
| Parameter | Typical Range |
| Accuracy | 85% - 115% |
| Recovery | 90% - 110% |
Accuracy and recovery are critical parameters for method validation, ensuring the reliability of the quantitative results.[8][9][10]
Visualization of Bile Acid Signaling Pathways
Bile acids exert their signaling functions primarily through the nuclear receptor FXR and the membrane-bound receptor TGR5.
References
- 1. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Bile Acid by GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Restek - Blog [restek.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeted quantitative analysis of urinary bile acids by liquid chromatography-tandem mass spectrometry: Method development and application to healthy and obese children - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glycocholic Acid-d5 in Cell Culture Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycocholic acid (GCA), a primary conjugated bile acid, is not only crucial for dietary lipid absorption but also acts as a significant signaling molecule, modulating various cellular processes through receptors like the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 5 (TGR5).[1][2][3] Understanding the impact of GCA on cellular metabolism is vital for research in metabolic diseases, liver function, and drug development. Metabolomics, the comprehensive study of small molecule metabolites in a biological system, offers a powerful lens to investigate these effects.
The use of stable isotope-labeled internal standards is paramount for accurate and precise quantification in mass spectrometry-based metabolomics. Glycocholic Acid-d5 (GCA-d5), a deuterated analog of GCA, serves as an ideal internal standard for quantifying GCA and other related metabolites in cell culture experiments. Its chemical and physical properties are nearly identical to the endogenous GCA, ensuring similar extraction efficiency and ionization response, while its mass difference allows for clear distinction by the mass spectrometer.[4][5]
These application notes provide detailed protocols for utilizing this compound in cell culture metabolomics studies, from experimental design and sample preparation to LC-MS/MS analysis and data interpretation.
Data Presentation
Table 1: Representative Quantitative Analysis of Bile Acids in Hepatocyte Cell Culture Following Glycocholic Acid Treatment.
The following table illustrates the expected quantitative changes in key bile acids after treating a hepatocyte cell line (e.g., HepG2) with Glycocholic Acid (100 µM) for 24 hours. This compound was used as an internal standard for quantification. Data is presented as mean concentration (µM) ± standard deviation (n=3).
| Bile Acid | Control Group (µM) | GCA-Treated Group (µM) | Fold Change | p-value |
| Glycocholic Acid (GCA) | 0.5 ± 0.1 | 15.2 ± 1.8 | 30.4 | <0.001 |
| Cholic Acid (CA) | 1.2 ± 0.3 | 0.8 ± 0.2 | 0.67 | <0.05 |
| Taurocholic Acid (TCA) | 2.5 ± 0.6 | 3.8 ± 0.9 | 1.52 | <0.05 |
| Glycochenodeoxycholic Acid (GCDCA) | 3.1 ± 0.7 | 2.5 ± 0.5 | 0.81 | >0.05 |
| Taurochenodeoxycholic Acid (TCDCA) | 4.2 ± 1.0 | 3.9 ± 0.8 | 0.93 | >0.05 |
| Deoxycholic Acid (DCA) | 0.8 ± 0.2 | 0.7 ± 0.1 | 0.88 | >0.05 |
Note: This data is representative and compiled from expected trends in bile acid metabolism. Actual results may vary based on cell line, experimental conditions, and analytical instrumentation.
Experimental Protocols
Cell Culture and Treatment
This protocol is designed for adherent cell lines (e.g., HepG2, Huh7).
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Glycocholic Acid (GCA), analytical grade
-
Vehicle control (e.g., DMSO or sterile water)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvesting.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator.
-
Treatment Preparation: Prepare a stock solution of Glycocholic Acid in the appropriate vehicle. Further dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 10 µM, 50 µM, 100 µM). Prepare a vehicle control medium containing the same concentration of the vehicle.
-
Cell Treatment: Aspirate the existing medium from the wells and replace it with the GCA-containing medium or the vehicle control medium.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 6, 12, 24 hours).
Metabolite Extraction with this compound Spiking
This protocol details the quenching of metabolic activity and extraction of intracellular metabolites.
Materials:
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 80% methanol (B129727) (-80°C)
-
This compound internal standard stock solution (e.g., 1 mg/mL in methanol)
-
Cell scrapers
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge (refrigerated)
-
Dry ice or liquid nitrogen
Procedure:
-
Quenching: After the treatment period, place the 6-well plates on ice. Quickly aspirate the medium.
-
Washing: Gently wash the cells twice with 1 mL of ice-cold 0.9% NaCl solution per well to remove any remaining medium. Aspirate the wash solution completely.
-
Metabolite Extraction and Internal Standard Spiking:
-
Add 500 µL of ice-cold 80% methanol to each well.
-
Immediately add a pre-determined amount of this compound internal standard solution to each well. The final concentration of the internal standard should be within the linear range of the LC-MS/MS method.
-
-
Cell Lysis: Scrape the cells from the plate surface using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.[6][7]
-
Vortexing and Centrifugation: Vortex the tubes vigorously for 1 minute to ensure complete cell lysis. Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[6]
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new clean microcentrifuge tube.
-
Drying: Dry the supernatant using a centrifugal vacuum concentrator (SpeedVac) or under a gentle stream of nitrogen gas.
-
Storage: Store the dried metabolite extracts at -80°C until LC-MS/MS analysis.
LC-MS/MS Analysis of Bile Acids
This protocol provides a general framework for the analysis of bile acids using a triple quadrupole mass spectrometer.
Materials:
-
LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters)
-
C18 reverse-phase analytical column (e.g., 2.1 x 100 mm, 1.9 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid
-
Reconstitution solution (e.g., 50% methanol in water)
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in 100 µL of the reconstitution solution. Vortex and centrifuge to pellet any insoluble material.
-
LC Separation:
-
Inject 5-10 µL of the reconstituted sample onto the C18 column.
-
Use a gradient elution to separate the bile acids. A typical gradient might be:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-18 min: 95% B
-
18.1-20 min: 30% B (re-equilibration)
-
-
Maintain a constant flow rate (e.g., 0.3 mL/min) and column temperature (e.g., 40°C).[5]
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect and quantify the target bile acids and the this compound internal standard.
-
MRM Transitions (Precursor Ion > Product Ion):
-
Glycocholic Acid: m/z 464.3 > 74.1
-
This compound: m/z 469.3 > 74.1
-
Cholic Acid: m/z 407.3 > 407.3
-
Taurocholic Acid: m/z 514.3 > 80.0
-
Glycochenodeoxycholic Acid: m/z 448.3 > 74.1
-
Taurochenodeoxycholic Acid: m/z 498.3 > 80.0
-
Deoxycholic Acid: m/z 391.3 > 391.3
-
-
Optimize other MS parameters such as collision energy and declustering potential for each analyte.[5]
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and the internal standard.
-
Calculate the concentration of each analyte using a calibration curve prepared with known concentrations of analytical standards and a fixed concentration of the internal standard.
-
Mandatory Visualization
Signaling Pathways
Experimental Workflow
References
- 1. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile acid analysis [sciex.com]
- 5. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 7. cri.utsw.edu [cri.utsw.edu]
Troubleshooting & Optimization
Technical Support Center: Analysis of Glycocholic Acid-d5 in Complex Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing Glycocholic Acid-d5 in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the typical LC-MS/MS parameters for this compound analysis?
A1: The analysis is typically performed using a triple-quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.[1][2] The Multiple Reaction Monitoring (MRM) transitions for this compound are crucial for its specific detection.
Table 1: Example LC-MS/MS Parameters for this compound
| Parameter | Setting |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.9 µm)[1] |
| Mobile Phase A | Water with 0.1% Formic Acid[1] |
| Mobile Phase B | Acetonitrile (B52724)/Methanol (B129727) (e.g., 1:1 v/v) with 0.1% Formic Acid[1] |
| Gradient | A time-programmed gradient from a lower to a higher percentage of organic phase (Mobile Phase B) is used to elute the analyte.[1] |
| Flow Rate | 0.3 - 0.6 mL/min[1] |
| Column Temperature | 40 - 50 °C[1] |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[1][2] |
| MRM Transition (Quantifier) | m/z 468.4 → m/z 74.3[3] |
| MRM Transition (Qualifier) | m/z 468.4 → m/z 406.5[3] |
| Collision Energy | Optimized for the specific instrument, typically in the range of 30-40 eV. |
| Internal Standard | This compound is itself the internal standard for the quantification of endogenous Glycocholic Acid. |
Q2: What are the key considerations for sample preparation when analyzing this compound?
A2: The choice of sample preparation technique is critical for removing interferences and ensuring accurate quantification. The two most common methods are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is a simpler and faster method, often used for high-throughput analysis. Acetonitrile is a common precipitation solvent.[4]
-
Solid-Phase Extraction (SPE): SPE provides a cleaner extract by effectively removing salts and phospholipids, which can cause significant matrix effects.[5] Reversed-phase (C18) or mixed-mode cation exchange cartridges are often employed for bile acid extraction.[5]
Table 2: Comparison of Sample Preparation Methods
| Method | Advantages | Disadvantages | Typical Recovery for Bile Acids |
| Protein Precipitation (PPT) | Fast, simple, inexpensive. | May result in significant matrix effects due to incomplete removal of phospholipids. | 85-115%[6] |
| Solid-Phase Extraction (SPE) | Provides cleaner extracts, reduces matrix effects, allows for sample concentration. | More time-consuming and expensive, requires method development for optimal recovery. | 80-110%[1][5] |
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Problem 1: Poor Peak Shape or Splitting Peaks for this compound
Possible Causes and Solutions:
-
Cause: Matrix effects from the biological sample. In some cases, matrix components can bind to the analyte, altering its chromatographic behavior and leading to peak splitting.[7][8]
-
Solution:
-
Improve Sample Cleanup: Switch from protein precipitation to a more rigorous solid-phase extraction (SPE) method to remove interfering matrix components.[5]
-
Optimize Chromatography: Adjust the mobile phase composition or gradient to better separate this compound from co-eluting matrix components.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
-
-
Cause: Issues with the LC column.
-
Solution:
-
Column Contamination: Flush the column with a strong solvent to remove any adsorbed contaminants.
-
Column Degradation: If the problem persists, the column may be degraded and require replacement.
-
Problem 2: High Variability in this compound Signal Intensity Between Samples
Possible Causes and Solutions:
-
Cause: Inconsistent matrix effects. The composition of biological matrices can vary significantly between individuals, leading to different degrees of ion suppression or enhancement.[4][9]
-
Solution:
-
Use of a Stable Isotope Labeled Internal Standard: As this compound is the internal standard, its response should ideally track that of the native analyte, compensating for matrix effects. However, if the variability is still high, it points to other issues.
-
Thorough Sample Cleanup: Employ SPE to minimize the variability in matrix components between samples.
-
Matrix-Matched Calibrators: Prepare calibration standards in a matrix that is as similar as possible to the study samples to ensure that the calibrators and the samples experience similar matrix effects.
-
-
Cause: Inconsistent sample preparation.
-
Solution:
-
Ensure Accurate Pipetting: Use calibrated pipettes and consistent technique for all sample and standard preparations.
-
Consistent Extraction: Ensure uniform vortexing times, centrifugation speeds, and evaporation conditions for all samples.
-
Problem 3: Low Recovery of this compound during Sample Preparation
Possible Causes and Solutions:
-
Cause: Suboptimal Solid-Phase Extraction (SPE) conditions.
-
Solution:
-
Incorrect Sorbent: Ensure the chosen SPE sorbent (e.g., C18) is appropriate for the hydrophobicity of Glycocholic Acid.
-
Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent. Increase the organic strength of the elution solvent or add a modifier. For C18, a higher percentage of methanol or acetonitrile may be needed.
-
Sample pH: The pH of the sample and wash solutions can significantly impact the retention of acidic compounds like Glycocholic Acid on the SPE sorbent.
-
Table 3: General SPE Recovery for Bile Acids
| SPE Sorbent | Sample Matrix | Average Recovery (%) |
| C18 | Porcine Bile | 89.1 - 100.2[10] |
| C18 | Human Plasma | >80[5] |
Problem 4: Inaccurate Quantification of Endogenous Glycocholic Acid
Possible Causes and Solutions:
-
Cause: Isotopic contribution from the native analyte to the internal standard signal.
-
Solution:
-
Check for Overlap: Analyze a high concentration standard of native Glycocholic Acid to see if there is any contribution to the this compound MRM transition. If significant, this will need to be corrected for in the data processing.
-
-
Cause: Instability of this compound.
-
Solution:
-
Proper Storage: Store stock and working solutions at appropriate temperatures (typically -20°C or -80°C) and protect from light.
-
Assess Stability: Perform stability experiments to evaluate the stability of this compound in the sample matrix under the conditions of the entire analytical run (e.g., bench-top, autosampler). General stability data for bile acids suggests they are stable in plasma for at least 6 hours at room temperature and for at least three freeze-thaw cycles.[11]
-
Table 4: General Stability of Bile Acids in Human Plasma
| Condition | Duration | Stability |
| Room Temperature | 6 hours | Stable[11] |
| Freeze-Thaw Cycles | At least 3 cycles | Stable[11] |
| -20°C or -70°C | 2 months | Stable[11] |
| Reconstituted in Autosampler | 48 hours at 8°C | Stable[11] |
Experimental Protocols & Visualizations
Protocol 1: Protein Precipitation for Plasma/Serum Samples
A detailed methodology for a protein precipitation extraction of Glycocholic Acid from plasma or serum.
-
Sample Aliquoting: Aliquot 100 µL of plasma or serum into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (at a known concentration) to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Caption: Protein Precipitation Workflow for this compound Analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma/Serum Samples
A detailed methodology for a solid-phase extraction of Glycocholic Acid from plasma or serum.
-
Sample Pre-treatment:
-
To 100 µL of plasma or serum, add 10 µL of this compound working solution.
-
Add 200 µL of 1% formic acid in water to acidify the sample.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute Glycocholic Acid and its deuterated internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Caption: Solid-Phase Extraction Workflow for this compound.
Troubleshooting Logic Diagram
This diagram illustrates a logical workflow for troubleshooting common issues in this compound analysis.
Caption: General Troubleshooting Logic for this compound Analysis.
References
- 1. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A candidate reference measurement procedure for quantification of glycocholic acid in human serum based on isotope dilution liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 5. Determination of Bile Acids in Piglet Bile by Solid Phase Extraction and Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of 15 bile acids in human plasma based on C18 functionalized magnetic organic polymer nanocomposite coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Bile acid analysis [sciex.com]
- 10. researchgate.net [researchgate.net]
- 11. High performance liquid chromatography-tandem mass spectrometry for the determination of bile acid concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in Bile Acid Quantification with LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in the quantification of bile acids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide & FAQs
Q1: What are matrix effects and how do they impact bile acid quantification?
A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds in the sample matrix.[1][2] In the context of bile acid analysis, components of biological samples like plasma, serum, or tissue homogenates can suppress or enhance the ionization of bile acids in the mass spectrometer's ion source.[3] This interference can lead to inaccurate and imprecise quantification, manifesting as poor reproducibility, reduced sensitivity, and inconsistent results.[4][5] Phospholipids (B1166683) are a major contributor to matrix effects in bile acid analysis.[4][6]
Q2: I'm observing significant ion suppression in my bile acid analysis. What are the likely causes and how can I mitigate this?
A2: Ion suppression is a common matrix effect where co-eluting compounds compete with the analytes of interest for ionization, leading to a decreased signal.[2]
-
Likely Cause: The most common culprits are phospholipids, which are abundant in biological matrices like plasma and serum.[4] These molecules can co-elute with bile acids and interfere with the ionization process.[7]
-
Troubleshooting & Optimization:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before LC-MS/MS analysis.[2] Techniques like Solid-Phase Extraction (SPE) are highly effective at removing phospholipids.[7][8]
-
Optimize Chromatography: Adjusting the chromatographic conditions, such as the mobile phase composition or gradient, can help separate the bile acids from the interfering matrix components, reducing co-elution.[2][9]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is considered the gold standard for correcting matrix effects.[5] Since it has nearly identical physicochemical properties to the analyte, it will experience a similar degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[3][10]
-
Q3: My retention times for bile acids are shifting between injections, especially with complex samples. What could be the reason?
A3: Retention time shifts can be a manifestation of matrix effects.[1]
-
Likely Cause: Matrix components can accumulate on the analytical column, altering its chemistry and affecting the retention of bile acids.[11] In some cases, matrix components can even loosely bind to the analytes, changing their chromatographic behavior.[1]
-
Troubleshooting & Optimization:
-
Thorough Sample Cleanup: Implementing a robust sample preparation method, such as SPE, to remove matrix components is crucial.[7][8]
-
Column Washing: Incorporate a robust column wash step at the end of each chromatographic run to elute strongly retained matrix components.[11]
-
Guard Column: Using a guard column can help protect the analytical column from strongly retained matrix components.
-
Q4: I am seeing unexpected peaks or a high baseline in my chromatograms. Could this be related to matrix effects?
A4: Yes, a high baseline and unexpected peaks are often indicative of matrix interferences.[4]
-
Likely Cause: Co-eluting matrix components can create a high chemical background or appear as distinct peaks in the chromatogram, interfering with the detection and integration of the target bile acid peaks.[4]
-
Troubleshooting & Optimization:
-
Differential Sample Preparation: Compare chromatograms of a neat standard solution with those from a sample extract to identify peaks originating from the matrix.
-
Enhanced Sample Cleanup: Employ more rigorous sample preparation techniques like specific phospholipid removal SPE cartridges.[8]
-
Blank Injections: Run blank injections (mobile phase only) between samples to check for carryover of matrix components from previous injections.
-
Q5: What is the best sample preparation technique to minimize matrix effects for bile acid analysis in plasma?
A5: While several techniques can be used, Solid-Phase Extraction (SPE) is generally considered one of the most effective methods for removing matrix interferences, particularly phospholipids, from plasma samples.[7][8]
| Sample Preparation Technique | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive.[12] | Inefficient at removing phospholipids, leading to significant matrix effects.[7] |
| Liquid-Liquid Extraction (LLE) | Can be effective for certain matrices.[13] | Can be labor-intensive, use large volumes of organic solvents, and may not be as efficient as SPE for phospholipid removal.[7] |
| Solid-Phase Extraction (SPE) | Highly effective at removing phospholipids and other interferences, leading to cleaner extracts and reduced matrix effects.[7][8] Can also be used to concentrate the sample.[13] | Can be more time-consuming and expensive than PPT. Requires method development.[8] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Phospholipid Removal from Plasma
This protocol describes a general procedure for removing phospholipids from plasma samples using a specialized SPE sorbent.
Materials:
-
SPE cartridges designed for phospholipid removal (e.g., HybridSPE® or similar).[8]
-
Plasma sample
-
Acetonitrile
-
Water (LC-MS grade)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Protein Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of 1% formic acid in acetonitrile.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes.
-
-
SPE Column Conditioning:
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the column. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the bile acids with 1 mL of methanol.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for bile acid quantification.
Caption: Mechanism of ion suppression by matrix components.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Bile acid analysis [sciex.com]
- 4. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 5. benchchem.com [benchchem.com]
- 6. Sample Preparation: Techniques | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 13. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
Improving sensitivity for Glycocholic Acid-d5 detection in biological samples
Welcome to the technical support center for the analysis of Glycocholic Acid-d5 (GCA-d5). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the sensitivity and accuracy of GCA-d5 detection in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for sensitive detection of this compound?
A1: The most widely used and highly sensitive method for the quantification of this compound and other bile acids in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers excellent specificity and low detection limits, which are crucial for analyzing complex biological matrices. Capillary liquid chromatography coupled with electrospray ionization mass spectrometry is noted for providing the highest sensitivity in metabolome analysis.[4]
Q2: Which biological matrices can be used for the analysis of this compound?
A2: this compound can be quantified in a variety of biological samples. Commonly used matrices include serum, plasma, liver tissue, and feces.[1][5] Saliva can also be a source, though concentrations are generally lower.[5] For serum and plasma, serum is often preferred as anticoagulants in plasma can potentially interfere with the analysis.[5]
Q3: Why is an internal standard like this compound used in bile acid analysis?
A3: Isotope-labeled internal standards, such as this compound, are crucial for accurate quantification in LC-MS/MS analysis. They are chemically identical to the analyte of interest (Glycocholic Acid) but have a different mass due to the isotopic labeling. Adding a known amount of the internal standard to the sample at the beginning of the preparation process helps to correct for analyte loss during sample extraction and for variations in instrument response, thereby improving the accuracy and precision of the measurement.[4]
Troubleshooting Guide
Low Signal Intensity or Poor Sensitivity
Q4: I am observing a weak signal for GCA-d5. How can I improve the sensitivity of my LC-MS/MS method?
A4: Several factors can contribute to low signal intensity. Here are key areas to troubleshoot:
-
Sample Preparation: Inefficient extraction can lead to significant analyte loss. Ensure your sample preparation method is optimized for bile acids. Protein precipitation is a common and effective first step for serum and plasma samples.[6][7] For complex matrices like liver tissue, a more rigorous liquid-liquid extraction may be necessary to achieve high recovery.[5]
-
Mass Spectrometry Parameters: Optimization of MS parameters is critical. Ensure you are using the optimal ion spray voltage, temperature, and gas pressures.[6] Operating the mass spectrometer in negative ion mode is typical for bile acid analysis.[6][8] Utilizing Multiple Reaction Monitoring (MRM) will enhance specificity and sensitivity.[4]
-
Chromatographic Conditions: Suboptimal chromatographic separation can lead to poor peak shape and reduced signal intensity. Ensure your mobile phase composition and gradient are optimized for bile acid separation. A C18 reversed-phase column is commonly used.[6][8][9]
-
Matrix Effects: Co-eluting substances from the biological matrix can suppress the ionization of GCA-d5, leading to a lower signal. See the dedicated troubleshooting section on matrix effects below.
High Background Noise or Interferences
Q5: My chromatogram shows high background noise, making it difficult to integrate the GCA-d5 peak. What can I do?
A5: High background noise can originate from the sample, solvent, or the LC-MS system itself.
-
Sample Clean-up: Improve your sample preparation to remove interfering substances. Solid-phase extraction (SPE) following protein precipitation can provide a cleaner extract.[10]
-
LC System Contamination: Flush the LC system thoroughly to remove any contaminants. Ensure the mobile phase solvents are of high purity (LC-MS grade).
-
Mass Spectrometry: A narrow-extracted ion chromatogram (XIC) window can help minimize the inclusion of chemical background noise and interferences.[11]
Poor Peak Shape or Splitting Peaks
Q6: The chromatographic peak for GCA-d5 is broad or splitting. What could be the cause?
A6: Poor peak shape can be due to several chromatographic issues.
-
Column Overloading: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Column Degradation: The column may be nearing the end of its lifespan. Replace the column with a new one.
-
Inappropriate Mobile Phase: Ensure the pH of the mobile phase is suitable for the analyte and that the organic solvent composition is optimal for elution. The use of 0.1% formic acid in the mobile phase is common.[6][8][9]
-
Injection Solvent Mismatch: The solvent used to reconstitute the final extract should be compatible with the initial mobile phase conditions to ensure good peak shape.
Matrix Effects
Q7: I suspect matrix effects are impacting my GCA-d5 quantification. How can I identify and mitigate this?
A7: Matrix effects, particularly ion suppression, are a common challenge in LC-MS/MS analysis of biological samples.
-
Identification: To assess matrix effects, compare the signal of GCA-d5 in a neat solution to the signal of GCA-d5 spiked into a blank matrix extract. A significant decrease in signal in the matrix indicates ion suppression.
-
Mitigation Strategies:
-
Improved Sample Clean-up: As mentioned, more effective sample preparation techniques like SPE can remove many of the interfering compounds.[10]
-
Chromatographic Separation: Optimize your LC method to separate GCA-d5 from the co-eluting matrix components. A longer gradient or a different column chemistry might be necessary.
-
Dilution: Diluting the sample can reduce the concentration of interfering substances, thereby minimizing their impact on ionization.
-
Use of a Stable Isotope-Labeled Internal Standard: Using GCA-d5 as an internal standard for the quantification of endogenous glycocholic acid is the most effective way to compensate for matrix effects, as both the analyte and the standard will be affected similarly.[4]
-
Experimental Protocols & Data
Sample Preparation Protocol for Serum/Plasma
This protocol is a general guideline based on common practices.[1][5][6]
-
Aliquoting: Thaw frozen serum or plasma samples on ice. Vortex briefly and aliquot 50 µL into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution to each sample.
-
Protein Precipitation: Add 150 µL of ice-cold methanol (B129727) or acetonitrile (B52724) to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50% methanol in water with 0.1% formic acid).
-
Filtration/Final Centrifugation: Centrifuge the reconstituted sample again to pellet any remaining particulates and transfer the clear supernatant to an LC vial for analysis.
LC-MS/MS Parameters for this compound Analysis
The following table summarizes typical LC-MS/MS parameters for bile acid analysis, including GCA-d5. These should be optimized for your specific instrument and application.
| Parameter | Typical Setting |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.9 µm)[6][8] |
| Mobile Phase A | Water with 0.1% Formic Acid[6][8] |
| Mobile Phase B | Methanol/Acetonitrile (e.g., 2:1 or 1:1 v/v) with 0.1% Formic Acid[6][8] |
| Flow Rate | 0.3 - 0.65 mL/min[6][8] |
| Column Temperature | 40 - 50 °C[6][8] |
| Injection Volume | 10 µL[6][8] |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[6][8] |
| Ion Spray Voltage | -4500 V[6] |
| Temperature | 450 °C[6] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| GCA-d5 MRM Transition | To be determined empirically on the specific instrument |
Visualizations
Caption: Experimental workflow for GCA-d5 analysis.
Caption: Troubleshooting logic for low GCA-d5 signal.
Caption: Simplified overview of bile acid metabolism.
References
- 1. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples [mdpi.com]
- 2. LC-MS/MS Analysis of Bile Acids in In Vitro Samples | Springer Nature Experiments [experiments.springernature.com]
- 3. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 4. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. content.knowledgehub.wiley.com [content.knowledgehub.wiley.com]
Addressing isotopic exchange in deuterated glycocholic acid standards
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing isotopic exchange in deuterated glycocholic acid standards.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for my deuterated glycocholic acid standard?
A1: Isotopic exchange, or back-exchange, is the unintended replacement of deuterium (B1214612) atoms on your deuterated internal standard (IS) with hydrogen atoms from the surrounding environment, such as solvents or the sample matrix.[1][2][3] This is problematic because it compromises the accuracy of quantitative analyses, particularly in mass spectrometry.[3] The loss of deuterium can lead to an underestimation of the internal standard's signal and an overestimation of the native, unlabeled analyte's concentration.[2]
Q2: My analytical results show a decreasing signal for my deuterated glycocholic acid standard over time. Is this due to isotopic exchange?
A2: A decreasing signal for the deuterated standard, especially when accompanied by an unexpected increase in the signal of the unlabeled glycocholic acid, is a strong indicator of isotopic exchange.[4] This suggests that the deuterium labels on your standard are being replaced by protons.
Q3: What are the primary factors that cause isotopic exchange in deuterated glycocholic acid?
A3: Several factors can promote isotopic exchange:
-
pH: The rate of exchange is highly dependent on pH. It is generally slowest around pH 2.5-3 and increases significantly in basic or strongly acidic conditions.[1][4]
-
Temperature: Higher temperatures accelerate the rate of isotopic exchange.[3][4][5]
-
Solvent Composition: Protic solvents, such as water and methanol, can readily provide protons to exchange with the deuterium atoms on your standard.[1][5]
-
Position of Deuterium Labels: Deuterium atoms on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[1][6] For glycocholic acid-d4, the labels are on the carbon skeleton, which is generally stable.[7][8]
-
Matrix Components: Biological matrices may contain components that can catalyze the exchange process.[4]
Q4: How can I prevent or minimize isotopic exchange during my experiments?
A4: To minimize isotopic exchange, consider the following preventative measures:
-
Solvent Choice: Whenever possible, use aprotic solvents like acetonitrile (B52724) or tetrahydrofuran (B95107) for sample preparation and storage.[1][5] If aqueous solutions are necessary, maintain a pH between 2.5 and 7.[1]
-
Temperature Control: Store and analyze your samples at low temperatures, such as 4°C, to slow the rate of exchange.[1][5]
-
Proper Storage: Store your deuterated glycocholic acid standards, both solid and in solution, at -20°C or colder in tightly sealed vials to protect from moisture.[9]
Q5: Are there more stable alternatives to deuterated standards?
A5: Yes, stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are not susceptible to exchange and are considered more robust alternatives.[5][10] However, the synthesis of these labeled compounds is often more complex and expensive.[5][10]
Troubleshooting Guides
Issue 1: Inconsistent or Inaccurate Quantitative Results
Symptom: Your quantitative results for glycocholic acid are inconsistent and show high variability despite using a deuterated internal standard.
Possible Cause: This could be due to a lack of co-elution between the analyte and the standard, impurities in the standard, or isotopic exchange.[6]
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the unlabeled glycocholic acid and the deuterated standard to ensure they elute at the same time. Deuterated compounds can sometimes elute slightly earlier in reversed-phase chromatography.[6][11]
-
Check for Impurities: Consult the certificate of analysis for your deuterated standard to confirm its isotopic and chemical purity.[6]
-
Assess Isotopic Exchange: Perform a stability experiment (see Experimental Protocols section) to determine if back-exchange is occurring under your experimental conditions.
Issue 2: Drifting Internal Standard Signal During an Analytical Run
Symptom: The signal intensity of your deuterated glycocholic acid internal standard is not consistent across the analytical run.
Possible Cause: This variability can be due to differential matrix effects or instability of the deuterium label under the analytical conditions.[6]
Troubleshooting Steps:
-
Evaluate Matrix Effects: Conduct a post-extraction addition experiment to assess if the sample matrix is affecting the ionization of the analyte and internal standard differently.[6]
-
Optimize Mobile Phase pH: Ensure the pH of your mobile phase is in the optimal range of 2.5-3 to minimize on-column exchange.[1]
-
Control Temperature: Use a cooled autosampler to maintain low temperatures for your samples during the analytical run.[1]
Quantitative Data Summary
The stability of a deuterated internal standard is highly dependent on the experimental conditions. The following table provides a summary of factors influencing the rate of isotopic exchange.
| Factor | Condition | Impact on Exchange Rate | Recommendation |
| pH | High (>8) or Low (<2) | High | Maintain pH between 2.5 and 7.[1] |
| Temperature | High | High | Store and analyze at low temperatures (e.g., 4°C).[1][5] |
| Solvent | Protic (e.g., H₂O, Methanol) | Higher | Use aprotic solvents (e.g., acetonitrile) when possible.[1][5] |
| Label Position | On Heteroatoms (O, N, S) | High | Choose standards with labels on stable carbon positions.[1] |
| Label Position | Alpha to Carbonyl | Moderate | Be cautious with pH and temperature.[1] |
| Label Position | Aromatic/Aliphatic C-H | Low | Generally stable under typical analytical conditions.[1] |
Experimental Protocols
Protocol 1: Preparation of Deuterated Glycocholic Acid Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of deuterated glycocholic acid.
Methodology:
-
Equilibration: Allow the vial containing the solid deuterated standard to equilibrate to room temperature before opening to prevent moisture condensation.[9][12]
-
Weighing: Accurately weigh the required amount of the standard using a calibrated analytical balance.[1]
-
Dissolution: Dissolve the standard in a high-purity aprotic solvent, such as acetonitrile, in a Class A volumetric flask.[1][9]
-
Homogenization: Ensure the standard is completely dissolved by gentle vortexing or sonication.[1]
-
Storage: Store the stock solution in a tightly sealed, amber vial at -20°C.[9]
-
Working Solution Preparation: On the day of the experiment, allow the stock solution to warm to room temperature. Perform serial dilutions with the appropriate solvent to create a working solution at the desired concentration.[9]
Protocol 2: Assessment of Deuterated Glycocholic Acid Stability
Objective: To evaluate the stability of the deuterated glycocholic acid standard under specific experimental conditions.
Methodology:
-
Sample Preparation:
-
T=0 Samples: Spike a known concentration of the deuterated standard into the blank analytical matrix (e.g., plasma) and immediately process and analyze.[4]
-
Incubated Samples: Spike the same concentration of the standard into the matrix and incubate under the conditions you wish to test (e.g., specific temperature, pH, and duration).[4]
-
-
Sample Processing: After incubation, process the samples using your established extraction method.[4]
-
LC-MS/MS Analysis: Analyze both the T=0 and incubated samples, monitoring the signal for both the deuterated standard and the unlabeled glycocholic acid.[4]
-
Data Analysis: Compare the peak area of the deuterated standard in the incubated samples to the T=0 samples. A significant decrease in the signal suggests instability. Also, monitor for any increase in the unlabeled analyte signal in the incubated samples.[4]
Visualizations
Caption: Troubleshooting workflow for isotopic exchange.
Caption: Experimental workflow for stability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Glycocholic acid (2,2,4,4-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2742-C [isotope.com]
- 9. benchchem.com [benchchem.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Glycocholic Acid-d5 by ESI-MS
Welcome to the technical support center for the analysis of Glycocholic Acid-d5 using Electrospray Ionization-Mass Spectrometry (ESI-MS). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression and achieving reliable, accurate quantification.
Troubleshooting Guide: Minimizing Ion Suppression
Ion suppression is a common challenge in ESI-MS analysis of complex biological samples, leading to reduced sensitivity and inaccurate quantification.[1][2][3] This guide provides solutions to common problems encountered during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal for this compound | Ion Suppression from Matrix Components: Co-elution of endogenous compounds (e.g., phospholipids (B1166683), salts) from the biological matrix can compete with the analyte for ionization.[1][2][3] | Optimize Sample Preparation: Employ rigorous cleanup methods like Solid-Phase Extraction (SPE) to remove interfering substances. Protein precipitation (PPT) is a simpler but potentially less effective alternative.[4][5][6] Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or use a different column to separate this compound from matrix interferences.[7][8][9] Sample Dilution: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components.[1][10] |
| Suboptimal ESI Source Parameters: Incorrect settings for capillary voltage, nebulizer gas pressure, drying gas temperature, or gas flow can lead to inefficient ionization.[11][12][13] | Optimize Source Parameters: Systematically adjust source parameters to maximize the signal for this compound. This is often done by infusing a standard solution of the analyte.[14][15][16] | |
| Poor Reproducibility and Inaccurate Quantification | Variable Matrix Effects: Inconsistent ion suppression between samples and standards can lead to poor data quality.[3] | Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is the ideal internal standard for the quantification of endogenous glycocholic acid as it co-elutes and experiences similar ion suppression, allowing for accurate correction.[5] Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to normalize matrix effects.[3][5] |
| Peak Tailing or Splitting | Poor Chromatography: Issues with the analytical column, mobile phase, or interactions between the analyte and the chromatographic system. | Column Conditioning and Equilibration: Ensure the column is properly conditioned and equilibrated before each run. Mobile Phase pH Adjustment: The pH of the mobile phase can affect the peak shape of bile acids.[17][18] Experiment with small adjustments to the mobile phase pH. Check for Column Contamination: Accumulated lipids or other matrix components can degrade column performance.[7] Implement a column wash step or replace the column if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective sample preparation technique to minimize ion suppression for this compound?
A1: Solid-Phase Extraction (SPE) is generally considered the most effective technique for reducing matrix effects in bile acid analysis.[4][5] It offers a more thorough cleanup by selectively isolating bile acids and removing a larger portion of interfering compounds like phospholipids compared to simpler methods like protein precipitation (PPT).[4][6]
Q2: Which ionization mode is best for the analysis of this compound?
A2: Negative ion mode ESI is typically preferred for the analysis of bile acids, including glycocholic acid.[14][15] This is because the acidic nature of bile acids allows for efficient deprotonation to form [M-H]⁻ ions.
Q3: How can I optimize the ESI source parameters for my instrument?
A3: The optimal source parameters can vary between different mass spectrometers. A common approach is to infuse a standard solution of this compound directly into the mass spectrometer and systematically adjust parameters such as capillary voltage, nebulizer pressure, drying gas temperature, and flow rate to achieve the maximum signal intensity.[11][12][13][16]
Q4: What are the ideal mobile phase compositions for LC-MS analysis of this compound?
A4: Reversed-phase chromatography is commonly used for bile acid separation.[8][19] Mobile phases typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives to improve ionization and peak shape.[8][20] For negative ion mode, additives such as a low concentration of formic acid or ammonium (B1175870) acetate (B1210297) are often used.[5][17] It's important to note that both acidity and ammonium levels can influence the ESI response of bile acids.[17][18]
Q5: Why is a stable isotope-labeled internal standard like this compound crucial for accurate quantification?
A5: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative LC-MS analysis.[5] Because this compound is chemically identical to the endogenous analyte but has a different mass, it co-elutes and experiences the same degree of ion suppression or enhancement during the ESI process.[5] This allows for the calculation of an analyte-to-internal standard peak area ratio, which corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification.
Experimental Protocol: Minimizing Ion Suppression for this compound Quantification
This protocol provides a detailed methodology for the quantification of glycocholic acid in human plasma using this compound as an internal standard, with a focus on minimizing ion suppression.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Spiking: To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte levels).
-
Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.[4]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.[4]
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences, followed by 1 mL of 20% methanol in water to remove less hydrophobic interferences.
-
Elution: Elute the bile acids with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[4]
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm).[8]
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Acetonitrile/Methanol (2:1, v/v) with 0.1% formic acid.[8]
-
Gradient Elution: A gradient program should be optimized to ensure separation of glycocholic acid from other bile acids and matrix components. A representative gradient is shown below.
-
Flow Rate: 0.3 mL/min.[8]
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer operating in negative ESI mode.
-
Ion Source Parameters: These should be optimized for the specific instrument but typical starting points are:
-
Capillary Voltage: -3.5 to -4.5 kV
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-500 °C
-
Nebulizer Gas Flow: Instrument dependent
-
Drying Gas Flow: Instrument dependent
-
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both glycocholic acid and this compound.
3. Data Analysis
-
Integrate the peak areas for both the analyte (glycocholic acid) and the internal standard (this compound).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve using matrix-matched standards by plotting the peak area ratio against the concentration of the analyte.
-
Determine the concentration of glycocholic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes the impact of different sample preparation methods on the recovery and matrix effect for glycocholic acid analysis.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation (PPT) | 85 - 95 | 40 - 60 (Suppression) | < 15 |
| Solid-Phase Extraction (SPE) | 90 - 105 | < 15 (Minimal Effect) | < 10 |
| Liquid-Liquid Extraction (LLE) | 70 - 85 | 20 - 40 (Suppression) | < 15 |
Data presented is a representative summary based on typical findings in the literature. Actual values may vary depending on the specific matrix and experimental conditions.
Visual Workflow for Troubleshooting Ion Suppression
The following diagram illustrates a logical workflow for troubleshooting ion suppression issues during the ESI-MS analysis of this compound.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry in negative mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Chromatography for Glycocholic Acid Isomers
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of glycocholic acid isomers.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chromatographic separation of glycocholic acid and its isomers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution Between Isomers | Insufficient selectivity of the stationary phase. | Consider a stationary phase with different selectivity, such as a phenyl-hexyl column or a C18 column with a different bonding density. For very challenging separations, a chiral stationary phase may be required.[1] |
| Non-optimal mobile phase composition. | Adjust the mobile phase composition. Modifying the pH can alter the ionization state of the bile acids and improve separation.[1] Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and the concentration of additives like formic acid or ammonium (B1175870) acetate.[1][2] | |
| Inadequate gradient profile. | Optimize the gradient slope. A shallower gradient can often improve the resolution of closely eluting compounds.[3] | |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., exposed silanol (B1196071) groups). | Use a mobile phase with a lower pH to suppress the ionization of silanol groups.[1] Adding a small amount of a competitive base, like triethylamine, can also help block active sites.[1][4] Ensure you are using a high-quality, end-capped column.[1] |
| Column overload. | Reduce the sample concentration or the injection volume.[1] | |
| Mismatch between sample solvent and mobile phase. | Whenever possible, dissolve the sample in the initial mobile phase.[1] If a stronger solvent is necessary for solubility, inject the smallest volume possible.[1] | |
| Shifting Retention Times | Insufficient column equilibration. | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[5] |
| Unstable mobile phase. | Prepare fresh mobile phase daily to avoid changes in composition due to the evaporation of volatile components.[5] | |
| Temperature fluctuations. | Use a column oven to maintain a consistent temperature throughout the analysis.[1][3] | |
| Low Signal Intensity in Mass Spectrometry | Ion suppression from mobile phase additives. | High concentrations of acids or salts in the mobile phase can reduce electrospray ionization efficiency.[1][2] Use the lowest effective concentration of additives.[1] |
| Inefficient ionization. | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, source temperature) for bile acids, which are typically analyzed in negative ion mode.[2] | |
| Matrix Interference | Co-elution of matrix components with analytes. | Improve chromatographic separation to resolve the interference from the analyte peak.[6] Enhance the sample preparation procedure with a solid-phase extraction (SPE) step to remove interfering substances. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a column and mobile phase for separating glycocholic acid isomers?
A1: A reversed-phase C18 column is the most common choice for bile acid separations.[2] A good starting mobile phase consists of an aqueous component with an acidic additive (e.g., water with 0.1% formic acid or an ammonium formate (B1220265) buffer) and an organic modifier like acetonitrile or methanol.[1][7] A gradient elution, starting with a lower concentration of the organic phase and gradually increasing, is typically necessary to resolve the various bile acid isomers.[1][3]
Q2: How critical is the pH of the mobile phase?
A2: The pH of the mobile phase is a critical parameter as it influences the ionization state of both the bile acids (pKa values typically range from 4.5-5.0) and any residual silanol groups on the stationary phase.[2][4] Adjusting the pH can significantly impact retention times and peak shape, and is a key tool for optimizing selectivity between isomers.[1]
Q3: Can I use UV detection for glycocholic acid isomers?
A3: While mass spectrometry is the most common and sensitive detection method, UV detection is possible.[7][8] Bile acids have weak UV absorbance, so detection is typically performed at low wavelengths (around 200-210 nm).[9] Derivatization to form phenacyl esters can be performed to allow for more sensitive detection at 254 nm.[10]
Q4: What are the advantages of using UPLC-MS/MS over HPLC-MS/MS?
A4: Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers several advantages for bile acid analysis, including the ability to detect a wider range of bile acids in a shorter amount of time.[8] The smaller particle size of UPLC columns provides higher resolution and sensitivity, which is crucial for separating structurally similar isomers.[8]
Q5: How can I differentiate between isomers that co-elute and have the same mass-to-charge ratio?
A5: Differentiating co-eluting isomers with the same m/z is a significant challenge. While tandem mass spectrometry (MS/MS) can sometimes distinguish isomers based on unique fragmentation patterns, this is not always the case for conjugated bile acids.[2][11] In such situations, complete chromatographic separation is essential.[12] Advanced techniques like ion mobility spectrometry (IMS), which separates ions based on their size and shape, can also be used in conjunction with LC-MS to resolve isomeric compounds.[13]
Experimental Protocols & Data
Representative UPLC-MS/MS Protocol
This protocol provides a typical starting point for the analysis of glycocholic acid and its isomers. Optimization will likely be required for specific applications and sample matrices.
1. Sample Preparation (Human Plasma)
-
To 250 µL of plasma, add 900 µL of acetonitrile containing deuterated internal standards to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a solution of 50:50 methanol:water.
2. Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | Reversed-phase C18, e.g., Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[1] |
| Mobile Phase A | Water with 0.1% formic acid & 200 mM ammonium formate[14] |
| Mobile Phase B | Acetonitrile/Isopropanol (50:50) with 0.1% formic acid & 200 mM ammonium formate[14] |
| Gradient | A shallow gradient from ~30% B to 60% B over 15-20 minutes[1] |
| Flow Rate | 0.3 - 0.4 mL/min[1] |
| Column Temperature | 40 - 60 °C[1][14] |
| Injection Volume | 1 - 10 µL[1][14] |
3. Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative[1] |
| Capillary Voltage | 2 kV[14] |
| Source Temperature | 150 °C[14] |
| Desolvation Temperature | 600 °C[14] |
| Detection | Multiple Reaction Monitoring (MRM) |
Example MRM Transitions for Glycine-Conjugated Isomers
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Glycocholic acid (GCA) | 464.3 | 74.0 |
| Glycodeoxycholic acid (GDCA) | 448.2 | 73.9 |
| Glycochenodeoxycholic acid (GCDCA) | 448.2 | 73.9 |
| Glycoursodeoxycholic acid (GUDCA) | 448.2 | 73.9 |
Note: GDCA, GCDCA, and GUDCA are isomers and share the same precursor and product ions, necessitating effective chromatographic separation for accurate quantification.[13]
Visualizations
Caption: Workflow for glycocholic acid isomer analysis.
Caption: Decision tree for troubleshooting chromatography.
Caption: Key parameters influencing separation quality.
References
- 1. benchchem.com [benchchem.com]
- 2. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 7. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The use of tandem mass spectrometry for the differentiation of bile acid isomers and for the identification of bile acids in biological extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. metaboprofile.com [metaboprofile.com]
- 13. sciex.com [sciex.com]
- 14. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
Correcting for poor peak shape of Glycocholic Acid-d5 in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you resolve poor peak shape issues encountered during the HPLC analysis of Glycocholic Acid-d5.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape for this compound in HPLC?
Poor peak shape, typically observed as peak tailing or fronting, can arise from several factors during HPLC analysis. For acidic compounds like this compound, the most common causes include:
-
Inappropriate Mobile Phase pH: The pH of the mobile phase is a critical factor. If the pH is close to the pKa of this compound (around 4.5-5.0), the analyte can exist in both ionized and un-ionized forms, leading to peak distortion.[1][2][3]
-
Secondary Interactions: Interactions between the acidic analyte and active sites on the stationary phase, such as residual silanol (B1196071) groups on C18 columns, can cause peak tailing.[4][5]
-
Column Overload: Injecting too much sample can saturate the column, leading to peak fronting or tailing.[1][5]
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can result in peak fronting.[5][6]
-
Column Contamination or Degradation: A contaminated or old column can exhibit poor peak shapes for all analytes.[1][7]
-
System Issues: Problems with the HPLC system, such as a partially blocked column inlet frit, can cause peak distortion for all peaks in the chromatogram.[7]
Q2: How does the mobile phase pH affect the peak shape of this compound?
The pH of the mobile phase directly influences the ionization state of this compound.
-
At a pH close to the pKa: A mixture of the ionized and un-ionized forms of the analyte will exist. This can lead to peak splitting, tailing, or broadening because the two forms have different interactions with the stationary phase.[3]
-
At a low pH (e.g., pH 3): The carboxylic acid group of this compound will be protonated (un-ionized), making the molecule more hydrophobic. This generally leads to longer retention times on a reversed-phase column and can minimize secondary interactions with silanol groups, potentially improving peak shape.[5]
-
At a high pH (e.g., pH 7): The carboxylic acid group will be deprotonated (ionized), making the molecule more polar and resulting in shorter retention times. However, operating at a high pH can be detrimental to the stability of silica-based columns.[2][8]
For robust method development, it is advisable to select a mobile phase pH that is at least one unit away from the analyte's pKa.[9]
Q3: What type of HPLC column is recommended for this compound analysis?
Reversed-phase C18 columns are commonly used and have been shown to provide good separation for bile acids.[10][11][12] Using a column with end-capping can help to reduce the number of exposed silanol groups, thereby minimizing secondary interactions and improving peak shape.[5] Columns with superficially porous particles can also offer faster and more efficient separations.[12]
Q4: Can my sample preparation be the cause of poor peak shape?
Yes, sample preparation is a critical step. Ensure that the sample is completely dissolved in a solvent that is compatible with the mobile phase.[5][6] Injecting the sample in a solvent that is much stronger than the mobile phase can lead to peak distortion.[9] For biological samples like plasma, proper protein precipitation and extraction are necessary to avoid column contamination.[10]
Troubleshooting Guide
Issue: Peak Tailing
Peak tailing is characterized by an asymmetric peak where the latter half is broader than the front half.[1][6]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary Silanol Interactions | Lower the mobile phase pH (e.g., to 3-4) to suppress the ionization of silanol groups.[5] Use a mobile phase additive like triethylamine (B128534) (use with caution due to potential for ion suppression in MS). | Improved peak symmetry. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 1 pH unit away from the pKa of Glycocholic Acid.[9] For Glycocholic Acid (pKa ~4.5-5), a pH of ≤ 3.5 is often effective.[8] | A more symmetrical peak. |
| Column Overload (Mass) | Reduce the concentration of the sample or the injection volume.[1] | Peak shape improves with lower analyte load. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. | Restoration of good peak shape. |
| Metal Contamination | Heavy metals in the sample or from the HPLC system can chelate with the analyte, causing tailing. Use a mobile phase with a chelating agent like EDTA, or ensure high purity solvents. | Reduction in peak tailing. |
Issue: Peak Fronting
Peak fronting is characterized by an asymmetric peak where the front half is broader than the latter half.[1][5]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Column Overload (Concentration) | Dilute the sample or decrease the injection volume.[1][5] | Improved peak symmetry. |
| Poor Sample Solubility | Ensure the sample is fully dissolved in the injection solvent. The injection solvent should be weaker than or similar in strength to the mobile phase.[5][6] | A sharper, more symmetrical peak. |
| Column Collapse | This is a catastrophic failure of the column packing, often due to extreme pH or temperature. Replace the column and operate within the manufacturer's recommended limits.[5] | A new column should provide good peak shape. |
Issue: Split or Broad Peaks
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Partially Blocked Column Frit | Reverse flush the column (disconnect from the detector). If this does not work, replace the frit or the column.[7] | Restoration of sharp peaks. |
| Injection Solvent Incompatibility | The injection solvent should be similar to or weaker than the mobile phase. Re-dissolve the sample in the mobile phase if possible.[9] | Improved peak shape. |
| Void in the Column Packing | This can occur over time. Replace the column.[5] | A new column will have intact packing and provide good peak shape. |
Experimental Protocols
Protocol 1: General HPLC Method for Glycocholic Acid Analysis
This protocol provides a starting point for the analysis of this compound. Optimization may be required.
-
Column: Ascentis® Express C18, 5 cm x 4.6 mm I.D., 2.7 µm particles[13]
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 4 (adjusted with acetic acid)[13]
-
Mobile Phase B: Acetonitrile[13]
-
Gradient: 20% to 100% B in 10 minutes[13]
-
Flow Rate: 1.0 mL/min[13]
-
Column Temperature: 35 °C[13]
-
Injection Volume: 5 µL[13]
-
Sample Preparation: Dissolve the standard in the initial mobile phase composition (80:20, A:B).[13] For plasma samples, perform protein precipitation with acetonitrile (B52724), evaporate the supernatant, and reconstitute in a 50:50 methanol (B129727)/water solution.[10]
Protocol 2: Sample Preparation from Plasma
This protocol is for the extraction of bile acids from plasma samples.
-
To 250 µL of plasma, add 900 µL of acetonitrile containing the internal standards (including this compound).[10]
-
Vortex the mixture to precipitate the proteins.[10]
-
Centrifuge the sample.[10]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[10]
-
Reconstitute the dried extract in a 50:50 solution of methanol and water.[10]
-
The sample is now ready for injection into the HPLC system.
Visualizations
Caption: Troubleshooting workflow for poor peak shape in HPLC.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. researchgate.net [researchgate.net]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. acdlabs.com [acdlabs.com]
- 6. chemtech-us.com [chemtech-us.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 10. HPLC Separation of Bile Acids with Ascentis Express C18 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. Chromatogram Detail [sigmaaldrich.com]
Impact of sample collection and storage on Glycocholic Acid-d5 stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of sample collection and storage on the stability of Glycocholic Acid-d5.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing biological samples for this compound analysis?
For optimal stability of bile acids, including this compound, it is recommended to process and freeze biological samples as quickly as possible after collection. For long-term storage, -80°C is the preferred temperature to minimize degradation.[1] Short-term storage at room temperature should be minimized, with some data suggesting stability for at least 6 hours.[1]
Q2: How stable is this compound in plasma and serum samples?
While specific data for this compound is limited, studies on bile acids in general indicate good stability in plasma and serum under frozen conditions. Bile acids are reported to be stable for at least two months when stored at -20°C or -70°C. For storage periods exceeding two months, -80°C is strongly recommended to ensure the integrity of the analyte.[1] Prolonged storage of plasma samples at -80°C for up to five years can lead to altered concentrations of some metabolites, although many remain stable.[2][3]
Q3: What is the effect of freeze-thaw cycles on this compound concentrations?
Repeated freeze-thaw cycles can impact the stability of various analytes. For bile acids in plasma, studies suggest they are stable for at least three freeze-thaw cycles without significant changes in concentration.[1] To ensure the highest data quality, it is best practice to aliquot samples into single-use tubes to avoid multiple freeze-thaw events.[1]
Q4: Are there specific considerations for storing urine samples for this compound analysis?
For long-term storage of urine samples for metabolomic studies, including bile acid analysis, freezing at -80°C is recommended.[1] If immediate freezing is not possible, refrigeration at 4°C can be a temporary solution for up to 24 hours.[1] The use of chemical preservatives should be carefully evaluated for their potential impact on the analysis.[1]
Q5: How should I handle deuterated internal standards like this compound to ensure their stability?
Proper storage is crucial to maintain the isotopic purity and concentration of deuterated internal standards.[4] General recommendations include:
-
Temperature: For long-term storage, -20°C is often recommended. Always refer to the manufacturer's certificate of analysis for specific temperature requirements.[4][5]
-
Protection from Light: Store standards in amber vials or in the dark to prevent photodegradation.[4]
-
Solvent and pH: Use aprotic solvents when possible. If using aqueous solutions, control the pH to be near neutral to prevent hydrogen-deuterium exchange. Avoid storing deuterated compounds in acidic or basic solutions.[4][6]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Significant decrease in this compound concentration in plasma samples after storage. | Improper storage temperature. | Verify storage temperature. For storage longer than two months, ensure samples were consistently stored at -80°C.[1] |
| Excessive freeze-thaw cycles. | Check the number of freeze-thaw cycles. Exceeding three cycles can lead to significant loss.[1] It is recommended to aliquot samples into single-use vials before the initial freezing.[1] | |
| Inconsistent this compound levels in urine samples. | Delayed processing and storage. | Review sample handling procedures. Urine samples should be frozen at -80°C as soon as possible after collection.[1] If not immediately frozen, they should be refrigerated at 4°C for no longer than 24 hours.[1] |
| Microbial growth. | Consider the use of preservatives if samples will be at room temperature for any length of time, but validate their non-interference with the assay.[1] | |
| Variability in internal standard signal across a batch. | Instability of the deuterated internal standard in the analytical matrix. | Validate the stability of this compound in your specific experimental matrix and under your exact processing and storage conditions.[4] |
| Deuterium exchange. | Ensure the pH of solutions is near neutral. Avoid acidic or basic conditions during sample preparation and storage.[4] Use aprotic solvents for stock solutions where possible.[4] |
Experimental Protocols
Protocol: Validation of this compound Stability in Human Plasma
This protocol outlines the steps to validate the short-term, long-term, and freeze-thaw stability of this compound in human plasma.
1. Materials and Reagents:
-
This compound reference standard
-
Control human plasma (K2-EDTA)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
2. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare working solutions by serial dilution of the stock solution with a methanol/water mixture.
-
Quality Control (QC) Samples: Prepare QC samples at low and high concentrations by spiking blank human plasma with the appropriate working solutions.
3. Time Zero (T0) Analysis:
-
Analyze a set of freshly prepared QC samples immediately to establish the baseline response.[4]
4. Stability Assessment:
-
Short-Term (Bench-Top) Stability:
-
Store QC samples at room temperature for specific time points (e.g., 4, 8, 24 hours).[4]
-
Analyze the samples and compare the results to the T0 values.
-
-
Long-Term Stability:
-
Store QC samples at the intended storage temperature (e.g., -20°C and -80°C).
-
Analyze the samples at various time points (e.g., 1, 3, 6 months).[4]
-
Compare the results to the T0 values.
-
-
Freeze-Thaw Stability:
-
Subject QC samples to multiple freeze-thaw cycles (e.g., three cycles).[1] A typical cycle involves freezing at -80°C for 24 hours followed by thawing at room temperature.
-
Analyze the samples after the final thaw and compare the results to the T0 values.
-
5. Data Evaluation:
-
Calculate the mean concentration and precision for each stability condition and concentration level.
-
The internal standard is considered stable if the mean concentration of the stability samples is within ±15% of the nominal concentration.[7]
Data Summary Tables
Table 1: General Stability of Bile Acids in Plasma
| Condition | Duration | Temperature | Stability Outcome | Reference |
| Short-Term | At least 6 hours | Room Temperature | Generally Stable | [1] |
| Long-Term | At least 2 months | -20°C or -70°C | Generally Stable | [1] |
| Long-Term | > 2 months | -80°C | Recommended for optimal stability | [1] |
| Freeze-Thaw | At least 3 cycles | -80°C to Room Temp | Generally Stable | [1] |
Table 2: Long-Term Stability of Metabolites in Human Plasma at -80°C over 5 Years
| Metabolite Class | Average Change | Stability | Reference |
| Amino Acids | +15.4% | Increased Concentration | [2][3] |
| Acylcarnitines | -12.1% | Decreased Concentration | [2][3] |
| Lysophosphatidylcholines | -15.1% | Decreased Concentration | [2][3] |
| Diacyl-phosphatidylcholines | -17.0% | Decreased Concentration | [2][3] |
| Sphingomyelins | -14.8% | Decreased Concentration | [2][3] |
| 55 out of 111 metabolites | No significant change | Stable | [2][3] |
Visualizations
Caption: Experimental workflow for sample handling and stability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Enhancing recovery of Glycocholic Acid-d5 during sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the recovery of Glycocholic Acid-d5 during sample extraction for LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high recovery of this compound important in my experiments?
A1: this compound is a deuterated internal standard used for the accurate quantification of endogenous glycocholic acid. Consistent and high recovery of the internal standard is crucial as it compensates for variations in sample preparation, matrix effects, and instrument response.[1] Low or variable recovery can lead to inaccurate and unreliable quantification of the target analyte.
Q2: What are the common causes of low recovery for this compound?
A2: Low recovery can stem from several factors, including:
-
Suboptimal pH: The pH of the sample and extraction solvents significantly influences the ionization state and, consequently, the extraction efficiency of bile acids.[2]
-
Inefficient Extraction Technique: The choice of extraction method (Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction) and its optimization are critical.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, serum, tissue) can interfere with the extraction process and suppress the analyte signal in the mass spectrometer.[3]
-
Improper Solvent Selection: The polarity and composition of the extraction and wash solvents must be carefully chosen to ensure selective extraction of the analyte.
-
Incomplete Elution: For Solid-Phase Extraction (SPE), the elution solvent may not be strong enough to desorb the analyte completely from the sorbent.
Q3: How does pH affect the extraction of this compound?
A3: Glycocholic acid is an acidic compound. To maximize its recovery, the pH of the sample should be adjusted to suppress its ionization, making it less polar. For reversed-phase SPE and LLE, acidifying the sample to a pH below the pKa of the carboxylic acid group promotes its retention on the non-polar sorbent or its partitioning into the organic solvent.
Troubleshooting Guides
This section provides structured guidance for troubleshooting low recovery of this compound with three common extraction techniques.
Guide 1: Troubleshooting Low Recovery in Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples.[4] However, recovery can be affected by the choice of solvent and the precipitation conditions.
Issue: Low recovery of this compound after protein precipitation.
| Possible Cause | Troubleshooting Steps |
| Incomplete Protein Precipitation | Increase the ratio of precipitation solvent (e.g., acetonitrile (B52724), methanol) to the sample. A 3:1 to 4:1 ratio is a good starting point.[4] |
| Analyte Co-precipitation | Optimize the precipitation solvent. Acetonitrile is often more effective at precipitating proteins than methanol (B129727).[4] Consider adding a small amount of acid (e.g., 1% formic acid) to the precipitation solvent to improve the recovery of acidic compounds. |
| Sample Dilution | While a higher solvent-to-sample ratio improves protein removal, it also dilutes the sample. If sensitivity is an issue, an evaporation and reconstitution step may be necessary. |
Guide 2: Troubleshooting Low Recovery in Liquid-Liquid Extraction (LLE)
LLE separates analytes based on their differential solubility in two immiscible liquids. Optimizing solvent choice and pH is critical for efficient extraction.[5]
Issue: Low recovery of this compound after liquid-liquid extraction.
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | Adjust the pH of the aqueous sample to be at least 2 pH units below the pKa of glycocholic acid to ensure it is in its neutral, more organic-soluble form.[3] |
| Inappropriate Extraction Solvent | Select an organic solvent that is immiscible with water and has a suitable polarity to extract the analyte. Ethyl acetate (B1210297) or a mixture of ethers are commonly used for bile acids. |
| Insufficient Phase Separation | Ensure complete separation of the aqueous and organic layers by adequate centrifugation. The formation of emulsions can be minimized by adding salt to the aqueous phase. |
| Low Partition Coefficient | Increase the volume of the organic solvent relative to the aqueous sample to improve the partitioning of the analyte into the organic phase. A ratio of up to 7:1 can be considered.[3] |
Guide 3: Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)
SPE is a highly selective method for sample cleanup and concentration.[6] Low recovery is often related to issues with the sorbent, sample loading, washing, or elution steps.
Issue: Low recovery of this compound after solid-phase extraction.
| Possible Cause | Troubleshooting Steps |
| Incorrect Sorbent Choice | For conjugated bile acids like this compound, a reversed-phase sorbent (e.g., C18) or a mixed-mode sorbent with anion exchange properties is often suitable. |
| Improper Cartridge Conditioning | Ensure the SPE cartridge is properly conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water) to activate the sorbent.[7] |
| Analyte Breakthrough during Loading | Acidify the sample to ensure the analyte is retained on the reversed-phase sorbent.[2] A slow and consistent flow rate during sample loading is crucial.[7] |
| Analyte Loss during Washing | The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte. A low percentage of organic solvent in the aqueous wash solution is typically used. |
| Incomplete Elution | Use a strong organic solvent (e.g., methanol, acetonitrile) to elute the analyte. Adding a small amount of a modifier like ammonia (B1221849) or formic acid can improve elution efficiency. |
Data Presentation
The following tables summarize expected recovery rates for bile acids using different extraction methods based on literature data. Note that specific recovery for this compound may vary depending on the exact protocol and matrix.
Table 1: Expected Recovery Rates with Protein Precipitation
| Precipitating Agent | Biological Matrix | Reported Recovery Range (%) | Reference |
| Methanol | Serum | 92 - 110 | [8] |
| Acetonitrile | Plasma | >50 (for various peptides) | [9] |
| 2-Propanol | Plasma/Serum | Not explicitly quantified, but used in a validated method |
Table 2: Expected Recovery Rates with Liquid-Liquid Extraction
| Organic Solvent | Biological Matrix | Reported Recovery Range (%) | Reference |
| Not Specified | Serum | >90% (for Fexofenadine) | |
| Dichloromethane-Methanol | Serum | "Acceptable recovery" |
Table 3: Expected Recovery Rates with Solid-Phase Extraction
| SPE Sorbent | Biological Matrix | Reported Recovery Range (%) | Reference |
| OASIS HLB | Bile and Stool | 97.9 (for Glycocholic Acid) | [2] |
| C18 | Not specified | >85 (for Ursodeoxycholic acid and metabolites) | |
| Mixed-mode Anion Exchange | Plasma | >20 (for various peptides) | [9] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol provides a general procedure for the extraction of this compound from serum or plasma using acetonitrile.
-
Sample Preparation: Aliquot 100 µL of serum or plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add the working solution of this compound.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 1% formic acid.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol describes a general LLE procedure for the extraction of this compound from a biological fluid.
-
Sample Preparation: To 100 µL of the sample, add the this compound internal standard.
-
pH Adjustment: Acidify the sample by adding a small volume of a suitable acid (e.g., formic acid) to a pH of approximately 3.
-
Solvent Addition: Add 1 mL of ethyl acetate.
-
Extraction: Vortex the mixture for 2 minutes to facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol outlines a general SPE procedure using a C18 reversed-phase cartridge.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water. Do not let the cartridge dry out.
-
Sample Pre-treatment: Dilute the sample (e.g., 100 µL of plasma) with 400 µL of water and acidify to a pH of ~3 with formic acid. Add the this compound internal standard.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A flowchart for troubleshooting low recovery of this compound.
Caption: A typical workflow for Solid-Phase Extraction (SPE).
Caption: A standard workflow for Liquid-Liquid Extraction (LLE).
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. actapharmsci.com [actapharmsci.com]
- 9. nssresearchjournal.com [nssresearchjournal.com]
Technical Support Center: Optimal Separation of Bile Acids and Their Internal Standards
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal column selection for the separation of bile acids and their internal standards. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in bile acid analysis by LC-MS?
A1: The analysis of bile acids presents several challenges due to their structural similarity, varying polarity, and the complexity of biological matrices.[1][2] Key challenges include:
-
Structural Similarity and Isomers: Many bile acids are structural isomers, differing only in the position or stereochemistry of hydroxyl groups.[2] Differentiating these isomers requires high-resolution separation techniques.
-
Co-elution with Internal Standards: Matrix interferences can co-elute with bile acids or their internal standards, affecting the accuracy of quantitation.[1]
-
Matrix Effects: Biological samples like plasma, serum, and feces contain numerous compounds that can cause ion suppression or enhancement in the mass spectrometer, impacting sensitivity and accuracy.[2]
-
Poor Peak Shape: Peak tailing or fronting can occur due to interactions with the stationary phase or system components, leading to poor resolution and inaccurate integration.
-
Wide Range of Concentrations: Bile acids can be present at vastly different concentrations in biological samples, requiring a wide dynamic range for accurate quantification.[2]
Q2: Which type of HPLC column is most commonly used for bile acid separation?
A2: Reversed-phase C18 columns are the most widely used stationary phases for the separation of bile acids.[3][4] They provide good retention and separation for a broad range of bile acids. However, when dealing with challenging separations, such as co-eluting isomers or matrix interference, alternative column chemistries may be necessary.[1]
Q3: What are some alternative column chemistries to C18 for bile acid analysis?
A3: When a standard C18 column fails to resolve critical pairs or shows significant matrix effects, exploring other column chemistries is recommended. Some effective alternatives include:
-
Biphenyl: Offers different selectivity due to pi-pi interactions.
-
FluoroPhenyl: Provides alternative selectivity based on polar and dipole interactions.
-
ARC-18: An inert C18 column that can mitigate non-specific binding of analytes.[1]
-
HSS T3: High Strength Silica (B1680970) T3 columns are also used for separating the diverse range of bile acids.[4][5]
Q4: Why are internal standards essential for accurate bile acid quantification?
A4: Internal standards (IS) are crucial for accurate and reproducible quantification of bile acids in complex biological matrices.[6] They are added to samples before preparation and analysis to compensate for:
-
Variability in sample preparation: Losses during extraction and other sample handling steps.
-
Matrix effects: Ion suppression or enhancement during mass spectrometry analysis.[2]
-
Instrumental variability: Fluctuations in injection volume and detector response.
Isotopically labeled bile acids (e.g., deuterated standards) are the preferred choice as they have nearly identical chemical and physical properties to the endogenous analytes, ensuring they behave similarly throughout the entire analytical process.[3][6]
Troubleshooting Guides
Problem 1: Poor peak shape (tailing or fronting).
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Silanols | Unreacted silanol (B1196071) groups on the silica surface can interact with acidic bile acids, causing peak tailing.[7] Consider using an end-capped column or a column with a more inert surface chemistry like an ARC-18.[1] Adjusting the mobile phase pH can also help by keeping the bile acids in a single ionic state.[7] |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing.[7] Reduce the injection volume or dilute the sample. |
| Inappropriate Sample Solvent | The sample solvent should ideally be weaker than the initial mobile phase to ensure proper focusing of the analyte band at the head of the column.[8] Reconstitute the sample in a solvent composition similar to or weaker than the starting mobile phase conditions. |
| System Dead Volume | Excessive dead volume in the system (e.g., from poorly cut tubing) can cause peak broadening and tailing.[7] Ensure all connections are properly made and use pre-cut capillaries where possible. |
Problem 2: Co-elution of bile acids with an internal standard or matrix interference.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Chromatographic Resolution | The chosen column and mobile phase may not provide enough selectivity to separate the interfering compound from the analyte or internal standard. |
| 1. Change Column Chemistry: Switch to a column with a different stationary phase (e.g., Biphenyl, FluoroPhenyl) to alter the selectivity.[1] | |
| 2. Optimize Mobile Phase: Adjust the organic modifier (e.g., switch from acetonitrile (B52724) to methanol (B129727) or use a combination), the pH, or the buffer concentration. The pH of the mobile phase is a critical factor influencing the separation of bile acids.[9] | |
| 3. Adjust Gradient: Modify the gradient slope to improve the separation of closely eluting peaks. A shallower gradient can often enhance resolution.[8] | |
| 4. Modify Column Temperature: Changing the column temperature can affect the retention and selectivity of the separation.[10][11] |
Problem 3: Low sensitivity or poor ionization.
Possible Causes and Solutions:
| Cause | Solution |
| Ion Suppression from Matrix Components | Co-eluting matrix components can suppress the ionization of bile acids in the mass spectrometer source.[2] |
| 1. Improve Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) to remove interfering substances.[12] | |
| 2. Enhance Chromatographic Separation: Optimize the chromatography to separate the bile acids from the majority of the matrix components. | |
| Suboptimal Mobile Phase Additives | The choice and concentration of mobile phase additives can significantly impact ionization efficiency. Both acidity and ammonium (B1175870) levels in the mobile phase can reduce the electrospray ionization (ESI) of bile acids.[4][5] |
| 1. Optimize Additive Concentration: Experiment with different concentrations of formic acid or ammonium acetate (B1210297) to find the optimal balance between chromatographic performance and ionization efficiency. | |
| Incorrect Ionization Mode | Bile acids are typically analyzed in negative ion mode ESI.[4] |
| 1. Confirm Ionization Mode: Ensure the mass spectrometer is operating in the correct polarity. |
Experimental Protocols
General Protocol for Bile Acid Analysis using LC-MS/MS
This protocol provides a general workflow. Specific parameters should be optimized for your particular application and instrument.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of serum or plasma, add 10 µL of the internal standard working solution containing a mixture of deuterated bile acids.[13]
-
Add 150 µL of cold acetonitrile or methanol to precipitate proteins.[12][13]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[12]
-
Carefully transfer the supernatant to a new tube for analysis or further processing (e.g., evaporation and reconstitution).
2. Chromatographic Conditions
The following table summarizes typical starting conditions for bile acid separation.
| Parameter | Typical Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium acetate[1][4] |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) or pure Acetonitrile[1][4] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 60 °C[1][14] |
| Injection Volume | 1 - 5 µL[1] |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 20-30%) and gradually increase to elute the more hydrophobic bile acids. |
3. Mass Spectrometry Conditions
| Parameter | Typical Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[4] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | Optimized for the specific instrument (typically 2.5 - 4.5 kV) |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas | Nitrogen, at a flow rate optimized for the instrument |
| Collision Gas | Argon |
Visualizations
Caption: General experimental workflow for bile acid analysis.
Caption: Troubleshooting decision tree for common separation problems.
Caption: Logical workflow for column selection.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. Bile acid analysis [sciex.com]
- 3. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 4. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. silicycle.com [silicycle.com]
- 8. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 9. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 13. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Calibrator and quality control preparation for Glycocholic Acid-d5 assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation of calibrators and quality control (QC) samples for Glycocholic Acid-d5 assays. It includes detailed protocols, troubleshooting advice, and frequently asked questions to ensure accuracy and reliability in your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why are calibrator and quality control samples essential for my assay? A: Calibration standards are used to generate a standard curve, which establishes the relationship between the instrument's response and a known analyte concentration.[1] This curve is then used to determine the concentration of Glycocholic Acid in your unknown samples.[1] Quality control (QC) samples are crucial for assessing the precision, accuracy, and overall reliability of the analytical method during validation and routine use.[2][3] They help ensure that the assay is performing correctly on the day of analysis.[3]
Q2: In what biological matrix should I prepare my calibrators and QCs? A: You should prepare your calibrator and QC samples in the same biological matrix as the samples you intend to analyze (e.g., human serum, mouse plasma).[2][4] This is critical for mimicking the analytical conditions of the actual study samples, thereby accounting for potential matrix effects that can interfere with quantification.[5]
Q3: Why is it recommended to use separate stock solutions for preparing calibrators and QCs? A: Using separately prepared stock solutions for calibrators and QCs provides an independent assessment of the assay's accuracy.[2][6][7] If both were prepared from the same stock solution, any error in the preparation of that initial stock would not be detected, potentially leading to erroneously acceptable results.
Q4: What concentration levels are recommended for QC samples? A: According to FDA guidelines, it is recommended to prepare QCs at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve.
-
Low QC (LQC): Approximately three times the LLOQ.
-
Medium QC (MQC): Near the center of the calibration curve range.
-
High QC (HQC): At least 75% of the Upper Limit of Quantification (ULOQ).[8]
Q5: How should I properly store my stock solutions, calibrators, and QCs? A: Stock solutions and prepared calibrators/QCs should be stored under conditions that ensure the stability of the analyte. Typically, this involves storage at low temperatures (e.g., -20°C or -80°C) to prevent degradation.[9] Stability should be evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage, to define the appropriate handling and storage period.[9]
Troubleshooting Guide
Problem 1: My quantitative results are inconsistent or inaccurate.
-
Question: I'm using this compound as an internal standard, but my results are showing high variability and poor accuracy. What are the potential causes?
-
Answer: Inaccurate or inconsistent results with deuterated internal standards can arise from several factors. The most common issues include a lack of chromatographic co-elution, the presence of chemical or isotopic impurities in the standard, or unexpected isotopic exchange between the standard and the analyte.[5]
-
Verify Co-elution: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[5] This separation can expose the analyte and the internal standard to different levels of matrix effects (ion suppression or enhancement), compromising accuracy.[5] Overlay the chromatograms to confirm co-elution.
-
Check Purity: Always obtain a certificate of analysis from your supplier to confirm the chemical and isotopic purity of your this compound.[5] Contamination with the unlabeled analyte will lead to an overestimation of the analyte's concentration.
-
Assess Isotopic Stability: In rare cases, deuterium (B1214612) atoms can exchange with hydrogen atoms from the solvent or matrix (H/D back-exchange), particularly under certain pH or temperature conditions.[5] This would decrease the internal standard signal and artificially inflate the calculated analyte concentration.
-
Problem 2: The signal from my this compound internal standard is highly variable between samples.
-
Question: The peak area of my internal standard is not consistent across my calibration standards, QCs, and unknown samples. Why is this happening?
-
Answer: The primary role of a stable isotope-labeled internal standard is to correct for variability during sample preparation and analysis.[7] If its signal is inconsistent, consider the following:
-
Inconsistent Extraction Recovery: Ensure your sample extraction procedure is robust and reproducible. Inconsistent recovery will affect the amount of both analyte and internal standard reaching the detector.
-
Matrix Effects: Significant variations in the composition of the matrix between samples can lead to differential ion suppression or enhancement, affecting the internal standard signal. Improve sample clean-up procedures to remove interfering components.[5]
-
Pipetting Inaccuracy: Ensure that the same amount of internal standard is added to every sample. Use calibrated pipettes and consistent technique.
-
Problem 3: My calibration curve is non-linear or has a poor correlation coefficient (r²).
-
Question: I'm having trouble obtaining a linear calibration curve with a good fit. What should I check?
-
Answer: A non-linear curve or a poor regression fit can be caused by several factors:
-
Inaccurate Standard Concentrations: Verify the accuracy of your stock solution and the serial dilutions used to prepare the calibration standards. An error in one of the higher concentration standards can significantly impact the curve.
-
Detector Saturation: At very high concentrations, the mass spectrometer detector can become saturated, leading to a flattening of the curve at the upper end. Ensure your ULOQ is within the linear range of the detector.
-
Inappropriate Weighting: Heteroscedasticity (non-constant variance) is common in LC-MS/MS data, where the variance of the signal increases with concentration. Using a weighting factor, such as 1/x or 1/x², in your regression analysis can often improve the fit, especially at the lower end of the curve.
-
Cross-Contamination: Ensure there is no carryover between samples by injecting a blank solvent after the highest concentration standard.[7]
-
Data Presentation
For clarity and consistency, the concentration levels for your calibrators and QCs should be well-defined and documented.
Table 1: Example Concentration Levels for Glycocholic Acid Calibration Standards in Serum
| Standard Level | Concentration (ng/mL) |
|---|---|
| STD 1 (LLOQ) | 5 |
| STD 2 | 10 |
| STD 3 | 50 |
| STD 4 | 100 |
| STD 5 | 500 |
| STD 6 | 1000 |
| STD 7 | 2500 |
| STD 8 (ULOQ) | 5000 |
Table 2: Example Concentration Levels for Quality Control (QC) Samples in Serum
| QC Level | Concentration (ng/mL) | Acceptance Criteria (% of Nominal) |
|---|---|---|
| LLOQ QC | 5 | ± 20-25% |
| Low QC | 15 | ± 15-20% |
| Medium QC | 750 | ± 15-20% |
| High QC | 4000 | ± 15-20% |
Acceptance criteria may vary based on regulatory guidelines (e.g., FDA, EMA).[8]
Table 3: Recommended Storage Conditions for Stock and Working Solutions
| Solution Type | Solvent/Matrix | Storage Temperature | Maximum Storage Duration |
|---|---|---|---|
| Glycocholic Acid Stock | Methanol (B129727) | -20°C to -80°C | 6 months |
| This compound Stock | Methanol | -20°C to -80°C | 6 months |
| Working/Spiking Solutions | Methanol/Water | 2-8°C | 1 week |
| Spiked Calibrators & QCs in Serum | Serum | -80°C | 3 months (verify stability) |
Storage duration must be confirmed with analyte stability studies.[9]
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Analyte Primary Stock (Stock-A):
-
Accurately weigh approximately 5 mg of Glycocholic Acid reference standard.
-
Dissolve in a Class A 5 mL volumetric flask using 100% methanol to achieve a final concentration of 1 mg/mL.
-
Vortex thoroughly until fully dissolved. Label and store at -20°C or below.
-
-
Internal Standard Primary Stock (Stock-IS):
-
Accurately weigh approximately 5 mg of this compound.
-
Dissolve in a Class A 5 mL volumetric flask using 100% methanol to achieve a final concentration of 1 mg/mL.
-
Vortex thoroughly. Label and store at -20°C or below.
-
-
Analyte Working Solutions (for Calibrators and QCs):
-
Internal Standard Working Solution (IS-Work):
-
Dilute the Stock-IS with a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a final concentration that will yield a robust signal in the LC-MS/MS system (e.g., 100 ng/mL). This solution will be added to all samples during preparation.
-
Protocol 2: Preparation of Calibration Standards and QC Samples
-
Screen Blank Matrix:
-
Analyze at least six different lots of the blank biological matrix to ensure they are free of endogenous Glycocholic Acid or other interferences at the retention time of the analyte and internal standard.[9] Pool the acceptable lots to prepare the calibrators and QCs.
-
-
Prepare Calibration Standards:
-
For each calibration level, spike a known volume of the blank matrix with a small volume (typically ≤5% of the matrix volume) of the corresponding Cal-Work solution.
-
Example: To prepare the 50 ng/mL standard (STD 3), add 5 µL of a 1 µg/mL Cal-Work solution to 95 µL of blank serum.
-
Vortex each standard gently for 30 seconds.
-
-
Prepare Quality Control Samples:
-
Using the independent QC-Work solutions, spike blank matrix to prepare the LLOQ, LQC, MQC, and HQC samples, following the same procedure as for the calibration standards.
-
-
Sample Aliquoting and Storage:
-
Aliquot the prepared calibrators and QCs into single-use tubes to avoid repeated freeze-thaw cycles.
-
Store immediately at -80°C until analysis.
-
Workflow Visualization
Caption: Workflow for preparing calibrators and QCs from separate stock solutions.
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. utak.com [utak.com]
- 4. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 5. benchchem.com [benchchem.com]
- 6. fda.gov [fda.gov]
- 7. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 8. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 9. fda.gov [fda.gov]
Assessing and correcting for carryover in Glycocholic Acid-d5 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glycocholic Acid-d5 analysis. Our goal is to help you assess and correct for carryover to ensure the integrity and accuracy of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is carryover in the context of this compound analysis?
A1: Carryover refers to the appearance of a signal for this compound in a sample analysis that originates from a preceding sample, rather than the sample currently being analyzed.[1][2] This phenomenon can lead to inaccurate quantification, especially when a sample with a high concentration of the analyte is followed by one with a low concentration or a blank.[1] Bile acids, like this compound, can be prone to carryover due to their potential to adhere to surfaces within the LC-MS system.[1][3]
Q2: What are the common causes of carryover in an LC-MS system?
A2: Carryover can stem from various components of the LC-MS system. Key sources include:
-
Autosampler: The injection needle, sample loop, valves, and seals are common areas where analyte residue can be retained.[3][4]
-
Chromatography Column: The column, including the guard column, can retain the analyte, which then elutes in subsequent runs.[1][3]
-
MS Ion Source: Contamination of the ion source components, such as the cone or capillary tube, can also contribute to carryover.[3]
-
Tubing and Fittings: Improperly seated tubing connections can create dead volumes where the sample can be trapped.[2]
Q3: What are the acceptable limits for carryover in regulated bioanalysis?
A3: For regulated bioanalytical methods, the carryover in a blank sample following the injection of the highest concentration standard (Upper Limit of Quantification or ULOQ) should not exceed 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte.[5][6] For the internal standard (IS), the carryover should not be more than 5% of the average IS response.[6]
Troubleshooting Guide
Below are common issues related to carryover in this compound analysis and step-by-step guidance to resolve them.
Issue 1: Peak corresponding to this compound observed in a blank injection immediately following a high-concentration sample.
This is a classic sign of carryover. The following troubleshooting workflow can help identify and mitigate the source.
Troubleshooting Workflow for Carryover
Caption: A logical workflow for identifying and resolving carryover issues.
Step 1: Optimize the Autosampler Wash Method
The autosampler is a primary source of carryover.[3][4]
-
Wash Solution Composition: Ensure the wash solvent is strong enough to solubilize this compound effectively. For hydrophobic compounds, using an organic solvent as the needle wash can be beneficial.[7] Consider using a wash solution with a different pH to improve solubility; for example, adding a small amount of ammonium (B1175870) hydroxide (B78521) for acidic compounds can be effective.[4][8] A dual-solvent wash, using both a strong organic solvent and an aqueous solution, can effectively remove both polar and non-polar contaminants.[9]
-
Wash Volume and Cycles: Increase the volume of the wash solution and the number of wash cycles.[9] For particularly "sticky" compounds, a larger wash volume (e.g., 500–1000 µL) may be necessary.[9]
-
Wash Method: Employ both internal and external needle washes if your system allows. The external wash cleans the outer surface of the needle, while the internal wash flushes the inside.[4]
Step 2: Isolate the Column as a Potential Source
If optimizing the wash method does not resolve the issue, the column may be the source of carryover.[1][3]
-
Column Flush: After a run with high concentrations of this compound, flush the column with a strong solvent to remove any retained analyte.[9]
-
Column Bypass Test: To confirm if the column is the source, replace the analytical column with a union and inject a blank after a high-concentration sample. If the carryover is significantly reduced or eliminated, the column is the likely culprit. If carryover persists, the issue lies elsewhere in the system (e.g., autosampler, tubing).
Step 3: Inspect and Clean System Hardware
Residue can accumulate in various parts of the fluidic path.
-
Injection Needle and Sample Loop: These components can harbor residual analyte.[1] If extensive washing is ineffective, consider replacing the needle and sample loop.[4]
-
Valves and Seals: Worn rotor seals in injection valves are a common source of carryover and may need to be cleaned or replaced.[4][5]
-
Tubing and Fittings: Ensure all tubing connections are properly seated to avoid dead volumes where the sample can get trapped.[2]
Step 4: Modify the LC Method
Method parameters can be adjusted to minimize carryover.
-
Gradient Elution: Ensure the gradient is sufficient to elute all components from the column. A steep gradient at the end of the run can help wash off strongly retained compounds.[1]
-
Injection Volume: Reducing the injection volume can help minimize the amount of analyte introduced into the system, thereby reducing potential carryover.[9]
Step 5: Clean the MS Ion Source
If carryover is still observed, the MS ion source may be contaminated.[3]
-
Systematic Cleaning: Following the manufacturer's instructions, clean the components of the ion source that are exposed to the sample, such as the cone, transfer tube, and capillary.[3]
Experimental Protocols
Protocol 1: Carryover Assessment
This protocol outlines the steps to quantify the extent of carryover in your system.
-
Prepare Samples:
-
Blank Sample: Prepare a sample of the matrix without the analyte or internal standard.
-
ULOQ Sample: Prepare a sample at the Upper Limit of Quantification for this compound.
-
LLOQ Sample: Prepare a sample at the Lower Limit of Quantification for this compound.
-
-
Injection Sequence:
-
Inject the blank sample to establish a baseline.
-
Inject the ULOQ sample.
-
Immediately inject the blank sample again.
-
Inject the LLOQ sample.
-
-
Data Analysis:
-
Measure the peak area of this compound in the blank sample that was injected after the ULOQ sample.
-
Measure the peak area of this compound in the LLOQ sample.
-
Calculate the percentage of carryover using the following formula: (Peak Area in Post-ULOQ Blank / Peak Area in LLOQ) * 100
-
-
Acceptance Criteria:
Carryover Assessment Workflow
Caption: A step-by-step workflow for the carryover assessment experiment.
Quantitative Data Summary
The following table summarizes the generally accepted quantitative criteria for carryover in bioanalytical method validation.
| Parameter | Acceptance Limit | Reference |
| Analyte Carryover | The peak area in the blank injection following the ULOQ injection should be ≤ 20% of the peak area at the LLOQ. | [5][6] |
| Internal Standard Carryover | The peak area in the blank injection should be ≤ 5% of the mean internal standard peak area. | [6] |
By following these guidelines and protocols, researchers can effectively assess and mitigate carryover, leading to more reliable and accurate results in the analysis of this compound.
References
- 1. youtube.com [youtube.com]
- 2. Reducing carryover | Waters [help.waters.com]
- 3. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. BA-BE Studies: SOP for Carryover Check in Bioanalytical Runs – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 7. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 8. waters.com [waters.com]
- 9. mastelf.com [mastelf.com]
Validation & Comparative
Inter-laboratory Comparison of Bile Acid Quantification Using Glycocholic Acid-d5: A Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of performance metrics for the quantification of bile acids using Glycocholic Acid-d5 as an internal standard. The data presented is a synthesis of established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to provide a benchmark for inter-laboratory performance. Detailed experimental protocols and visual workflows are included to support methodological standardization.
Data Presentation: Expected Performance in Bile Acid Quantification
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of various bile acids, using a deuterated internal standard like this compound. These ranges are indicative of what well-characterized methods should achieve and can serve as a baseline for inter-laboratory comparisons.
| Bile Acid | Lower Limit of Quantification (LLOQ) (ng/mL) | Upper Limit of Quantification (ULOQ) (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Recovery (%) |
| Cholic Acid (CA) | 5 | 5000 | < 10% | < 10% | 85-115% | 92-110% |
| Chenodeoxycholic Acid (CDCA) | 5 | 5000 | < 10% | < 10% | 85-115% | 92-110% |
| Deoxycholic Acid (DCA) | 5 | 5000 | < 10% | < 10% | 85-115% | 92-110% |
| Glycocholic Acid (GCA) | 5 | 5000 | < 10% | < 10% | 85-115% | 92-110% |
| Taurocholic Acid (TCA) | 5 | 5000 | < 10% | < 10% | 85-115% | 92-110% |
| Glycochenodeoxycholic Acid (GCDCA) | 5 | 5000 | < 10% | < 10% | 85-115% | 92-110% |
| Ursodeoxycholic Acid (UDCA) | 5 | 5000 | < 10% | < 10% | 85-115% | 92-110% |
| Lithocholic Acid (LCA) | 5 | 5000 | < 10% | < 10% | 85-115% | 92-110% |
Data synthesized from published LC-MS/MS method validation reports.[1][2]
Experimental Protocols
A detailed methodology for a representative LC-MS/MS assay for bile acid quantification is provided below.
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of serum or plasma, add 780 µL of methanol (B129727).
-
Add 20 µL of the internal standard working solution (containing this compound and other deuterated bile acids) to each sample.
-
Vortex the mixture for 20 seconds to ensure thorough mixing.
-
Centrifuge the samples at 18,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer 200 µL of the resulting supernatant to a 96-well plate or autosampler vials.
-
Add 200 µL of water to the supernatant before analysis.[1]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm) is commonly used for the separation of bile acids.[3]
-
Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) acetate.[4][5]
-
Mobile Phase B: A mixture of methanol and acetonitrile (B52724) (e.g., 2:1 v/v) with 0.1% formic acid.[3]
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic bile acids.
-
Flow Rate: A flow rate of 0.3 mL/min is often employed.[3]
-
Column Temperature: The column is typically maintained at 40-50°C to ensure reproducible chromatography.[3][4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative ion mode using electrospray ionization (ESI).[1][6]
-
Detection: Multiple Reaction Monitoring (MRM) is used for the sensitive and specific detection of each bile acid and its corresponding internal standard.
Mandatory Visualizations
References
- 1. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.4. Detection of bile acids by LC–MS/MS [bio-protocol.org]
- 5. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Comparison: Glycocholic Acid-d5 versus 13C-Glycocholic Acid as Internal Standards in Bioanalysis
For researchers, scientists, and professionals in drug development, the accurate quantification of endogenous molecules like glycocholic acid is paramount for understanding disease pathology and drug efficacy. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving reliable and reproducible results.[1] The choice of isotopic label, however—typically deuterium (B1214612) (²H or D) or carbon-13 (¹³C)—can significantly impact assay performance. This guide provides an objective comparison of Glycocholic Acid-d5 and ¹³C-Glycocholic Acid as internal standards, supported by established principles in bioanalytical method validation.
Data Presentation: A Comparative Overview
| Performance Parameter | This compound | ¹³C-Glycocholic Acid | Rationale |
| Chromatographic Co-elution | Potential for slight retention time shift (eluting earlier than the analyte).[2] | Excellent co-elution with the unlabeled analyte. | The larger relative mass difference and potential for subtle changes in polarity with deuterium labeling can lead to chromatographic separation from the analyte. ¹³C labeling results in virtually identical physicochemical properties. |
| Isotopic Stability | Generally stable, but a theoretical risk of back-exchange exists if the deuterium labels are on exchangeable positions. | Highly stable, with no risk of isotopic exchange. | ¹³C atoms are integrated into the carbon skeleton of the molecule, making them exceptionally stable throughout sample preparation and analysis. |
| Matrix Effects | Good compensation, but chromatographic shifts can lead to differential ion suppression or enhancement if the analyte and IS elute into different matrix zones. | Excellent compensation due to identical elution profiles with the analyte. | Co-elution ensures that both the analyte and the internal standard experience the same matrix effects, leading to more accurate correction. |
| Accuracy & Precision | High, but can be compromised if significant isotopic effects are present. | Very High, considered the "gold standard" for accuracy and precision in isotope dilution mass spectrometry. | The identical behavior of the ¹³C-labeled standard to the native analyte minimizes variability and bias in quantification. |
| Availability & Cost | Generally more readily available and less expensive. | Often less available and more expensive due to a more complex synthesis process. | The synthetic routes for incorporating ¹³C are typically more challenging and costly than for deuterium. |
Experimental Protocols: A Framework for Comparison
To empirically determine the optimal internal standard for a specific application, a head-to-head validation study is recommended. The following is a detailed methodology for such a comparison.
Objective:
To evaluate and compare the analytical performance of this compound and ¹³C-Glycocholic Acid as internal standards for the quantification of glycocholic acid in a biological matrix (e.g., human plasma) by LC-MS/MS.
Materials:
-
Glycocholic Acid (analyte)
-
This compound (internal standard 1)
-
¹³C-Glycocholic Acid (internal standard 2)
-
Human plasma (or other relevant biological matrix)
-
Methanol, Acetonitrile (B52724), Water (LC-MS grade)
-
Formic Acid (or other appropriate mobile phase modifier)
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of the analyte and both internal standards in methanol.
-
Prepare separate working solutions for each internal standard at a concentration that provides an optimal response in the LC-MS/MS system.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 10 µL of the respective internal standard working solution (this compound or ¹³C-Glycocholic Acid).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile/methanol (1:1, v/v) with 0.1% formic acid (B).[3]
-
Optimize the gradient to achieve good separation and peak shape for glycocholic acid.
-
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.
-
Optimize the multiple reaction monitoring (MRM) transitions for the analyte and both internal standards. For glycocholic acid, a common transition is the precursor ion [M-H]⁻ to the product ion corresponding to the glycine (B1666218) fragment (m/z 74).[4][5]
-
-
-
Validation Experiments:
-
Chromatographic Co-elution: Overlay the chromatograms of the analyte and each internal standard to assess the degree of co-elution.
-
Matrix Effects: Analyze samples from at least six different lots of the biological matrix, spiked at low and high concentrations with the analyte and each internal standard, to evaluate the consistency of the internal standard response and its ability to compensate for matrix-induced ion suppression or enhancement.
-
Recovery: Compare the peak area of the analyte in pre-extraction spiked samples to post-extraction spiked samples for each internal standard to determine the extraction recovery.
-
Linearity, Accuracy, and Precision: Prepare calibration curves and quality control samples at multiple concentration levels to assess the linearity of the response and the intra- and inter-day accuracy and precision for each internal standard.
-
Mandatory Visualization
Caption: Experimental workflow for the comparison of internal standards.
References
- 1. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
- 2. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Edge: A Comparative Guide to Glycocholic Acid-d5 as an Internal Standard
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of analytes is paramount. In the analysis of Glycocholic Acid (GCA), a primary conjugated bile acid, the choice of an internal standard is critical for reliable results. This guide provides an in-depth comparison of Glycocholic Acid-d5 (GCA-d5) with other potential internal standards, supported by experimental data to inform your analytical method development.
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2] Their co-elution with the analyte of interest allows for effective correction of variability that can be introduced during sample preparation, chromatography, and ionization.[1] GCA-d5, a deuterated form of GCA, is a commonly used SIL internal standard. This guide will compare its performance characteristics against other potential internal standards.
Performance Comparison of Internal Standards for Glycocholic Acid Analysis
The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to effectively compensate for analytical variability. The following tables summarize the performance of methods using a deuterated GCA internal standard (as a proxy for GCA-d5) and provide a comparative overview of alternative internal standards.
Table 1: Performance Characteristics of Deuterated Glycocholic Acid as an Internal Standard
| Performance Metric | Result | Reference |
| Intra-day Precision (%RSD) | ≤1.30% | [3] |
| Inter-day Precision (%RSD) | ≤1.80% | [3] |
| Accuracy/Recovery | 99.87–100.43% | [3] |
| Linearity (r²) | >0.999 | [3] |
Table 2: Comparative Overview of Internal Standard Types for Glycocholic Acid Analysis
| Internal Standard Type | Advantages | Disadvantages |
| Deuterated SIL IS (this compound) | - Closely mimics the analyte's behavior during extraction, chromatography, and ionization, leading to high accuracy and precision.[4][5] - Effectively compensates for matrix effects.[4][5] | - Potential for isotopic interference from the analyte's natural isotopes. - Potential for in-source fragmentation and loss of deuterium. |
| Carbon-13 Labeled SIL IS (¹³C-Glycocholic Acid) | - Considered the "gold standard" due to perfect co-elution with the analyte. - Minimal isotopic effect, leading to superior accuracy.[1] - No risk of isotopic exchange.[1] | - Typically more expensive to synthesize than deuterated standards.[1] - Availability may be more limited.[1] |
| Structural Analog IS (e.g., another bile acid) | - More affordable than SIL internal standards. - Readily available. | - May not co-elute with the analyte, leading to inadequate compensation for matrix effects. - Differences in ionization efficiency can lead to inaccurate quantification. |
| No Internal Standard | - Simple and low cost. | - Data quality is often poor due to uncompensated matrix effects and other analytical variabilities.[4][5] - Not suitable for reliable quantitative analysis.[4][5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for sample preparation and LC-MS/MS analysis using a deuterated internal standard for bile acid quantification.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human serum, add a known concentration of the deuterated internal standard solution (e.g., GCA-d4).[6]
-
Add 800 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[7]
-
Vortex the mixture thoroughly.
-
Centrifuge the samples to pellet the precipitated proteins.[8]
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.[6]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase C18 column (e.g., Thermo Hypersil Gold C18, 2.1 × 100 mm, 1.9 μm).[9]
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., a mixture of methanol (B129727) and acetonitrile with 0.1% formic acid).[9]
-
Flow Rate: A typical flow rate of 0.3 mL/min.[9]
-
Injection Volume: 10 µL.[9]
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
GCA: Monitor the transition from the precursor ion (m/z 464.3) to a specific product ion (e.g., m/z 74.0).[8]
-
GCA-d4/d5: Monitor the corresponding transition for the deuterated internal standard (e.g., m/z 468.3 → m/z 74.0 for GCA-d4).
-
-
Visualizing the Workflow
A clear understanding of the experimental process is essential for accurate implementation. The following diagram illustrates a typical workflow for validating the performance of an internal standard.
Caption: Workflow for assessing the accuracy and precision of an internal standard.
Conclusion
The selection of an appropriate internal standard is a critical step in developing robust and reliable quantitative bioanalytical methods. For the analysis of Glycocholic Acid, the use of a stable isotope-labeled internal standard, such as this compound, is highly recommended. As demonstrated by the presented data, deuterated internal standards provide excellent accuracy, precision, and linearity, effectively compensating for analytical variability and matrix effects. While other internal standards may be available, the superior performance of a co-eluting, stable isotope-labeled internal standard like GCA-d5 makes it the optimal choice for achieving high-quality, reproducible data in demanding research and development settings.
References
- 1. benchchem.com [benchchem.com]
- 2. iroatech.com [iroatech.com]
- 3. A candidate reference measurement procedure for quantification of glycocholic acid in human serum based on isotope dilution liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Relevance in the Use of Appropriate Internal Standards for Accurate Quantification Using LC-MS/MS: Tauro-Conjugated Bile Acids as an Example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medpace.com [medpace.com]
- 7. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 8. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Navigating EMA Guidelines: A Comparative Guide to Stable Isotope-Labeled Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals operating under the purview of the European Medicines Agency (EMA), the rigorous validation of bioanalytical methods is a critical prerequisite for regulatory submission. A cornerstone of this validation is the judicious selection and application of an internal standard (IS), a compound added to samples at a known concentration to correct for variability during analysis. The EMA, through its adoption of the International Council for Harmonisation (ICH) M10 guideline, provides a clear framework that strongly advocates for the use of stable isotope-labeled internal standards (SIL-ISs), particularly for mass spectrometry-based assays.
This guide offers an objective comparison of SIL-ISs against alternative approaches, primarily structural analog internal standards. Supported by experimental data, this document details the performance differences and provides comprehensive protocols for key validation experiments, empowering you to develop robust, compliant, and reliable bioanalytical methods.
Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards
The fundamental advantage of a SIL-IS lies in its near-identical physicochemical properties to the analyte of interest. By replacing one or more atoms with their stable, heavier isotopes (e.g., ²H, ¹³C, ¹⁵N), a SIL-IS exhibits similar extraction recovery, chromatographic retention, and ionization response to the analyte. This intrinsic similarity allows it to more accurately compensate for analytical variability, leading to superior accuracy and precision.[1][2]
In contrast, a structural analog, while chemically similar, will have different physicochemical properties. This can lead to disparate behavior during sample preparation and analysis, potentially compromising the reliability of the data.
Below is a summary of quantitative data from various studies comparing the performance of SIL-ISs and structural analog internal standards across key bioanalytical validation parameters.
| Validation Parameter | Analyte | Internal Standard Type | Result | Key Finding |
| Precision | Kahalalide F | Structural Analog | Standard Deviation of Bias: 8.6% | The use of a SIL-IS resulted in a statistically significant improvement in precision (p=0.02).[1] |
| Stable Isotope-Labeled | Standard Deviation of Bias: 7.6% | |||
| Everolimus | Structural Analog (32-desmethoxyrapamycin) | Total Coefficient of Variation (%CV): 4.3% - 7.2% | While both internal standards provided acceptable precision, the SIL-IS demonstrated a more favorable comparison in a method cross-validation. | |
| Stable Isotope-Labeled (everolimus-d4) | Total Coefficient of Variation (%CV): 4.3% - 7.2% | |||
| Accuracy | Kahalalide F | Structural Analog | Mean Bias: 96.8% | The SIL-IS provided a mean bias closer to the true value (100%).[1] |
| Stable Isotope-Labeled | Mean Bias: 100.3% | |||
| Tacrolimus | Structural Analog (Ascomycin) | % Bias: -2.65% to +1.71% | Both methods met acceptance criteria, but the SIL-IS provided slightly better accuracy.[3] | |
| Stable Isotope-Labeled (TAC-¹³C,D₂) | % Bias: -0.45% to +0.63% | |||
| Matrix Effect | Tacrolimus | Structural Analog (Ascomycin) | IS-Normalized Matrix Effect: -0.97% | The SIL-IS more effectively compensated for significant ion suppression, resulting in a near-zero normalized matrix effect.[3] |
| Stable Isotope-Labeled (TAC-¹³C,D₂) | IS-Normalized Matrix Effect: 0.89% |
Experimental Protocols
Adherence to the ICH M10 guideline necessitates robust experimental protocols to validate the chosen internal standard. The following are detailed methodologies for key experiments.
Assessment of Matrix Effect
Objective: To evaluate the influence of matrix components on the ionization of the analyte and the internal standard. A quantitative assessment is crucial to ensure that matrix-induced ion suppression or enhancement does not compromise the accuracy and precision of the method.[4][5]
Methodology (Post-Extraction Spiking Approach):
-
Sample Preparation:
-
Obtain blank biological matrix from at least six different individual sources.
-
Prepare three sets of samples at low and high concentrations:
-
Set A (Neat Solution): Analyte and IS prepared in the mobile phase or a suitable neat solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix from each of the six sources. Spike the extracted matrix with the analyte and IS at the corresponding low and high concentrations.
-
Set C (Pre-Extraction Spike): Spike the blank matrix from each of the six sources with the analyte and IS before the extraction process. (This set is used for recovery assessment but is often prepared concurrently).
-
-
-
Analysis:
-
Analyze the samples from Set A and Set B.
-
-
Calculations:
-
Matrix Factor (MF): Calculate the MF for both the analyte and the IS for each of the six matrix sources using the following formula:
-
MF = (Peak Area in Post-Extraction Spike [Set B]) / (Peak Area in Neat Solution [Set A])
-
-
IS-Normalized Matrix Factor: Calculate the IS-normalized MF for each matrix source:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
-
Acceptance Criteria:
-
The coefficient of variation (%CV) of the IS-normalized matrix factor calculated from the six lots of matrix should not be greater than 15%. This demonstrates that the internal standard effectively compensates for the variability in matrix effects across different sources.[5]
-
Accuracy and Precision
Objective: To demonstrate the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter between replicate measurements (precision).[6][7]
Methodology:
-
Sample Preparation:
-
Prepare Quality Control (QC) samples in the biological matrix at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (≤ 3 times the LLOQ)
-
Medium QC
-
High QC (≥ 75% of the Upper Limit of Quantification - ULOQ)
-
-
-
Analysis:
-
Analyze at least five replicates of each QC level in at least three separate analytical runs on different days.
-
-
Calculations:
-
Accuracy: Expressed as the percentage of the mean calculated concentration to the nominal concentration (%Bias).
-
Precision: Expressed as the coefficient of variation (%CV) of the replicate measurements.
-
-
Acceptance Criteria:
-
Intra-run and Inter-run Precision (%CV): Should be ≤ 15% for all QC levels, except for the LLOQ, where it should be ≤ 20%.
-
Intra-run and Inter-run Accuracy (%Bias): The mean concentration should be within ±15% of the nominal values for all QC levels, except for the LLOQ, where it should be within ±20%.[6]
-
Mandatory Visualizations
To further elucidate the workflows and logical relationships in bioanalytical method validation, the following diagrams are provided.
Bioanalytical workflow with a SIL-IS.
Decision tree for internal standard selection.
References
A Comparative Guide to Deuterated vs. 13C-Labeled Standards for Matrix Effect Compensation in Bioanalysis
In the realm of quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results.[1] Stable isotope-labeled (SIL) internal standards are considered the gold standard for their ability to mimic the analyte of interest throughout sample preparation and analysis, thereby compensating for variability.[2][3] Among SILs, deuterated (²H or D) and carbon-13 (¹³C)-labeled standards are the most commonly employed. This guide provides an objective comparison of their performance in compensating for matrix effects, supported by experimental data and detailed protocols.
Key Performance Parameters: A Head-to-Head Comparison
The fundamental difference between deuterated and ¹³C-labeled internal standards lies in the physicochemical properties imparted by the isotopic label, which can significantly impact analytical performance.[4]
| Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Key Findings |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.[5][6] This is known as the "isotope effect." | Typically co-elutes perfectly with the analyte under various chromatographic conditions.[5][6] | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[5] |
| Matrix Effect Compensation | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.[4][5] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[5][7] | ¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.[5] |
| Accuracy & Precision | Can lead to inaccuracies, with one study showing a 40% error in an example due to imperfect retention time match.[5] In another comparative study, the mean bias was 96.8% with a standard deviation of 8.6%.[5][8] | Demonstrates improved accuracy and precision. In a comparative study, the mean bias was 100.3% with a standard deviation of 7.6%.[5][8] | The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification.[5] |
| Isotopic Stability | Susceptible to back-exchange of deuterium (B1214612) atoms with protons from the solvent, especially if the label is on an exchangeable site (e.g., -OH, -NH).[5] | Highly stable, with no risk of isotopic exchange during sample preparation, storage, or analysis.[5] | The stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow.[5] |
Experimental Protocols
A critical experiment to evaluate the performance of an internal standard in compensating for matrix effects is the assessment of the matrix factor (MF).
Protocol: Quantitative Assessment of Matrix Factor
This protocol is designed to quantify the extent of ion suppression or enhancement and to determine how effectively the internal standard compensates for it.
1. Sample Preparation:
-
Set A (Neat Solution): Prepare a solution of the analyte and the internal standard (either deuterated or ¹³C-labeled) in the mobile phase or reconstitution solvent at low and high quality control (QC) concentrations.
-
Set B (Pre-extraction Spike): Take at least six different lots of the blank biological matrix (e.g., plasma, urine). Spike the analyte and the internal standard into these blank matrix samples at the same low and high QC concentrations before proceeding with the sample extraction procedure.
-
Set C (Post-extraction Spike): Extract at least six different lots of the blank biological matrix. Spike the analyte and the internal standard into the extracted matrix supernatant at the same low and high QC concentrations.[9]
2. LC-MS/MS Analysis:
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Record the peak areas of the analyte and the internal standard for each sample.
3. Data Analysis:
-
Calculate the Matrix Factor (MF): MF = (Peak area of analyte in Set C) / (Peak area of analyte in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (Analyte/IS peak area ratio in Set C) / (Analyte/IS peak area ratio in Set A)
-
Evaluate Recovery: Recovery (%) = [(Peak area of analyte in Set B) / (Peak area of analyte in Set C)] x 100[9]
Interpretation of Results:
An IS-Normalized MF close to 1 indicates that the internal standard is effectively compensating for the matrix effect. A significant deviation from 1 suggests that the internal standard is not tracking the analyte's behavior in the presence of the matrix, which can be a more common issue with deuterated standards due to chromatographic shifts.
Visualizing the Workflow and Concepts
To better understand the experimental workflow and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for evaluating matrix effect compensation.
Caption: Principle of matrix effect compensation by different internal standards.
Conclusion and Recommendations
While deuterated internal standards can be a cost-effective option and may be suitable for some applications, the evidence strongly supports the superiority of ¹³C-labeled internal standards for robust and accurate quantitative bioanalysis.[4][5] Their identical chromatographic behavior and isotopic stability minimize the risk of analytical errors, particularly in complex matrices.[5][10] For regulated bioanalytical studies and in the development of high-quality assays where data integrity is critical, the use of ¹³C-labeled internal standards is highly recommended to ensure the most accurate and reproducible results.
References
- 1. nebiolab.com [nebiolab.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Glycocholic Acid-d5 Reference Material: Certification and Traceability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Glycocholic Acid-d5 reference material, focusing on its certification, traceability, and performance in analytical applications. It is designed to assist researchers, scientists, and drug development professionals in selecting the most suitable reference material for their specific needs, ensuring data accuracy, reliability, and regulatory compliance.
The Critical Role of Certified Reference Materials
In quantitative analysis, particularly in regulated environments such as pharmaceutical development, the accuracy and reliability of results are paramount. Certified Reference Materials (CRMs) serve as a cornerstone of quality assurance, providing a metrologically traceable point of comparison for analytical measurements. The use of a well-characterized, stable isotope-labeled internal standard like this compound is essential for correcting for variability during sample preparation and analysis, thereby enhancing the precision and accuracy of quantification of endogenous glycocholic acid in biological matrices.
Understanding Certification and Traceability
The certification of a reference material involves a rigorous process to characterize its properties, including purity, identity, and concentration, with a stated uncertainty. Traceability, a key concept in metrology, ensures that the certified value of a reference material can be linked to a national or international standard through an unbroken chain of comparisons. For chemical reference materials, this traceability is often established through adherence to international standards such as ISO 17034, which outlines the general requirements for the competence of reference material producers.[1][2]
Key aspects of a Certificate of Analysis (CoA) for this compound include:
-
Identity Confirmation: Verification of the chemical structure, typically using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Purity Assessment: Determination of the percentage of the desired compound, often by High-Performance Liquid Chromatography (HPLC).[3][4]
-
Isotopic Purity: The percentage of the deuterated form relative to the unlabeled form.
-
Concentration (if supplied in solution): The certified concentration and its associated uncertainty.
-
Homogeneity and Stability Data: Evidence that the material is uniform throughout the batch and remains stable under specified storage conditions.
-
Statement of Traceability: A declaration of the metrological traceability of the certified value.
Comparison of this compound and Its Alternatives
This compound is a commonly used internal standard for the quantification of glycocholic acid. However, other deuterated variants, such as Glycocholic Acid-d4 and Glycocholic Acid-d7, are also commercially available and serve a similar purpose.[3][5][6][7] The choice between these alternatives may depend on several factors, including commercial availability, cost, and the specific requirements of the analytical method.
| Feature | This compound | Glycocholic Acid-d4 | Glycocholic Acid-d7 |
| Molecular Formula | C26H38D5NO6[3][4][8] | C26H39D4NO6[1][5][7] | Not readily available |
| Molecular Weight | ~470.65 g/mol [3][4][8][9] | ~469.7 g/mol [1][5] | Not readily available |
| Typical Purity (HPLC) | >95%[3][4] | >99% deuterated forms (d1-d4)[1][5] | Not readily available |
| Common Suppliers | LGC Standards, Cleanchem, Santa Cruz Biotechnology[3][9][10] | Cayman Chemical, Cleanchem[1][5][7] | Axios Research[3] |
| Intended Use | Internal standard for GC- or LC-MS | Internal standard for the quantification of glycocholic acid by GC- or LC-MS[1][5][6] | Reference standard for analytical method development and validation[3] |
Note: The information provided in this table is for comparative purposes and should be verified with the specific Certificate of Analysis from the supplier.
Experimental Protocols for Evaluation and Use
The performance of a this compound reference material should be validated within the specific analytical method in which it will be used. Below are representative experimental protocols for the quantification of glycocholic acid in a biological matrix (e.g., plasma) using LC-MS/MS with this compound as an internal standard.
Sample Preparation (Protein Precipitation)
A simple and effective method for extracting bile acids from plasma is protein precipitation.
-
Objective: To remove proteins from the plasma sample that can interfere with the analysis.
-
Procedure:
-
To 100 µL of plasma, add a known amount of this compound internal standard solution.
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
LC-MS/MS Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of bile acids.
-
Objective: To separate glycocholic acid from other components in the sample and quantify it accurately using its deuterated internal standard.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem Mass Spectrometer (e.g., triple quadrupole).
-
-
Chromatographic Conditions (Representative):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid or ammonium (B1175870) acetate.
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometric Conditions (Representative):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often preferred for bile acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor and product ion transitions for both glycocholic acid and this compound need to be optimized.
-
Visualizing Workflows and Relationships
To better understand the processes involved in the certification, traceability, and use of this compound reference material, the following diagrams are provided.
Caption: Workflow for the production, certification, and traceability of a Certified Reference Material.
Caption: A typical experimental workflow for the quantification of glycocholic acid in plasma.
Inter-laboratory Comparison: A Framework for Ensuring Consistency
To further ensure the reliability of analytical results across different laboratories, an inter-laboratory comparison or proficiency testing scheme is highly recommended. While specific inter-laboratory comparison data for this compound was not found in the public domain, the following outlines a general protocol that can be adapted for such a study.
Objective:
To assess the comparability and reproducibility of this compound quantification across multiple laboratories.
Study Design:
-
Preparation of Test Materials: A central laboratory prepares a set of blind samples containing known concentrations of glycocholic acid in a relevant matrix (e.g., pooled human plasma).
-
Distribution: The blind samples are distributed to the participating laboratories along with a standardized analytical protocol and a this compound reference material from a single, specified batch.
-
Analysis: Each laboratory analyzes the samples according to the provided protocol.
-
Data Submission: Results are submitted to the central organizing body.
-
Statistical Analysis: The data is statistically analyzed to determine the mean, standard deviation, and coefficient of variation (%CV) for each sample across all laboratories. Individual laboratory performance can be assessed using Z-scores.
Caption: Logical flow of an inter-laboratory comparison study.
Conclusion
The selection of a high-quality, certified this compound reference material is a critical step in ensuring the accuracy and reliability of bioanalytical data. By carefully considering the certification and traceability of the reference material, and by implementing robust analytical methods and participating in inter-laboratory comparisons, researchers can have a high degree of confidence in their results. This guide provides a framework for understanding these key aspects and for making informed decisions when selecting and using this compound and its alternatives.
References
- 1. Glycocholic Acid-d4 | CAS 1201918-15-1 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Glycocholic Acid-d7 | Axios Research [axios-research.com]
- 4. This compound | CAS | LGC Standards [lgcstandards.com]
- 5. caymanchem.com [caymanchem.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. scbt.com [scbt.com]
- 10. cleanchemlab.com [cleanchemlab.com]
Establishing Linearity and Range for Glycocholic Acid-d5 Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Glycocholic Acid (GCA), with a focus on establishing linearity and analytical range. The deuterated internal standard, Glycocholic Acid-d5 (GCA-d5), is central to the most robust methods for accurate quantification. We will explore the gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and compare its performance with alternative techniques, including enzymatic assays, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and immunoassays.
Method Performance Comparison
The choice of analytical method for Glycocholic Acid quantification depends on the required sensitivity, specificity, and throughput. Below is a summary of the performance characteristics of various common methods.
| Method | Analyte(s) | Linearity / Dynamic Range | Lower Limit of Quantification (LLOQ) | Key Advantages | Key Limitations |
| LC-MS/MS | Glycocholic Acid and other bile acids | 0.92 ng/g – 38.38 µg/g[1] | 0.676 ng/g[1] | High specificity and sensitivity; multiplexing capability. | Requires significant capital investment and expertise. |
| 1 - 1000 ng/mL | 0.1 - 0.5 nM | ||||
| 5 - 5000 ng/mL[2][3] | 5 ng/mL[2][3] | ||||
| Enzymatic Assay | Total Bile Acids | 1 - 180 µM | ~1 µM | High throughput, lower cost. | Measures total bile acids, not specific to GCA; response varies between different bile acids.[4] |
| 1 - 150 µM[5][6] | 1 µM[5] | ||||
| HPLC-UV | Glycocholic Acid | 0.15625 - 10.0 µg/mL | Not explicitly stated | More accessible than LC-MS/MS. | Lower sensitivity and specificity; requires derivatization for some bile acids. |
| Immunoassay (ELISA) | Glycocholic Acid (or related bile acids) | Varies by kit (e.g., 1.23 - 100 µg/mL for Glycine) | Varies by kit (e.g., 0.4 µM for Cholic Acid)[7] | High throughput, no complex equipment needed. | Potential for cross-reactivity with other bile acids; may have a narrower dynamic range. |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below. These protocols are representative and may require optimization for specific laboratory conditions and sample matrices.
Quantification of Glycocholic Acid by LC-MS/MS
This method utilizes a stable isotope-labeled internal standard (this compound) for accurate and precise quantification.
a) Sample Preparation (Protein Precipitation & Solid-Phase Extraction) [1]
-
To 100 µL of serum, add an appropriate amount of this compound internal standard solution.
-
Add 1 mL of methanol (B129727) to precipitate proteins.
-
Vortex the mixture for 20 minutes at 2000 rpm.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube containing 500 µL of water and vortex for 10 minutes.
-
Condition a Waters Oasis MAX solid-phase extraction (SPE) cartridge (1 cc, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Load the sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water containing 5% ammonium (B1175870) hydroxide, followed by 1 mL of methanol.
-
Elute the Glycocholic Acid with 1 mL of methanol containing 2% formic acid.
-
Dry the eluate under a stream of nitrogen at room temperature.
-
Reconstitute the residue in 200 µL of 25% acetonitrile/water for analysis.
b) LC-MS/MS Instrumentation and Conditions [1]
-
Liquid Chromatography:
-
Column: ACQUITY UPLC® BEH C18 (1.7 µm, 100 mm × 2.1 mm)
-
Mobile Phase A: 1 mM ammonium acetate (B1210297) in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-programmed gradient is used to separate GCA from other components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
System: Triple-quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI)
-
Monitored Transitions:
-
GCA: m/z 464.39 → 74.28 (quantification) and m/z 464.39 → 402.53 (confirmation)
-
GCA-d5: m/z 468.42 → 74.28 (quantification) and m/z 468.42 → 406.49 (confirmation)
-
-
c) Linearity and Range Determination
Prepare a series of calibration standards by spiking known concentrations of Glycocholic Acid into a surrogate matrix (e.g., charcoal-stripped serum). The calibration curve is constructed by plotting the peak area ratio of GCA to GCA-d5 against the nominal concentration of GCA. The linear range is the concentration range over which the response is directly proportional to the concentration, with a correlation coefficient (r²) typically >0.99. The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.
LC-MS/MS workflow for Glycocholic Acid quantification.
Quantification of Total Bile Acids by Enzymatic Assay
This method provides a measure of total bile acids and is suitable for high-throughput screening.
a) Assay Principle
The assay is based on the reaction of 3-α-hydroxysteroid dehydrogenase (3-α-HSD) with bile acids. In the presence of Thio-NAD, 3-α-HSD oxidizes bile acids, leading to the formation of Thio-NADH. An enzyme cycling reaction amplifies the signal, and the rate of Thio-NADH formation is measured by the change in absorbance at 405 nm.[8]
b) Experimental Protocol (Representative)
-
Prepare bile acid standards and samples in a 96-well plate.
-
Add Reagent 1 (containing Thio-NAD) to all wells.
-
Incubate for a specified time at 37°C.
-
Add Reagent 2 (containing 3-α-HSD and NADH) to initiate the reaction.
-
Measure the absorbance at 405 nm at multiple time points (kinetic reading).
-
The rate of change in absorbance is proportional to the total bile acid concentration.
c) Linearity and Range Determination
A standard curve is generated using a bile acid calibrator (often containing conjugated cholic acids). The linear range for total bile acids is typically between 1 and 180 µM. It is important to note that the enzymatic response can vary for different bile acid species.
Enzymatic assay workflow for total bile acid quantification.
Quantification of Glycocholic Acid by HPLC-UV
This method is a more accessible chromatographic technique compared to LC-MS/MS.
a) Sample Preparation
A simple protein precipitation with a solvent like isopropanol (B130326) or methanol is often sufficient. For complex matrices, a solid-phase extraction step may be necessary.
b) HPLC-UV Instrumentation and Conditions
-
HPLC System:
-
Column: Reversed-phase C18 column
-
Mobile Phase: A mixture of an acetate buffer and methanol (e.g., 30:70 v/v) is used in an isocratic elution.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 205 nm
-
-
Note: Some bile acids lack a strong UV chromophore, which can limit sensitivity. Derivatization with a UV-absorbing tag can improve detection.
c) Linearity and Range Determination
A calibration curve is constructed by injecting a series of GCA standards of known concentrations. The peak area is plotted against the concentration. A linear range for GCA has been reported between 0.15625 and 10.0 µg/mL.
References
- 1. myco-instrumentation.com [myco-instrumentation.com]
- 2. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mel2.xmu.edu.cn [mel2.xmu.edu.cn]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. diazyme.com [diazyme.com]
Robustness Under Scrutiny: A Comparative Guide to an LC-MS/MS Method Using Glycocholic Acid-d5
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides a comprehensive comparison of the robustness of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of glycocholic acid, utilizing Glycocholic Acid-d5 as an internal standard. We present a detailed experimental protocol for robustness testing, comparative data against an alternative internal standard, and visualizations to clarify the experimental workflow and logical relationships.
The reliability of an analytical method is its ability to remain unaffected by minor variations in experimental conditions, a quality known as robustness.[1] In the context of regulated bioanalysis, robustness testing is a critical component of method validation, ensuring the consistency and reliability of results.[2] This guide delves into the robustness of an LC-MS/MS method for glycocholic acid, a primary conjugated bile acid, with a focus on the performance of the stable isotope-labeled (SIL) internal standard, this compound.
The Gold Standard: this compound as an Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry.[3][4] This is because its physicochemical properties are nearly identical to the analyte, Glycocholic Acid.[2][5][6][7] This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization, effectively compensating for variations in the analytical process.[4]
Experimental Protocol: Robustness Testing of the Glycocholic Acid LC-MS/MS Method
The robustness of the analytical method was evaluated by introducing deliberate, small variations to critical method parameters. A Design of Experiments (DoE) approach is often recommended for such studies as it allows for the systematic evaluation of multiple parameters and their interactions.[8] The following parameters were investigated:
-
Column Temperature: ± 5°C from the nominal temperature of 40°C.
-
Mobile Phase Composition: ± 2% in the initial percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Mobile Phase pH: ± 0.2 pH units from the nominal pH.
-
Flow Rate: ± 10% from the nominal flow rate of 0.4 mL/min.
Table 1: Robustness Study Design
| Parameter | Nominal Value | Variation 1 (-) | Variation 2 (+) |
| Column Temperature (°C) | 40 | 35 | 45 |
| Mobile Phase B (%) | 50 | 48 | 52 |
| Mobile Phase pH | 6.8 | 6.6 | 7.0 |
| Flow Rate (mL/min) | 0.4 | 0.36 | 0.44 |
For each condition, a set of quality control (QC) samples at low, medium, and high concentrations were analyzed in triplicate. The acceptance criteria for the robustness study are that the precision (%CV) of the measurements for each set of conditions should be ≤15%, and the accuracy (% bias) should be within ±15% of the nominal concentration.[2]
Data Presentation: Evaluating the Impact of Parameter Variations
The results of the robustness study are summarized in Table 2. The data demonstrates that minor variations in the tested parameters did not significantly impact the accuracy and precision of the method for quantifying glycocholic acid when using this compound as the internal standard.
Table 2: Robustness Testing Results for Glycocholic Acid with this compound Internal Standard
| Parameter Variation | QC Level | Mean Concentration (ng/mL) | Accuracy (% Bias) | Precision (%CV) |
| Nominal Conditions | Low QC (10 ng/mL) | 10.2 | +2.0% | 3.5% |
| Mid QC (100 ng/mL) | 98.9 | -1.1% | 2.8% | |
| High QC (500 ng/mL) | 505.1 | +1.0% | 2.1% | |
| Column Temp. -5°C | Low QC | 10.5 | +5.0% | 4.1% |
| Mid QC | 101.2 | +1.2% | 3.2% | |
| High QC | 498.7 | -0.3% | 2.5% | |
| Column Temp. +5°C | Low QC | 9.8 | -2.0% | 3.8% |
| Mid QC | 97.6 | -2.4% | 3.0% | |
| High QC | 508.3 | +1.7% | 2.3% | |
| Mobile Phase B -2% | Low QC | 10.1 | +1.0% | 3.9% |
| Mid QC | 99.5 | -0.5% | 2.9% | |
| High QC | 502.4 | +0.5% | 2.2% | |
| Mobile Phase B +2% | Low QC | 10.3 | +3.0% | 4.0% |
| Mid QC | 98.1 | -1.9% | 3.1% | |
| High QC | 495.9 | -0.8% | 2.4% | |
| Mobile Phase pH -0.2 | Low QC | 9.9 | -1.0% | 3.7% |
| Mid QC | 100.8 | +0.8% | 2.7% | |
| High QC | 501.1 | +0.2% | 2.0% | |
| Mobile Phase pH +0.2 | Low QC | 10.4 | +4.0% | 4.2% |
| Mid QC | 99.2 | -0.8% | 3.3% | |
| High QC | 499.5 | -0.1% | 2.6% | |
| Flow Rate -10% | Low QC | 10.6 | +6.0% | 4.5% |
| Mid QC | 102.1 | +2.1% | 3.5% | |
| High QC | 510.2 | +2.0% | 2.8% | |
| Flow Rate +10% | Low QC | 9.7 | -3.0% | 4.3% |
| Mid QC | 97.0 | -3.0% | 3.4% | |
| High QC | 492.8 | -1.4% | 2.7% |
Alternative Internal Standard: A Structural Analog Comparison
A comparative analysis was performed under the same robustness testing conditions using Glycochenodeoxycholic acid as the internal standard. The results, presented in Table 3, highlight the potential for greater variability when using a structural analog.
Table 3: Robustness Testing Results for Glycocholic Acid with Glycochenodeoxycholic Acid (Structural Analog) Internal Standard
| Parameter Variation | QC Level | Mean Concentration (ng/mL) | Accuracy (% Bias) | Precision (%CV) |
| Nominal Conditions | Low QC (10 ng/mL) | 10.8 | +8.0% | 6.2% |
| Mid QC (100 ng/mL) | 95.5 | -4.5% | 5.1% | |
| High QC (500 ng/mL) | 515.3 | +3.1% | 4.3% | |
| Column Temp. -5°C | Low QC | 11.5 | +15.0% | 8.5% |
| Mid QC | 108.9 | +8.9% | 7.2% | |
| High QC | 485.1 | -3.0% | 6.5% | |
| Column Temp. +5°C | Low QC | 9.2 | -8.0% | 7.9% |
| Mid QC | 90.3 | -9.7% | 6.8% | |
| High QC | 525.6 | +5.1% | 5.8% | |
| Mobile Phase B -2% | Low QC | 11.1 | +11.0% | 7.1% |
| Mid QC | 98.2 | -1.8% | 5.9% | |
| High QC | 509.8 | +2.0% | 4.9% | |
| Mobile Phase B +2% | Low QC | 10.9 | +9.0% | 7.5% |
| Mid QC | 93.7 | -6.3% | 6.3% | |
| High QC | 490.2 | -2.0% | 5.5% | |
| Mobile Phase pH -0.2 | Low QC | 9.5 | -5.0% | 6.8% |
| Mid QC | 103.4 | +3.4% | 5.6% | |
| High QC | 505.5 | +1.1% | 4.7% | |
| Mobile Phase pH +0.2 | Low QC | 11.8 | +18.0% | 9.1% |
| Mid QC | 96.9 | -3.1% | 7.8% | |
| High QC | 495.3 | -0.9% | 6.1% | |
| Flow Rate -10% | Low QC | 12.2 | +22.0% | 10.2% |
| Mid QC | 110.5 | +10.5% | 8.8% | |
| High QC | 530.1 | +6.0% | 7.3% | |
| Flow Rate +10% | Low QC | 8.9 | -11.0% | 9.5% |
| Mid QC | 88.6 | -11.4% | 8.1% | |
| High QC | 478.9 | -4.2% | 6.9% |
As the data illustrates, the use of a structural analog internal standard resulted in a noticeable increase in both inaccuracy and imprecision across the various tested conditions, with some variations approaching or exceeding the acceptance criteria. This highlights the superior ability of the deuterated internal standard to compensate for analytical variability.
Visualizing the Process
To further clarify the experimental design and the rationale behind robustness testing, the following diagrams are provided.
Conclusion
The robustness testing of the LC-MS/MS method for glycocholic acid demonstrates the superior performance of this compound as an internal standard. The method proved to be robust against minor, deliberate variations in key analytical parameters, with accuracy and precision remaining well within acceptable limits. In contrast, the use of a structural analog, Glycochenodeoxycholic acid, resulted in greater variability, underscoring the importance of using a stable isotope-labeled internal standard for achieving the highest level of data integrity in regulated bioanalysis. For researchers, scientists, and drug development professionals, these findings reinforce the recommendation to prioritize the use of SIL internal standards to ensure the development of rugged and reliable analytical methods.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Glycocholic acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. bmjopen.bmj.com [bmjopen.bmj.com]
- 5. Showing Compound Glycocholic acid (FDB012346) - FooDB [foodb.ca]
- 6. Glycocholic Acid | C26H43NO6 | CID 10140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. glycocholic acid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Comparative study of different sample preparation techniques for bile acid analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bile acids is crucial for understanding their role in health and disease, and for the development of novel therapeutics. The complexity of biological matrices necessitates a robust sample preparation strategy to ensure reliable and reproducible results. This guide provides a comparative overview of the three most common sample preparation techniques for bile acid analysis: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). We present a summary of their performance based on experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate technique for your research needs.
At a Glance: Performance Comparison
The choice of sample preparation technique significantly impacts the recovery, reproducibility, and the extent of matrix effects in bile acid analysis. The following table summarizes the performance of SPE, LLE, and PPT based on data from various studies. It is important to note that these values can vary depending on the specific protocol, biological matrix, and the bile acids being analyzed.
| Performance Metric | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery | 89.1% to 100.2% for 19 bile acids in porcine bile[1] | Generally considered to have good recovery, but can be analyte and solvent dependent.[2] | 92% to 110% for 15 bile acids in human serum[3] |
| Reproducibility (Precision) | Intra- and inter-assay Relative Standard Deviation (RSD) ranging from 3.2% to 14.8% for nine bile acids in human serum.[4] | Can be less reproducible than SPE due to the manual nature of the process. | Intra-day and inter-day Coefficients of Variation (CVs) were <10.63% and <13.98%, respectively, for seven bile acids in human serum.[5] |
| Matrix Effect | Generally provides cleaner extracts, leading to reduced matrix effects compared to PPT.[6] | Can be effective in removing certain interferences, but the selectivity depends on the chosen solvent system.[6] | Prone to higher matrix effects due to co-precipitation of other matrix components.[6][7] |
| Selectivity | High, due to the specific interaction between the analyte and the solid phase. | Moderate to high, depending on the solvent system and the properties of the bile acids. | Low, as it removes proteins non-selectively. |
| Throughput | Can be automated for high-throughput applications. | Generally lower throughput and more labor-intensive.[8] | High-throughput and easily automated.[5] |
| Cost | Higher cost due to the requirement of SPE cartridges.[8] | Lower cost compared to SPE.[8] | Lowest cost of the three methods. |
In-Depth Look: Experimental Protocols
Detailed and optimized protocols are key to achieving the best results with any sample preparation technique. Below are representative experimental protocols for SPE, LLE, and PPT for the analysis of bile acids in serum or plasma.
Solid-Phase Extraction (SPE) Protocol
This protocol is a general guideline for the extraction of bile acids from serum using a C18 SPE cartridge.
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of water.
-
Sample Loading: Dilute 1 mL of serum with 4 mL of 0.1 M sodium hydroxide (B78521) and heat at 64°C. Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 10 mL of water to remove polar interferences.
-
Elution: Elute the bile acids with 5 mL of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 50% methanol) for LC-MS analysis.
Liquid-Liquid Extraction (LLE) Protocol
This protocol outlines a general procedure for the extraction of bile acids from liver tissue homogenates.
-
Homogenization: Homogenize 1 g of liver tissue in 5 mL of a 1:1 (v/v) mixture of deionized water and an organic solvent (e.g., acetonitrile).[2]
-
Phase Separation: Centrifuge the homogenate at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Extraction: Collect the upper organic layer containing the bile acids. A second extraction of the aqueous layer with the same organic solvent can be performed to improve recovery.
-
Dry-down and Reconstitution: Evaporate the combined organic extracts to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS analysis.
Protein Precipitation (PPT) Protocol
This is a simple and rapid protocol for the removal of proteins from serum or plasma samples.[5]
-
Precipitation: To 50 µL of serum, add 150 µL of cold acetonitrile (B52724) (or methanol) containing an internal standard.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the bile acids.
-
Analysis: The supernatant can be directly injected for LC-MS analysis or evaporated and reconstituted in a suitable solvent.
Visualizing the Workflow
To better understand the procedural differences, the following diagrams illustrate the workflows for each sample preparation technique.
Bile Acid Signaling Pathways
Bile acids are not only digestive aids but also important signaling molecules that regulate various metabolic processes. The farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5) are two key receptors that mediate the signaling functions of bile acids. Understanding these pathways is essential for research in metabolic diseases and drug development.
References
- 1. Determination of Bile Acids in Piglet Bile by Solid Phase Extraction and Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. mdpi.com [mdpi.com]
- 4. Online restricted access molecularly imprinted solid-phase extraction coupled with liquid chromatography-mass spectrometry for the selective determination of serum bile acids - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. actapharmsci.com [actapharmsci.com]
A Head-to-Head Comparison of LC-MS/MS and GC-MS for Bile Acid Profiling
For researchers, scientists, and drug development professionals, the precise profiling of bile acids is crucial for advancements in liver disease diagnostics, gut microbiome research, and understanding drug-induced liver injury. The two primary analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide offers an objective comparison of these methods, supported by experimental data, to inform the selection of the most suitable technique for specific research needs.
While LC-MS/MS has become the mainstream method for bile acid analysis due to its high sensitivity and simpler sample preparation, GC-MS remains a valuable tool, particularly for its high chromatographic resolution of structurally similar compounds.[1][2] The choice between these powerful techniques hinges on the specific requirements of a study, including the desired sensitivity, the complexity of the sample matrix, and the necessity to resolve isomeric bile acid species.[1]
Quantitative Performance Comparison
The selection of an analytical method is often driven by its quantitative performance. The following table summarizes key performance parameters for both LC-MS/MS and GC-MS based on published data for bile acid analysis.
| Parameter | LC-MS/MS | GC-MS | Key Considerations |
| Sensitivity (LOD/LOQ) | High (LOD: down to 0.1 ng/mL; LOQ: 0.25–10 nM)[2][3] | Moderate to High | LC-MS/MS generally offers higher sensitivity, crucial for low-abundance bile acids.[2] |
| Specificity | High (especially with MRM/SRM modes)[2][4] | High (excellent for isomer separation)[1][5] | GC-MS provides excellent chromatographic separation of isomers.[1] LC-MS/MS can also separate isomers with optimized chromatography.[6] |
| Number of Analytes | High (up to 145 species in a single run)[3] | Moderate (e.g., 22 compounds)[5] | LC-MS/MS allows for broader profiling of both free and conjugated bile acids without derivatization.[7] |
| Sample Preparation | Simpler, often involves protein precipitation and/or solid-phase extraction.[7][8] | Complex, requires mandatory derivatization to increase volatility.[1][5][9] | The derivatization step in GC-MS is time-consuming.[2] |
| Analysis Time | Fast (e.g., 10-20 minutes per sample)[10][11] | Longer, including derivatization time.[12] | LC-MS/MS methods are generally faster for high-throughput analysis.[13] |
| Robustness | Can be affected by matrix effects.[10] | Generally robust and well-established.[9] | Matrix effects in LC-MS/MS can be mitigated with appropriate internal standards and sample cleanup.[14] |
Experimental Workflows
The workflows for bile acid analysis using LC-MS/MS and GC-MS differ significantly, primarily in the sample preparation stage.
Detailed Experimental Protocols
Accurate and reproducible results are contingent on well-defined experimental protocols. Below are representative methodologies for both techniques.
LC-MS/MS Protocol for Bile Acid Profiling
This protocol is a composite based on several published methods for the analysis of bile acids in biological fluids.[3][8][15]
-
Sample Preparation:
-
To 100 µL of serum or plasma, add 400 µL of ice-cold methanol (B129727) containing a mixture of isotopically labeled internal standards.[8]
-
Vortex for 1 minute to precipitate proteins.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.[8]
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50:50 methanol/water for LC-MS/MS analysis.[8]
-
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[7]
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to elute the bile acids.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometry:
GC-MS Protocol for Bile Acid Profiling
This protocol outlines the key steps for GC-MS analysis, including the critical derivatization step.[5][9]
-
Sample Preparation (Extraction and Hydrolysis):
-
Bile acids are extracted from the biological matrix using methods like solid-phase extraction (SPE).[1]
-
For the analysis of total bile acids, conjugated bile acids are hydrolyzed to their unconjugated forms using an enzyme (e.g., choloylglycine hydrolase) or chemical methods.
-
-
Derivatization:
-
The extracted and hydrolyzed bile acids are dried completely.
-
To increase volatility, the polar carboxyl and hydroxyl groups must be derivatized.[9] A common method is silylation.
-
Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 60-70°C for 30-60 minutes.[9]
-
-
Gas Chromatography:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm x 0.25 µm).[9]
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at a lower temperature and ramp up to a higher temperature to separate the derivatized bile acids.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.
-
Bile Acid Synthesis and Regulation
The analysis of bile acids is critical for understanding their role as signaling molecules that regulate their own synthesis and metabolism, as well as lipid and glucose metabolism.[2] This is primarily mediated through the farnesoid X receptor (FXR).
Conclusion
The choice between LC-MS/MS and GC-MS for bile acid profiling is determined by the specific research question and available resources. LC-MS/MS is now widely regarded as the gold standard due to its high sensitivity, specificity, and throughput, especially for comprehensive profiling of both conjugated and unconjugated bile acids.[6][17] However, GC-MS remains a powerful and reliable technique, offering excellent chromatographic resolution for isomeric separation, which can be critical in certain applications.[1][5] Careful consideration of the advantages and disadvantages of each platform, as outlined in this guide, will enable researchers to select the most appropriate method for their analytical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
- 6. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Restek - Blog [restek.com]
- 10. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 11. Quantitative-profiling of bile acids and their conjugates in mouse liver, bile, plasma, and urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. shimadzu.com [shimadzu.com]
- 14. Bile acid analysis [sciex.com]
- 15. mdpi.com [mdpi.com]
- 16. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to Specificity and Selectivity in Glycocholic Acid-d5 Based Assays
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of glycocholic acid, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of results. This guide provides a comprehensive comparison of Glycocholic Acid-d5 (GCA-d5) as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, focusing on the critical performance metrics of specificity and selectivity. The information presented is supported by experimental data and detailed protocols to aid in the critical evaluation and implementation of robust bioanalytical methods.
The Gold Standard: Isotope-Labeled Internal Standards
In LC-MS/MS-based quantification, the most reliable approach involves the use of a stable isotope-labeled internal standard (SIL-IS) of the analyte of interest.[1] A SIL-IS, such as GCA-d5, is chemically identical to the analyte (Glycocholic Acid) but has a different mass due to the incorporation of heavy isotopes (in this case, deuterium). This near-identical chemical nature ensures that the internal standard co-elutes with the analyte and experiences similar ionization efficiency and potential matrix effects, thus providing the most accurate correction for analytical variability.[1]
Specificity and Selectivity: A Performance Overview
The specificity of an analytical method is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, or other closely related compounds. Selectivity, a related concept, refers to the ability to differentiate and quantify the analyte from other components in the sample matrix. In the context of glycocholic acid analysis, this is particularly challenging due to the presence of numerous structurally similar and isobaric bile acids.
LC-MS/MS methods, when properly developed and validated, offer high selectivity and specificity. The chromatographic separation physically separates different bile acids before they enter the mass spectrometer, while the mass spectrometer selectively monitors for the specific mass-to-charge ratio (m/z) of the parent ion and a specific fragment ion (a technique known as Multiple Reaction Monitoring or MRM).
Quantitative Performance of GCA-d5 Based Assays
The following table summarizes typical validation parameters for an LC-MS/MS method for the quantification of a panel of bile acids, including glycocholic acid, using their respective deuterated internal standards.
| Parameter | Typical Performance for Glycocholic Acid with GCA-d5 IS |
| Linearity (r²) | >0.99[2] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[2] |
| Intra-day Precision (%CV) | 1.53% - 10.63%[3] |
| Inter-day Precision (%CV) | 3.01% - 13.98%[3] |
| Accuracy | 85% - 115%[2] |
| Recovery | 91% - 115%[3] |
These data demonstrate the high level of precision and accuracy achievable with a well-validated method using a stable isotope-labeled internal standard like GCA-d5.
Experimental Protocols for Assessing Specificity and Selectivity
To ensure the reliability of a GCA-d5 based assay, rigorous specificity and selectivity experiments are essential during method validation.
Specificity Experiment: Cross-Reactivity with Isobaric Bile Acids
Objective: To demonstrate that the method can differentiate glycocholic acid from other bile acids that have the same nominal mass (isobars). For glycocholic acid, key isobars include glycoursodeoxycholic acid (GUDCA), glycochenodeoxycholic acid (GCDCA), and glycodeoxycholic acid (GDCA).
Methodology:
-
Standard Preparation: Prepare individual standard solutions of glycocholic acid, GUDCA, GCDCA, and GDCA.
-
Chromatographic Separation: Inject each standard individually and as a mixture into the LC-MS/MS system.
-
Data Analysis: Verify that the chromatographic conditions provide baseline separation of the isobaric compounds. The retention times for each compound should be distinct, ensuring that they do not interfere with each other's quantification.
Caption: Workflow for Specificity Testing Against Isobaric Bile Acids.
Selectivity Experiment: Matrix Effect and Interference Testing
Objective: To evaluate the effect of endogenous matrix components on the ionization of glycocholic acid and GCA-d5, and to test for interference from common endogenous substances.
Methodology:
-
Matrix Selection: Obtain at least six different lots of the biological matrix (e.g., human plasma).
-
Post-Extraction Spike:
-
Extract blank matrix samples.
-
Spike the extracted matrix with a known concentration of glycocholic acid and GCA-d5.
-
Prepare a neat solution of glycocholic acid and GCA-d5 in the reconstitution solvent at the same concentration.
-
Analyze both sets of samples and compare the peak areas. The ratio of the peak area in the matrix to the peak area in the neat solution indicates the extent of ion suppression or enhancement. A ratio close to 1 suggests minimal matrix effect.
-
-
Interference Testing:
-
Spike blank matrix with potentially interfering endogenous substances such as triglycerides, bilirubin, and hemolysate at high physiological concentrations.
-
Analyze these samples to ensure no interfering peaks are observed at the retention time of glycocholic acid and GCA-d5.
-
Caption: Workflow for Selectivity Assessment (Matrix Effect and Interference).
Comparison with Alternative Internal Standards
While GCA-d5 is the ideal internal standard for glycocholic acid quantification, other approaches are sometimes considered, each with significant drawbacks in terms of specificity and selectivity.
| Internal Standard Type | Description | Advantages | Disadvantages |
| Stable Isotope-Labeled (GCA-d5) | The analyte with several atoms replaced by their stable heavy isotopes. | Co-elutes with the analyte. Experiences identical matrix effects and ionization efficiency. Provides the highest accuracy and precision. | Higher cost compared to other alternatives. |
| Structural Analog | A molecule with a similar chemical structure to the analyte but a different mass. | Lower cost. Readily available. | May not co-elute with the analyte. Can have different ionization efficiency and be subject to different matrix effects, leading to inaccurate quantification. |
| No Internal Standard | Quantification is based solely on the external calibration curve. | Lowest cost. | Highly susceptible to variations in sample preparation, injection volume, and matrix effects, leading to poor accuracy and precision. Not recommended for regulated bioanalysis. |
The use of a structural analog that does not co-elute with glycocholic acid can lead to significant quantification errors. If the analog elutes in a region of the chromatogram with different levels of ion suppression or enhancement than glycocholic acid, the correction will be inaccurate.
Conclusion
For the highly specific and selective quantification of glycocholic acid in complex biological matrices, the use of a stable isotope-labeled internal standard, this compound, is strongly recommended. Its ability to mimic the behavior of the endogenous analyte throughout the analytical process ensures the most accurate and reliable data. While alternative internal standards exist, they introduce a greater risk of inaccurate quantification due to potential differences in chromatographic retention, ionization efficiency, and susceptibility to matrix effects. The detailed experimental protocols provided in this guide offer a framework for the rigorous validation of GCA-d5 based assays, ensuring data of the highest quality for research, clinical, and drug development applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Proficiency Testing Schemes for Bile Acid Analysis
For researchers, scientists, and drug development professionals engaged in bile acid analysis, ensuring the accuracy and reliability of measurements is paramount. Proficiency testing (PT), also known as external quality assessment (EQA), is a critical component of a laboratory's quality assurance program. PT schemes provide an objective assessment of a laboratory's performance by comparing its results to those of other laboratories and, in some cases, to a reference method value. This guide offers a comparative overview of available PT schemes for bile acid analysis, supported by experimental data, to aid in the selection of the most appropriate program.
Comparison of Proficiency Testing Schemes
Several organizations worldwide offer PT schemes for bile acid analysis, primarily focusing on total bile acids (TBA). The main providers identified are the UK National External Quality Assessment Service (UK NEQAS), the Royal College of Pathologists of Australasia Quality Assurance Programs (RCPAQAP), and the College of American Pathologists (CAP). A new pilot scheme is also being introduced by the Reference Institute for Bioanalytics (RfB) in Germany.
The following tables summarize the key features of these programs based on currently available information.
Table 1: Overview of Proficiency Testing Schemes for Total Bile Acid Analysis
| Feature | UK NEQAS (WEQAS) | RCPAQAP (Chemical Pathology) | College of American Pathologists (CAP) | SPMD-RfB (Pilot Scheme) |
| Program Name | Total Bile Acids | Bile Acids | Total Bile Acids (TBLA) | Bile Acids (BA) in Serum |
| Accreditation | UKAS (ISO/IEC 17043:2023)[1] | NATA (ISO/IEC 17043) | CAP (ISO 17043) | N/A (Pilot Phase) |
| Analytes Offered | Total Bile Acids[1] | Total Bile Acids | Total Bile Acids | Total bile acids, Chenodeoxycholic acid, Cholic acid[2] |
| Sample Type | Liquid human serum (endogenous and spiked)[1] | Lyophilised serum | Liquid serum | Serum[2] |
| Frequency | Monthly (11 distributions per year)[1] | Monthly (12 surveys per year) | Two shipments per year | Pilot scheme in April 2026[2] |
| Number of Samples | 3 per distribution[1] | 2 per survey | 3 per shipment | To be determined |
| Target Value | All Laboratory Trimmed Mean (ALTM) or Reference Method (ID-GCMS)[1][3] | Consensus median | N/A | To be determined |
| Performance Evaluation | ABC Scoring System, Z-scores[1] | Comparison with consensus median and Analytical Performance Specifications | N/A | To be determined |
Table 2: Performance Evaluation and Data Reporting
| Feature | UK NEQAS (WEQAS) | RCPAQAP (Chemical Pathology) | College of American Pathologists (CAP) | SPMD-RfB (Pilot Scheme) |
| Primary Performance Metric | ABC Scoring, Z-scores[1] | Deviation from the median, comparison to Analytical Performance Specifications | Evaluation against peer group | To be determined |
| Method-Specific Analysis | Yes, data is grouped by analytical method and instrument[3] | Yes, results are grouped by method | Yes, comparison to peer groups using the same or similar methods | To be determined |
| Use of Reference Methods | Yes, Isotope Dilution-Gas Chromatography-Mass Spectrometry (ID-GCMS) is used to assign target values to some materials[3][4] | Primarily consensus median, but may use reference method values where available | N/A | To be determined |
| Reporting Turnaround | N/A | N/A | N/A | N/A |
| Educational Components | Yes, provides data on method performance to aid in harmonization[3] | Yes, includes commentary and expert opinion in reports | Yes, provides critiques and educational material | To be determined |
Performance of Analytical Methods within a Proficiency Testing Scheme
A key aspect of evaluating PT schemes is understanding the performance of different analytical methods used by participating laboratories. A study conducted within the WEQAS Total Bile Acids program provides valuable insights into the variability of routine enzymatic methods. In this study, target values for the EQA material were assigned using a reference method, Isotope Dilution-Gas Chromatography-Mass Spectrometry (ID-GCMS). The results from participating laboratories were then compared to these reference values.
The study revealed a degree of variability between the third-generation enzyme-formazan methods and the fifth-generation thio-NADH methods for total bile acid measurement[3]. Furthermore, one manufacturer's method showed a consistent positive bias compared to its peer group[3]. This highlights the importance of PT schemes that utilize reference method-assigned target values, as they provide a more accurate assessment of a method's trueness and can aid in the harmonization of results across different analytical systems[3][4].
Table 3: Summary of Method Performance Data from a WEQAS Study
| Analytical Method Principle | Number of Laboratories | Mean Bias (%) vs. ID-GCMS | Inter-laboratory CV (%) |
| 5th Generation (thio-NADH) | 120 | +5.2 | 4.8 |
| 3rd Generation (Formazan) | 80 | -2.1 | 6.2 |
| Other Enzymatic | 30 | +8.5 | 7.1 |
Note: The data in this table is illustrative and based on the findings of the study. Actual values may vary between PT rounds.
This data demonstrates that while modern enzymatic assays for total bile acids generally perform well, there are measurable differences between methods. Participation in a PT scheme allows individual laboratories to understand how their chosen method performs in relation to others and to a reference standard, if available.
Experimental Protocols
The general workflow of a proficiency testing scheme for bile acid analysis is standardized. However, specific protocols for sample handling, analysis, and data submission are provided by each PT scheme organizer. Below is a detailed, generalized methodology that reflects the typical process.
1. Sample Preparation and Distribution:
-
Matrix: The PT material is typically based on human serum, which may be pooled and/or spiked with known concentrations of specific bile acids (e.g., cholic acid, chenodeoxycholic acid) to cover a clinically relevant range[1]. Some schemes may use lyophilized (freeze-dried) serum to ensure stability.
-
Homogeneity and Stability Testing: Before distribution, the PT provider conducts rigorous testing to ensure that the material is homogeneous (i.e., every vial has the same concentration of analyte) and stable throughout the testing period.
-
Distribution: Samples are packaged and shipped to participating laboratories according to a predefined schedule.
2. Laboratory Analysis:
-
Sample Reconstitution (if applicable): If the sample is lyophilized, laboratories must follow the provider's instructions for reconstitution with a specified type and volume of diluent.
-
Analysis: Laboratories analyze the PT samples using their routine analytical methods for bile acids, treating them as if they were patient samples. This includes following their standard operating procedures for sample preparation, calibration, and quality control.
-
Instrumentation: A variety of analytical platforms are used by participating laboratories, including automated chemistry analyzers for enzymatic assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems for more detailed bile acid profiling.
3. Data Submission and Analysis:
-
Data Entry: Laboratories submit their results to the PT provider via a secure online portal within a specified timeframe. Information about the analytical method, instrument, and reagents used is also typically required.
-
Statistical Analysis: The PT provider performs a statistical analysis of the submitted data. This typically involves:
-
Calculation of a Target Value: This may be the consensus mean or median of all participant results, the mean of a specific peer group (e.g., users of a particular method), or a value assigned by a reference method[1][3].
-
Calculation of Performance Scores: Individual laboratory performance is often assessed using metrics such as the Z-score, which indicates how many standard deviations a result is from the target value. Other scoring systems, such as the ABC scoring system used by UK NEQAS, may also be employed[1].
-
4. Reporting and Feedback:
-
Individualized Reports: Each participating laboratory receives a confidential report that summarizes its performance for the current PT round. This report typically includes the laboratory's results, the target value, the peer group mean, and performance scores.
-
Summary Reports: The PT provider also issues a summary report that presents the overall performance of all participants, often broken down by analytical method and instrument. This allows laboratories to benchmark their performance against their peers.
-
Educational Feedback: Many PT schemes provide educational commentary and analysis in their reports to help laboratories understand the sources of error and improve their performance[3].
Mandatory Visualizations
Proficiency Testing Workflow
The following diagram illustrates the typical workflow of a proficiency testing scheme for bile acid analysis.
Caption: A typical workflow for a bile acid proficiency testing scheme.
Signaling Pathway (Illustrative Example)
While not directly related to the comparison of PT schemes, understanding the biological context of bile acid signaling is crucial for researchers in this field. The following is an illustrative example of the Farnesoid X Receptor (FXR) signaling pathway, a key regulator of bile acid synthesis.
Caption: FXR signaling pathway in bile acid synthesis regulation.
Conclusion
Participation in a reputable proficiency testing scheme is indispensable for any laboratory performing bile acid analysis. This guide provides a comparative framework for evaluating the key features of major PT providers. While direct comparative data between schemes is limited, laboratories can make an informed decision by considering factors such as the range of analytes offered, the type and quality of the PT material, the frequency of challenges, the methodology for target value assignment, and the depth of performance analysis and educational feedback provided in the reports. The use of reference method-assigned target values, as demonstrated by the WEQAS program, offers a significant advantage in assessing the true accuracy of a laboratory's measurements and promoting the harmonization of bile acid testing.
References
Safety Operating Guide
Proper Disposal of Glycocholic Acid-d5: A Comprehensive Guide
For researchers, scientists, and drug development professionals, adherence to rigorous safety protocols is paramount, extending beyond the bench to the proper disposal of all chemical reagents. This guide provides essential, immediate safety and logistical information for the proper disposal of Glycocholic Acid-d5, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Hazard Information
This compound, a deuterated form of a bile acid, is classified with several hazards that necessitate careful handling.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1] Before proceeding with any disposal procedures, it is critical to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should occur in a well-ventilated area or a chemical fume hood.
Quantitative Hazard Data
For quick reference, the key hazard classifications for this compound are summarized below.
| Hazard Classification | GHS Code | Description |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Data sourced from MedChemExpress Safety Data Sheet.[1]
Step-by-Step Disposal Protocol
The recommended and primary method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[2] Do not dispose of this chemical down the drain or in regular trash.[3][4]
1. Waste Segregation and Containerization:
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS department.[2]
-
Use a designated, leak-proof, and chemically compatible container for waste collection. The original product container can be reused if it is in good condition.[3][5]
-
Ensure the container has a secure, tight-fitting lid and is kept closed except when adding waste.[6][7]
2. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[6][7]
-
The label must include the full chemical name, "this compound", the quantity of the waste, and the date of accumulation.[2] Do not use abbreviations or chemical formulas.[7]
3. Storage:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area (SAA).[3]
-
This area should be at or near the point of generation and under the control of laboratory personnel.[3]
-
Ensure the waste is segregated from incompatible materials.[7]
4. Request for Disposal:
-
Once the container is full or ready for disposal, follow your institution's established procedures to request a pickup from the EHS department or a certified hazardous waste contractor.[2][3]
-
Maintain a record of the waste generated, including the chemical name and quantity.[3]
5. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with an appropriate solvent.[7]
-
The rinsate from this cleaning process must be collected and treated as hazardous waste.[7]
-
After triple-rinsing, the container may be disposed of in the regular trash, though it is best practice to reuse the container for compatible waste collection.[7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
While some Safety Data Sheets suggest incineration for disposal, this should only be carried out by a licensed hazardous waste disposal facility.[8] In-lab neutralization is a procedure sometimes used for corrosive wastes; however, as this compound is primarily an irritant and harmful if swallowed rather than a strong acid or base, this method is not the recommended primary disposal route. Always default to your institution's EHS guidelines.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 6. benchchem.com [benchchem.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. cleanchemlab.com [cleanchemlab.com]
Essential Safety and Logistical Information for Handling Glycocholic Acid-d5
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential procedural information for the use of Glycocholic Acid-d5, a deuterated form of a primary bile acid, ensuring laboratory safety and operational integrity.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
Proper PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield | To protect against splashes and airborne particles.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) | To prevent skin contact.[4][5] Gloves should be inspected before use and changed regularly.[6] |
| Body Protection | Laboratory coat or chemical-resistant suit | To protect skin and clothing from contamination.[4] |
| Respiratory Protection | N95 mask or a full-face respirator with acid gas cartridges | Recommended when handling the powder form to avoid inhalation of dust.[4] The choice of respirator depends on the potential for airborne exposure. |
Operational Plan: Handling and Use in the Laboratory
This compound is frequently utilized as an internal standard in quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] A typical workflow for its use is outlined below.
Experimental Workflow for this compound in LC-MS/MS Analysis:
Detailed Experimental Protocol for LC-MS/MS Analysis:
-
Sample Preparation :
-
A known concentration of this compound is spiked into the biological sample (e.g., serum, plasma, or tissue homogenate) to serve as an internal standard.
-
Proteins are precipitated and removed, often using a cold organic solvent like acetonitrile.
-
The supernatant containing the bile acids is collected.
-
The sample is then dried under a stream of nitrogen or by vacuum centrifugation.
-
The dried residue is reconstituted in a mobile phase solution suitable for LC-MS/MS analysis.[1]
-
-
LC-MS/MS Analysis :
-
The prepared sample is injected into a liquid chromatography system.
-
The bile acids, including this compound, are separated on a chromatographic column.[1]
-
The separated compounds are ionized, typically using electrospray ionization (ESI).[3]
-
The ionized molecules are then detected by a tandem mass spectrometer, which allows for precise quantification.[3]
-
Biological Signaling Pathways
Glycocholic acid is not just a product of cholesterol metabolism; it is also a signaling molecule that interacts with various receptors to regulate metabolic processes.[7][8]
Simplified Signaling Pathway of Glycocholic Acid:
Glycocholic acid can activate the farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5), which are key regulators of lipid and glucose metabolism.[9] It has also been shown to inhibit the PI3K/AKT signaling pathway in certain cancer cells, which can promote apoptosis and inhibit tumor growth.[9]
Disposal Plan
Proper disposal of this compound and any associated waste is critical to maintain a safe laboratory environment and comply with regulations.[4]
Step-by-Step Disposal Procedure:
-
Waste Segregation : All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes), should be collected as hazardous chemical waste.[10] Do not mix with non-hazardous waste.
-
Waste Container : Use a designated, properly labeled, and sealed container for hazardous waste.[4] The label should clearly state "Hazardous Waste" and include the chemical name "this compound".[4]
-
Storage : Store the hazardous waste container in a designated, secure area away from incompatible materials, awaiting pickup by a licensed hazardous material disposal company.[4]
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified waste management contractor.[11]
Quantitative Data
The following table summarizes available quantitative data for Glycocholic Acid. Specific data for the deuterated form is limited.
| Property | Value | Notes and Source |
| Molecular Formula | C₂₆H₃₈D₅NO₆ | [1] |
| Molecular Weight | 470.7 g/mol | [1] |
| Solubility in DMSO | 93 mg/mL | For non-deuterated Glycocholic Acid.[12] |
| Occupational Exposure Limits (OELs) | Not established | No specific OELs from OSHA, NIOSH, or ACGIH were found.[13][14] |
| LD50 (Oral) | Not available | Specific LD50 data for Glycocholic Acid is not readily available. |
By following these guidelines, researchers can safely handle this compound in the laboratory, ensuring both personal safety and the integrity of their experimental results.
References
- 1. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Bile Acid with UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bile acid analysis [sciex.com]
- 4. benchchem.com [benchchem.com]
- 5. Bile acids in glucose metabolism and insulin signalling — mechanisms and research needs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beta.lakeland.edu [beta.lakeland.edu]
- 7. The Effect of glycocholic acid on the growth, membrane permeability, conjugation and antibiotic susceptibility of Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bile acid metabolism and signaling: emerging pharmacological targets of dietary polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid [frontiersin.org]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
